Product packaging for 4-Chloro-2,6-dimethylaniline hydrochloride(Cat. No.:CAS No. 5769-32-4)

4-Chloro-2,6-dimethylaniline hydrochloride

Cat. No.: B1591895
CAS No.: 5769-32-4
M. Wt: 192.08 g/mol
InChI Key: MHTIYKGRFKCWAU-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylaniline hydrochloride (CAS 5769-32-4) is an organic chemical compound with the molecular formula C8H11Cl2N and a molecular weight of 192.09 g/mol [ 4 ]. This compound serves as a versatile and valuable building block in scientific research, particularly in synthetic organic chemistry. Its primary research application is as a key synthetic intermediate. A significant documented use is in the preparation of 4-chloro-2,6-dialkylanilines, which are used as intermediates for plant protection agents [ 2 ]. The structural motif of 2,6-disubstituted anilines is also fundamental in pharmaceutical research, notably as a precursor in the synthesis of a class of local anesthetics that includes lidocaine, mepivacaine, and bupivacaine [ 5 ]. The compound is supplied as a solid and should be stored in an inert atmosphere at room temperature [ 1 ]. It is classified with the GHS signal word "Warning" and carries hazard statements H319 (causes serious eye irritation) [ 1 ]. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11Cl2N B1591895 4-Chloro-2,6-dimethylaniline hydrochloride CAS No. 5769-32-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTIYKGRFKCWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80593465
Record name 4-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5769-32-4
Record name 4-Chloro-2,6-dimethylaniline--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5769-32-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2,6-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers and professionals in drug development and chemical synthesis, a precise understanding of the physical properties of starting materials and intermediates is not merely academic; it is a fundamental prerequisite for process optimization, safety, and regulatory compliance. 4-Chloro-2,6-dimethylaniline hydrochloride (CAS No: 5769-32-4) is a key chemical intermediate whose utility in various synthetic pathways—including the production of pharmaceuticals and agrochemicals—necessitates a comprehensive characterization.[1][2]

This guide provides an in-depth examination of the core physical and chemical properties of this compound. Moving beyond a simple data sheet, this document offers practical insights into the causality behind experimental choices for property determination and establishes a framework for safe handling and application, grounded in authoritative data.

Chemical Identity and Structure

The foundation of any chemical analysis begins with unambiguous identification. This compound is the hydrochloride salt of the primary arylamine, 4-Chloro-2,6-dimethylaniline. The addition of hydrogen chloride not only alters the molecular weight but significantly influences properties like solubility and melting point when compared to its free base form (CAS: 24596-18-7).

  • IUPAC Name: this compound

  • CAS Number: 5769-32-4[3][4][5][6]

  • Molecular Formula: C₈H₁₀ClN·HCl or C₈H₁₁Cl₂N[3][6][7]

  • Molecular Weight: 192.09 g/mol [3][6][7]

  • Chemical Structure: (Structure of the cation shown below)

    (Associated with a Cl⁻ anion)

Core Physical Properties

The physical state and behavior of a compound dictate its storage, handling, and reaction conditions. The data presented below has been consolidated from multiple verified sources to ensure accuracy.

PropertyValueNotes & Field Insights
Appearance Colorless crystals.[8]The free base form is often described as a white to pale brown or pink powder.[9] The crystalline nature of the hydrochloride salt is typical for amine salts and suggests a well-defined solid-state structure.
Melting Point 239.0 - 239.5 °C[3]This high melting point is characteristic of an ionic salt compared to the free base (m.p. 45-50°C).[1][10] It indicates strong intermolecular ionic forces. This property is a critical identifier of purity.
Solubility Water soluble.[4]The free base, 4-chloro-2,6-dimethylaniline, is only slightly soluble in water.[1][2][10] The hydrochloride salt's solubility in aqueous media is significantly enhanced due to its ionic nature, making it suitable for aqueous-phase reactions or extractions.
Sensitivity Hygroscopic, Air Sensitive.[3][4]The compound can absorb moisture from the air, which may affect its physical state and assay. Handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage and quantitative applications.
Storage Store under an inert atmosphere at room temperature in a well-ventilated, dry place.[3][4][5]The primary drivers for these storage conditions are the compound's hygroscopic and air-sensitive nature. A tightly sealed container is crucial to prevent degradation.[4][5]

Safety, Handling, and Personal Protective Equipment (PPE)

Authoritative grounding for safe handling protocols is non-negotiable in a research environment. The following guidelines are synthesized from Safety Data Sheets (SDS) and are critical for mitigating risk.

3.1 Hazard Classification

This chemical is considered hazardous and carries the following primary warnings:

  • Acute Oral Toxicity: Harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4][11]

3.2 Engineering Controls and PPE

A self-validating safety protocol relies on a multi-layered approach, starting with engineering controls and supplemented by robust PPE.

  • Ventilation: Always handle in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is mandatory.[4][5]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][12]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and clothing to prevent skin contact.[5][12] Contaminated clothing should be removed and laundered before reuse.[11]

  • Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved particulate respirator.[5]

3.3 First Aid Measures

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[4][5]

  • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[4][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[4][5]

  • If Swallowed: Rinse mouth and call a POISON CENTER or doctor immediately.[4][5]

Experimental Protocol: Melting Point Determination

The melting point is a primary indicator of a crystalline solid's identity and purity. A sharp melting range close to the literature value suggests high purity, while a broad or depressed range indicates the presence of impurities.

Objective: To accurately determine the melting range of a sample of this compound using a digital melting point apparatus.

Methodology:

  • Sample Preparation:

    • Causality: The sample must be completely dry. The presence of residual solvent (or absorbed water due to the compound's hygroscopic nature) will depress and broaden the melting range, leading to erroneous results.

    • Place a small amount of the crystalline sample on a watch glass and gently crush it into a fine powder using a spatula.

    • Ensure the sample is anhydrous by drying it under a vacuum if necessary.

  • Capillary Tube Loading:

    • Causality: A loosely packed sample will heat unevenly, and too large a sample will create a thermal gradient, both of which obscure a sharp, observable melting transition.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The ideal sample height is 2-3 mm.

  • Apparatus Setup and Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~240 °C).

    • Causality: A fast initial ramp saves time, but a slow ramp near the melting point is essential for thermal equilibrium between the sample, thermometer, and heating block. This ensures the recorded temperature accurately reflects the sample's temperature.

    • Approximately 20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (T1, onset of melting).

    • Continue heating slowly and record the temperature at which the last solid particle melts into a clear liquid (T2, completion of melting).

    • The melting range is reported as T1 - T2.

  • System Validation:

    • To ensure the trustworthiness of the apparatus and technique, the protocol should be validated by measuring the melting point of a certified standard with a known, sharp melting point (e.g., benzoic acid or caffeine) before or after the sample measurement.

Visualization of Experimental Workflow

The logical flow for determining the melting point is visualized below.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement prep1 Ensure Sample is Anhydrous prep2 Grind to Fine Powder prep1->prep2 Causality: Uniform Heating load2 Pack Sample Tightly prep2->load2 load1 Load 2-3 mm of Sample load1->load2 Causality: Avoid Air Pockets measure1 Set Fast Ramp (to ~220 °C) load2->measure1 measure2 Set Slow Ramp (1-2 °C/min) measure1->measure2 Expertise: Efficiency + Accuracy measure3 Observe & Record T1 (First Liquid) measure2->measure3 measure4 Observe & Record T2 (All Liquid) measure3->measure4 result Report Melting Range (T1 - T2) measure4->result

Caption: Workflow for Melting Point Determination.

Conclusion

This compound is a crystalline solid with a high melting point and good water solubility, properties that distinguish it from its free base. Its hygroscopic and air-sensitive nature, coupled with its identified health hazards, demand meticulous handling and storage protocols. By employing systematic and well-understood experimental procedures, such as the detailed melting point determination, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity and safety of their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,6-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthesis pathway for 4-Chloro-2,6-dimethylaniline hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document delves into the mechanistic underpinnings of the synthetic strategy, offers a detailed, step-by-step experimental protocol, and presents critical data in a clear, accessible format. The causality behind experimental choices is explained, ensuring that the protocol is a self-validating system for researchers. This guide is intended to serve as a practical resource for scientists engaged in organic synthesis and drug development.

Introduction: The Significance of this compound

4-Chloro-2,6-dimethylaniline, with the molecular formula C8H10ClN, is a substituted aniline that serves as a vital building block in the synthesis of a variety of commercially significant compounds.[1][2] Its hydrochloride salt is often the preferred form for handling and storage due to its increased stability. The applications of this compound are diverse, ranging from its use as a substrate in palladium-catalyzed cyanations to its role as an intermediate in the production of dyes, pigments, and agrochemicals such as pesticides and herbicides.[1] In the pharmaceutical sector, it is a precursor for the synthesis of various active pharmaceutical ingredients (APIs). A reliable and efficient synthesis is therefore of paramount importance.

This guide focuses on a well-established and industrially relevant pathway: the direct chlorination of 2,6-dimethylaniline. While other methods exist, this approach is often favored for its atom economy and straightforward execution. However, direct chlorination of anilines can be challenging due to the activating and ortho-, para-directing nature of the amino group, which can lead to multiple chlorinated products and potential oxidation. This guide will detail a process that mitigates these challenges by first converting the aniline to its ammonium salt, thereby deactivating the ring and directing the chlorination to the desired para-position.[3]

The Synthetic Pathway: Mechanistic Insights and Strategic Considerations

The chosen synthetic route involves a two-step process: the formation of 2,6-dimethylaniline hydrochloride followed by electrophilic aromatic substitution (chlorination).

Step 1: Formation of 2,6-dimethylaniline Hydrochloride

The initial step involves the protonation of the amino group of 2,6-dimethylaniline with hydrochloric acid. This is a crucial strategic decision for two primary reasons:

  • Deactivation of the Aromatic Ring: The anilinium ion formed is significantly less activated towards electrophilic substitution than the free amine. This prevents over-chlorination and the formation of undesired polychlorinated byproducts.

  • Directing Effect: The -NH3+ group is a meta-director. However, due to the steric hindrance from the two methyl groups at the ortho positions, the incoming electrophile (chlorine) is directed to the para position, leading to the desired 4-chloro isomer as the major product.

Step 2: Electrophilic Chlorination

With the aniline protected as its hydrochloride salt, the aromatic ring is subjected to chlorination. The chlorinating agent, typically chlorine gas or sulfuryl chloride, acts as the electrophile. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

The overall workflow is designed to be efficient and scalable, with considerations for purification and isolation of the final product in high purity.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The quantities provided are for a laboratory-scale synthesis and can be scaled accordingly.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
2,6-Dimethylaniline121.18363.54 g3.0≥98%
Carbon Tetrachloride (CCl4)153.822300 g-ACS Grade
Ethanol46.0730 g-Anhydrous
Hydrogen Chloride (gas)36.46To saturation-Anhydrous
Chlorine (gas)70.90270 g3.8-
15% Hydrochloric Acid-250 mL--
Sodium Hydroxide Solution40.00As needed--
Step-by-Step Procedure

Step 1: Formation of 2,6-Dimethylaniline Hydrochloride Suspension

  • In a 3-liter three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, dissolve 3 moles of 2,6-dimethylaniline in 2300 g of carbon tetrachloride and 30 g of ethanol.[3]

  • At room temperature, introduce anhydrous hydrogen chloride gas through the gas inlet tube while stirring until the solution is saturated. The formation of a precipitate (2,6-dimethylaniline hydrochloride) will be observed, resulting in a suspension.[3]

Step 2: Chlorination

  • Cool the suspension to 10-15°C using an ice bath.[3]

  • Slowly bubble 270 g of chlorine gas through the suspension over a period of 4 hours, maintaining the temperature between 10°C and 15°C with continuous stirring.[3]

Step 3: Isolation and Purification of this compound

  • After the chlorination is complete, add 250 mL of 15% strength hydrochloric acid to the reaction mixture.[3]

  • Distill off the hydrochloric acid azeotropically.[3]

  • Cool the remaining mixture to 20°C. The crude this compound will precipitate as colorless crystals.[3]

  • Filter the crystals under suction and wash with a small amount of cold carbon tetrachloride.[3]

Step 4: (Optional) Liberation and Further Purification of the Free Base

  • To obtain the free base, the crude hydrochloride salt can be dissolved in water and neutralized with a sodium hydroxide solution.[3]

  • The resulting aniline mixture can be extracted with a suitable organic solvent.

  • Pure 4-chloro-2,6-dimethylaniline can be obtained by fractional distillation of the crude product at 115-117°C under a vacuum of 5 mm Hg.[3] The purity can be assessed by gas chromatography, with an expected purity of over 99%.[3]

Safety Precautions
  • 2,6-Dimethylaniline: This compound is toxic and can be absorbed through the skin.[4] It is also suspected of causing cancer.[5][6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7]

  • Carbon Tetrachloride: This is a hazardous solvent. Use in a well-ventilated area.

  • Hydrogen Chloride and Chlorine Gas: Both are corrosive and toxic. All manipulations should be performed in a fume hood.

  • General Handling: Ensure adequate ventilation and handle all chemicals in accordance with good industrial hygiene and safety practices.[8] Emergency exits and a risk-elimination area should be established.[8] In case of accidental release, evacuate the area and use personal protective equipment for cleanup.[8]

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Isolation A 2,6-Dimethylaniline D Formation of 2,6-Dimethylaniline Hydrochloride Suspension A->D B HCl (gas) B->D C Cl2 (gas) E Electrophilic Chlorination C->E D->E F Crude 4-Chloro-2,6-dimethylaniline Hydrochloride E->F G Purified 4-Chloro-2,6-dimethylaniline Hydrochloride F->G Purification

Caption: Synthesis workflow for this compound.

Data Summary and Expected Outcomes

The described protocol is expected to yield the desired product in good yield and high purity.

ParameterExpected ValueSource
Yield (relative to reacted 2,6-dimethylaniline)69%[3]
Purity (of free base after distillation)>99% (by GC)[3]
Melting Point (of free base)42°C[3]

Conclusion

This technical guide has outlined a reliable and well-documented pathway for the synthesis of this compound. By understanding the mechanistic principles and adhering to the detailed experimental protocol, researchers can confidently produce this valuable intermediate. The emphasis on safety and the rationale behind each step are intended to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot as needed. The provided references offer further avenues for exploration and a deeper understanding of the underlying chemistry.

References

Navigating Chemical Identities: A Technical Guide to CAS 5769-32-4 and the Structurally Related 2-Amino-5-bromothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword: In the landscape of chemical research and drug development, precision in molecular identification is paramount. The Chemical Abstracts Service (CAS) number serves as a unique and unambiguous identifier for a chemical substance. This guide addresses the properties and uses associated with CAS number 5769-32-4. However, initial database inquiries reveal a common conflation with other key synthetic intermediates. This guide will first delineate the properties of the compound correctly identified by CAS 5769-32-4, 4-Chloro-2,6-dimethylaniline hydrochloride . Subsequently, recognizing the query's context for drug development professionals, this document will provide an in-depth technical exploration of 2-Amino-5-bromothiazole , a structurally distinct but highly relevant building block in medicinal chemistry, which is often the intended subject in such technical inquiries.

Part A: this compound (CAS 5769-32-4)

The compound unambiguously identified by CAS number 5769-32-4 is this compound.[1][2][3] It is a substituted aniline derivative, primarily used as a chemical intermediate or building block in organic synthesis.

Core Properties and Safety

Due to its nature as a synthetic intermediate, its application is largely confined to laboratory and industrial chemical synthesis rather than direct therapeutic use.[4]

PropertyValue
Chemical Name This compound
CAS Number 5769-32-4
Molecular Formula C₈H₁₁Cl₂N
Molecular Weight 192.09 g/mol
Melting Point 239.0-239.5 °C
Appearance Solid
Storage Inert atmosphere, Room Temperature
Key Hazards Skin Irritant, Eye Irritant, Respiratory Irritant

Table 1: Physicochemical Properties of this compound. [1][5]

Safety and Handling: This compound is classified as a hazardous substance, causing skin and serious eye irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this material.[6][8] It should be stored in a well-ventilated place under an inert atmosphere, as it may be air-sensitive.[1][6]

Part B: An In-depth Technical Guide to 2-Amino-5-bromothiazole: A Cornerstone of Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged heterocyclic motif integral to the discovery of novel therapeutics.[9] Its derivatives are known to exhibit a wide array of biological activities.[10] The introduction of a bromine atom at the 5-position creates 2-amino-5-bromothiazole, a versatile synthetic intermediate that serves as a crucial building block for constructing diverse molecular libraries for drug discovery.[9][11]

Chemical and Physical Properties

2-Amino-5-bromothiazole is an organic compound featuring a five-membered thiazole ring with an amino group at the 2-position and a bromine atom at the 5-position.[11] This specific arrangement of functional groups makes it a valuable precursor in pharmaceutical synthesis.[12]

PropertyValue
Chemical Name 2-Amino-5-bromothiazole
CAS Number 3034-22-8 (for the free base)
Molecular Formula C₃H₃BrN₂S
Molecular Weight 179.04 g/mol
Appearance Light yellow to pale brown solid crystalline powder
Melting Point 165 °C (decomposes)
Solubility Soluble in polar organic solvents
Common Salt Form Hydrobromide (HBr) salt (CAS: 61296-22-8)

Table 2: Physicochemical Properties of 2-Amino-5-bromothiazole. [11][13][14][15]

Synthesis and Manufacturing

The synthesis of the 2-amino-5-bromothiazole core is primarily achieved through two main strategies: direct bromination of 2-aminothiazole or constructing the thiazole ring from acyclic precursors.

1. Direct Electrophilic Bromination of 2-Aminothiazole

This is a common and straightforward approach that leverages the electron-rich nature of the C5 position of the 2-aminothiazole ring.[9]

G cluster_0 Direct Bromination Workflow 2_Aminothiazole 2-Aminothiazole (Starting Material) Reaction Electrophilic Substitution 2_Aminothiazole->Reaction Brominating_Agent Brominating Agent (e.g., Br₂ in Acetic Acid) Brominating_Agent->Reaction Product 2-Amino-5-bromothiazole Reaction->Product Crude Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification Final_Product High-Purity Product Purification->Final_Product

Caption: Workflow for direct bromination of 2-aminothiazole.

Experimental Protocol: Bromination using Bromine in Acetic Acid [9][16]

  • Dissolve 2-aminothiazole (e.g., 4 mmol) in acetic acid (e.g., 16 mL) in a flask and cool the solution to 0 °C in an ice bath.[9]

  • Slowly add a solution of bromine (e.g., 8 mmol) in a small amount of acetic acid dropwise to the cooled solution.[9]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 2 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

  • Upon completion, neutralize the reaction mixture by adjusting the pH to 7-8 with a saturated sodium bicarbonate (NaHCO₃) solution.[16]

  • Extract the product with a suitable organic solvent, such as ethyl acetate.[16]

  • Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]

  • Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole.[16]

Applications in Research and Drug Development

The 2-amino-5-bromothiazole moiety is a key pharmacophore found in numerous biologically active compounds.[17] The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular diversity, often through cross-coupling reactions like Suzuki or Stille couplings.[17][18]

Key Therapeutic Areas:

  • Anticancer Agents: Derivatives of 2-aminothiazole are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[17]

  • Antimicrobial Agents: The thiazole ring is associated with diverse biological properties, including antimicrobial and antifungal activities.[10][11]

  • Neurodegenerative Diseases: Some derivatives have been investigated for their potential in treating conditions like Alzheimer's disease by inhibiting specific kinases, such as p70S6 kinase, which can lead to a decrease in β-amyloid production.[19]

  • Anti-inflammatory Agents: The scaffold is present in compounds showing anti-inflammatory properties.[10]

G cluster_1 Role in Drug Discovery Core 2-Amino-5-bromothiazole (Building Block) Coupling Cross-Coupling Reactions (e.g., Suzuki, Stille) Core->Coupling Library Diverse Chemical Library Coupling->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of 2-amino-5-bromothiazole in the drug discovery pipeline.

Quality Control and Analysis

Ensuring the purity and identity of 2-amino-5-bromothiazole is critical for its use in synthesis. Standard analytical methods include:

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, verifying the structure.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the chemical structure and confirm the position of substituents.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.

Safety and Handling

2-Amino-5-bromothiazole and its salts are irritants and should be handled with care.[14]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. The material is also hygroscopic.[14]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][21] Use only in a well-ventilated area and avoid breathing dust.[14]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[14] If inhaled, move the person to fresh air.[14]

  • Storage: Store in a well-ventilated, dry place with the container tightly closed, preferably under an inert atmosphere.[14]

References

Molecular weight and formula of 4-Chloro-2,6-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2,6-dimethylaniline hydrochloride

Introduction

This compound is a substituted aromatic amine salt of significant interest in synthetic organic chemistry. As a stable, crystalline solid, it serves as a crucial intermediate and building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its parent compound, 2,6-dimethylaniline, is a well-known precursor for several local anesthetics, including lidocaine. The introduction of a chlorine atom at the para-position modifies the electronic properties and reactivity of the molecule, opening avenues for further functionalization.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, detailed synthetic and analytical protocols, critical safety and handling procedures, and key applications of this compound.

Section 1: Core Chemical Properties and Structure

The fundamental characteristics of a compound are critical for its application in research and synthesis. This compound is the salt form of the free base, 4-Chloro-2,6-dimethylaniline. This salt form generally offers improved stability and handling characteristics compared to the free amine.

Physicochemical Data

A summary of the key identifiers and properties for both the hydrochloride salt and its corresponding free base is presented below.

PropertyThis compound4-Chloro-2,6-dimethylaniline (Free Base)
Molecular Formula C₈H₁₀ClN · HCl (or C₈H₁₁Cl₂N)[1][2]C₈H₁₀ClN[3][4]
Molecular Weight 192.09 g/mol [1][2][3]155.62 g/mol [3][4]
CAS Number 5769-32-4[1][2][5]24596-18-7[4][6]
Appearance Crystalline solid[7][8]Solid or liquid (low melting point)
Melting Point 239.0 - 239.5 °C[2]42 °C[7]
Solubility Water soluble[8]Slightly soluble in water[6]
Storage Conditions Room temperature, under inert atmosphere[2][5]Room temperature
Key Sensitivities Hygroscopic[2]Air sensitive[8]
Chemical Structure

The structure consists of an aniline ring substituted with two methyl groups ortho to the amino group and a chlorine atom para to the amino group. The hydrochloride salt is formed by the protonation of the amino group.

Caption: Structure of this compound.

Section 2: Synthesis and Purification

The synthesis of this compound is typically achieved through the direct chlorination of 2,6-dimethylaniline.

Principle of Synthesis

The reaction is an electrophilic aromatic substitution. The amino group of the aniline is a strong activating group; however, to prevent oxidation and to control selectivity, the reaction is performed on the aniline salt. The ammonium salt is less activating and directs incoming electrophiles (in this case, Cl⁺) to the para position. The synthesis described in the patent literature involves forming the hydrochloride salt in situ and then introducing a chlorinating agent.[7]

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product & Purification reactant1 2,6-Dimethylaniline step1 1. Dissolution & Salt Formation (Saturation with HCl gas) reactant1->step1 reactant2 HCl (gas) reactant2->step1 reactant3 Chlorine (gas) or SO₂Cl₂ step2 2. Chlorination (Addition of Cl₂ at 10-15°C) reactant3->step2 solvent Inert Solvent (e.g., CCl₄) solvent->step1 step1->step2 step3 3. Workup (Azeotropic distillation) step2->step3 step4 4. Isolation (Cooling & Filtration) step3->step4 product Crude 4-Chloro-2,6-dimethylaniline Hydrochloride step4->product purification Purification (Optional) (Base liberation, distillation, re-formation of salt) product->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of 4-Chloro-2,6-dimethylaniline HCl.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established patent literature.[7] All operations should be performed in a well-ventilated fume hood.

Materials:

  • 2,6-Dimethylaniline

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • Ethanol (optional, as catalyst)

  • Hydrogen chloride (HCl) gas

  • Chlorine (Cl₂) gas or sulfuryl chloride (SO₂Cl₂)

  • 15% Hydrochloric acid solution

Procedure:

  • Salt Formation: Dissolve 2,6-dimethylaniline in CCl₄ in a suitable reaction vessel equipped with a gas inlet tube and stirrer.

  • Introduce HCl gas at room temperature until the solution is saturated, resulting in the precipitation of 2,6-dimethylaniline hydrochloride.

  • Chlorination: Cool the resulting suspension to 10-15°C.

  • Slowly bubble chlorine gas through the suspension over several hours while maintaining the temperature. The progress can be monitored by techniques like GC on aliquots (after basification).

  • Workup: After the reaction is complete, add a 15% strength hydrochloric acid solution to the mixture.

  • Distill off the hydrochloric acid azeotropically to remove excess reagents and by-products.

  • Isolation: Cool the remaining mixture to 20°C. The crude this compound will precipitate as colorless crystals.

  • Collect the crystals by suction filtration and wash with a small amount of cold solvent.

  • Purification (Optional): For higher purity, the crude salt can be dissolved in water and neutralized with a base (e.g., NaOH solution) to liberate the free amine. The amine can then be purified by fractional distillation and subsequently re-converted to the hydrochloride salt by treatment with HCl.[7]

Section 3: Analytical Characterization

Confirming the identity, structure, and purity of the final product is a cornerstone of chemical synthesis. A combination of spectroscopic and chromatographic methods should be employed.

Analytical_Workflow cluster_spectroscopy Structural Confirmation cluster_chromatography Purity Assessment Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) (Verify Molecular Weight) Sample->MS IR IR Spectroscopy (Functional Groups) Sample->IR HPLC HPLC (Aqueous Phase Purity) Sample->HPLC GC GC (of free base) (Volatile Purity) Sample->GC Report Certificate of Analysis NMR->Report MS->Report IR->Report HPLC->Report GC->Report

Caption: Standard analytical workflow for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of two distinct methyl peaks, two aromatic protons, and the amine proton(s). ¹³C NMR will show the expected number of carbon signals corresponding to the structure.

  • Mass Spectrometry (MS): Analysis of the free base should show a molecular ion peak (M⁺) corresponding to the molecular weight of 155.62 g/mol , along with a characteristic M+2 peak due to the ³⁷Cl isotope.[4]

  • Infrared (IR) Spectroscopy: Key signals include N-H stretching vibrations in the 3200-3400 cm⁻¹ region, C-H stretches for aromatic and aliphatic groups, and C-Cl stretching in the fingerprint region.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the non-volatile hydrochloride salt. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be used.

  • Gas Chromatography (GC): The purity of the more volatile free base can be effectively determined by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.[7]

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Information

The compound is classified with several hazards. The following table summarizes its GHS classification.

Hazard ClassHazard StatementSignal Word
Acute Oral ToxicityH302: Harmful if swallowed[4]Warning
Skin IrritationH315: Causes skin irritation[4][8]Warning
Eye Irritation/DamageH319: Causes serious eye irritation[4][8]Warning
Respiratory IrritationH335: May cause respiratory irritation[4][9]Warning
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat to prevent skin contact.[10]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[10]

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10][11]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] The material is hygroscopic and air-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][10]

Section 5: Applications in Research and Development

This compound is primarily used as a chemical intermediate. Its utility stems from the specific arrangement of functional groups on the aromatic ring.

  • Agrochemical Synthesis: Substituted anilines are common precursors for herbicides and fungicides. This compound serves as a starting material for such plant protection agents.[7]

  • Palladium-Catalyzed Cross-Coupling: The aryl chloride moiety can participate in various cross-coupling reactions. It has been specifically noted as a substrate in palladium-catalyzed cyanation reactions, which are important for introducing nitrile groups into aromatic systems.[6][12]

  • Precursor to Complex Molecules: The amino group can be readily acylated or otherwise modified, making the compound a versatile building block. While its direct parent, 2,6-dimethylaniline, is a known precursor to lidocaine and other local anesthetics, the chlorinated derivative provides a scaffold for creating analogues with potentially different pharmacological properties.[13]

References

Spectroscopic data (NMR, IR, Mass Spec) of 4-Chloro-2,6-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2,6-dimethylaniline hydrochloride

Abstract

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 5769-32-4), a key chemical intermediate.[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the unequivocal structural elucidation and quality assessment of this compound. The narrative emphasizes the causality behind experimental observations and integrates field-proven insights to ensure a self-validating approach to spectroscopic analysis.

Introduction: The Analyte in Context

This compound is the salt form of the parent aniline, 4-Chloro-2,6-dimethylaniline. The hydrochloride form enhances stability and water solubility, making it a versatile precursor in various synthetic applications, including the production of pharmaceuticals and agrochemicals.[5] Its molecular structure comprises a symmetrically substituted benzene ring bearing two methyl groups ortho to the amino function, and a chlorine atom in the para position. The protonation of the amino group to form an anilinium ion (-NH₃⁺) is a critical feature that profoundly influences its spectroscopic signature.

Compound Identity:

  • IUPAC Name: this compound[6]

  • CAS Number: 5769-32-4[1][2][3]

  • Molecular Formula: C₈H₁₁Cl₂N (or C₈H₁₀ClN·HCl)[1][2][6]

  • Molecular Weight: 192.09 g/mol [1][2][6]

The following sections will deconstruct the expected spectroscopic data based on this unique molecular architecture, providing a robust framework for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments. For a salt like this compound, the choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve the ionic compound and the presence of an exchangeable proton on the nitrogen.

¹H NMR Spectroscopy: Proton Environments

The symmetry of the molecule simplifies the ¹H NMR spectrum significantly. We anticipate three distinct signals.

  • Aromatic Protons (H-3, H-5): Due to the plane of symmetry bisecting the C1-N and C4-Cl bonds, the two aromatic protons are chemically equivalent. They will appear as a single peak, a singlet, as they have no adjacent protons to couple with. The electron-donating methyl groups and the electron-withdrawing chloro and anilinium groups will influence their chemical shift. Compared to benzene (δ ~7.3 ppm), the overall effect will place this signal in the aromatic region, typically around δ 7.0-7.5 ppm.[7]

  • Methyl Protons (-CH₃): The two methyl groups at positions 2 and 6 are also equivalent due to symmetry. They will integrate to six protons and appear as a sharp singlet. Their position adjacent to the aromatic ring places their resonance at approximately δ 2.1-2.3 ppm.[8]

  • Anilinium Protons (-NH₃⁺): The three protons on the positively charged nitrogen atom are exchangeable. They will typically appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and residual water in the solvent, but in DMSO-d₆, it can often be found at a significantly downfield position.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~7.3Singlet (s)2HAr-H Symmetrical aromatic protons. Chemical shift influenced by all ring substituents.
~2.2Singlet (s)6H-CHSymmetrical, benzylic methyl groups.
Variable (Broad)Singlet (br s)3H-NH ₃⁺Exchangeable protons on the charged nitrogen atom; broadening is common.
¹³C NMR Spectroscopy: The Carbon Framework

The molecular symmetry also reduces the number of expected signals in the ¹³C NMR spectrum to four, corresponding to the four unique carbon environments.

  • C-1 (Carbon bearing -NH₃⁺): This carbon is directly attached to the electron-withdrawing anilinium group, but its chemical shift is also influenced by the two ortho methyl groups.

  • C-2 and C-6 (Methyl-substituted Carbons): These two carbons are equivalent and are shielded by the methyl groups.

  • C-3 and C-5 (CH Carbons): These equivalent carbons are the only ones in the ring bonded to hydrogen.

  • C-4 (Carbon bearing -Cl): This carbon is directly attached to the electronegative chlorine atom, which will cause a downfield shift.

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single signal in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ ppm)AssignmentRationale
~135-140C -1Attached to the -NH₃⁺ group.
~128-132C -2, C -6Shielded by methyl groups but part of the aromatic system.
~125-129C -3, C -5Aromatic CH carbons.
~120-125C -4Attached to the electronegative chlorine atom.
~17-20-C H₃Aliphatic methyl carbons attached to the aromatic ring.
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific sample to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 240 ppm and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H) as the internal reference.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectrum of this compound is distinct from its free amine counterpart, primarily due to the presence of the anilinium ion (-NH₃⁺).

Key Diagnostic Absorption Bands
  • N-H Stretching (Anilinium Ion): This is the most characteristic feature. The -NH₃⁺ group gives rise to a very broad and strong absorption envelope, typically between 2500 and 3000 cm⁻¹.[9] This broadness is due to extensive hydrogen bonding in the solid state. This feature is distinctly different from the two sharper N-H stretching bands of a primary amine, which occur at higher frequencies (3300-3500 cm⁻¹).[10][11]

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretches from the two methyl groups will be observed as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • N-H Bending: The bending vibrations for the anilinium group appear in the 1500-1600 cm⁻¹ region.[12] These can sometimes overlap with the aromatic ring stretching vibrations.

  • C=C Stretching (Aromatic Ring): Two or more bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-Cl Stretching: The carbon-chlorine stretch typically appears as a strong band in the fingerprint region, usually between 700 and 850 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeIntensityNotes
2500-3000N-H Stretch (-NH₃⁺)Strong, BroadHallmark of an amine salt.[9]
3000-3100Aromatic C-H StretchMediumCharacteristic of sp² C-H bonds.
2850-2960Aliphatic C-H Stretch (-CH₃)StrongCharacteristic of sp³ C-H bonds.
1500-1600N-H Bend / Aromatic C=C StretchMedium-StrongOverlapping region for two different vibrational modes.[12]
700-850C-Cl StretchStrongFound in the fingerprint region.
Experimental Protocol: IR Data Acquisition (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

Molecular Ion and Isotopic Pattern

The most critical feature in the mass spectrum of a chlorine-containing compound is the isotopic signature of chlorine. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[13][14]

  • Molecular Ion (M⁺˙): The molecule will produce two molecular ion peaks separated by 2 mass-to-charge (m/z) units.

    • The M⁺˙ peak will correspond to the molecule containing the ³⁵Cl isotope.

    • The (M+2)⁺˙ peak will correspond to the molecule containing the ³⁷Cl isotope.

  • Intensity Ratio: The relative intensity of the M⁺˙ to the (M+2)⁺˙ peak will be approximately 3:1 , reflecting the natural abundance of the chlorine isotopes.[13][14] This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule or fragment.[15][16]

For the free amine (C₈H₁₀ClN, MW 155.62), the molecular ion peaks would be at m/z 155 and 157. Note that the hydrochloride salt will typically decompose in the hot EI source, and the spectrum observed will be that of the free amine.

Predicted Fragmentation Pattern

Upon ionization, the molecular ion can undergo fragmentation. Likely fragmentation pathways for 4-Chloro-2,6-dimethylaniline include:

  • Loss of a Methyl Radical: A peak corresponding to [M - CH₃]⁺ would be expected. This fragment would also exhibit the 3:1 isotopic pattern for chlorine.

  • Loss of Chlorine: A peak corresponding to [M - Cl]⁺ is also possible.

  • Benzylic Cleavage: Cleavage of the C-N bond can occur.

Experimental Protocol: MS Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization and fragmentation. The hydrochloride salt will likely dissociate to the free amine upon heating.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The logical flow of a comprehensive spectroscopic analysis ensures that each piece of data corroborates the others, leading to an unambiguous structural confirmation.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Primary Data Output cluster_Interpretation Interpretation NMR NMR NMR_Data ¹H & ¹³C Shifts, Coupling, Integration NMR->NMR_Data IR IR IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS MS MS_Data m/z Values, Isotopic Pattern MS->MS_Data NMR_Interp Carbon-Hydrogen Framework NMR_Data->NMR_Interp IR_Interp Functional Groups (-NH₃⁺, Ar-Cl) IR_Data->IR_Interp MS_Interp Molecular Weight & Elemental Composition (Cl) MS_Data->MS_Interp Structure Confirmed Structure NMR_Interp->Structure Data Correlation IR_Interp->Structure Data Correlation MS_Interp->Structure Data Correlation Sample 4-Chloro-2,6-dimethylaniline hydrochloride Sample->NMR Analysis Sample->IR Analysis Sample->MS Analysis

Caption: Workflow for structural elucidation.

Integrated Analysis: A Cohesive Structural Proof

No single technique provides the complete picture. The power of this multi-faceted approach lies in the integration of all data points:

  • Mass Spectrometry establishes the molecular weight of the free amine (155/157 amu) and confirms the presence of one chlorine atom via the characteristic 3:1 isotopic ratio.

  • IR Spectroscopy confirms the presence of the key functional groups: the anilinium salt (-NH₃⁺) through its broad absorption at 2500-3000 cm⁻¹, the aromatic ring, the aliphatic methyl groups, and the C-Cl bond.

  • NMR Spectroscopy provides the final, detailed map. ¹H and ¹³C NMR confirm the number of unique proton and carbon environments, proving the molecule's symmetry. The chemical shifts, integrations, and multiplicities align perfectly with the proposed structure of this compound.

Together, these three spectroscopic pillars provide a self-validating and unequivocal confirmation of the compound's identity, structure, and purity.

Structure_Spectra_Correlation cluster_Structure Molecular Structure cluster_Spectra Key Spectroscopic Features mol H_NMR ¹H NMR: Singlet, 2H (Aromatic Protons) Me_NMR ¹H NMR: Singlet, 6H (Methyl Protons) IR_NH IR: Broad Abs. 2500-3000 cm⁻¹ (-NH₃⁺) MS_Cl MS: M⁺ & M+2 peaks (3:1 ratio) p1->H_NMR p2->Me_NMR p3->IR_NH p4->MS_Cl

Caption: Correlation of structure to key spectral data.

References

Solubility Characteristics of 4-Chloro-2,6-dimethylaniline hydrochloride: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract and Scope

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2,6-dimethylaniline hydrochloride (CAS: 5769-32-4). As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other fine chemicals, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and designing robust formulation processes. This document delves into the theoretical principles governing its solubility, presents available data from analogous compounds, and provides detailed experimental protocols for in-house solubility determination. The insights herein are curated for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in various solvent systems.

Theoretical Framework: Factors Governing Solubility

The solubility of a compound is a complex interplay between the physicochemical properties of the solute and the solvent. For an ionic compound like this compound, the process of dissolution involves overcoming the crystal lattice energy of the solid salt and the subsequent solvation of the resulting ions by the solvent molecules.

The overall process can be summarized by the following equilibrium:

C₈H₁₀ClN·HCl(solid) ⇌ [C₈H₁₁ClN]⁺(solvated) + Cl⁻(solvated)

Key factors influencing this equilibrium include:

  • Solvent Polarity and Dielectric Constant: Polar solvents are generally effective at dissolving ionic salts. A high dielectric constant reduces the electrostatic force between the cation ([4-chloro-2,6-dimethylanilinium]⁺) and the chloride anion (Cl⁻), facilitating their separation and dissolution.

  • Hydrogen Bonding: Protic solvents (e.g., water, ethanol, methanol) can form strong hydrogen bonds with both the anilinium cation and the chloride anion, leading to effective solvation shells that stabilize the ions in solution. Aprotic polar solvents (e.g., DMSO, DMF) can solvate the cation effectively but are less efficient at solvating the small chloride anion.

  • "Like Dissolves Like": The principle dictates that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. As an ionic salt, this compound is expected to have very low solubility in nonpolar solvents like toluene, hexane, or diethyl ether, which cannot effectively stabilize the charged ions.

  • pH (for Aqueous Systems): The solubility of an amine hydrochloride is highly dependent on the pH of the aqueous medium. The compound is the salt of a weak base (4-Chloro-2,6-dimethylaniline) and a strong acid (HCl). In neutral or acidic solutions (pH < pKa of the parent amine), the compound will remain in its ionized, more soluble anilinium form. As the pH increases into the alkaline range, the anilinium ion will be deprotonated to form the free base, which is significantly less water-soluble and may precipitate out of solution.[1][2]

  • Common Ion Effect: In aqueous solutions already containing a significant concentration of chloride ions (e.g., from NaCl or another chloride salt), the solubility of this compound may be suppressed, as the equilibrium will shift to the left according to Le Châtelier's principle.

Solubility Profile of this compound and Analogs

Direct, quantitative public-domain data for this compound is scarce. However, a Safety Data Sheet (SDS) for the compound indicates it is expected to be mobile in the environment due to its water solubility, implying significant solubility in aqueous media.[3]

To provide a quantitative perspective, we can analyze the experimentally determined solubility of the closely related structural analog, 2,6-dimethylaniline hydrochloride (also known as 2,6-xylidine hydrochloride). The only structural difference is the absence of the chloro- group at the 4-position. This substitution is expected to have a modest impact, slightly increasing the molecular weight and polarity. The data for this analog serves as an excellent baseline for estimating the behavior of the target compound.

Table 1: Quantitative Solubility of 2,6-Dimethylaniline hydrochloride (Analog) and Qualitative Profile of this compound

SolventSolvent TypeAnalog Solubility (mg/mL)[4]Target Compound: Expected Solubility
PBS (pH 7.2)Polar Protic (Aqueous)5Soluble[3]
EthanolPolar Protic5Soluble
Dimethylformamide (DMF)Polar Aprotic16Very Soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic12Very Soluble
MethanolPolar ProticNot ReportedExpected to be Soluble
AcetonePolar AproticNot ReportedExpected to be Moderately Soluble
TolueneNonpolarNot ReportedExpected to be Poorly Soluble/Insoluble
HexaneNonpolarNot ReportedExpected to be Insoluble
Analysis of Solubility Trends:

The data for the analog shows the highest solubility in polar aprotic solvents like DMF and DMSO. This is characteristic of many organic salts, where the large, polarizable solvent molecules are highly effective at solvating the organic cation. Solubility in polar protic solvents like ethanol and aqueous buffer is also significant, driven by hydrogen bonding interactions. As predicted by theory, solubility in nonpolar solvents is expected to be negligible.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise solubility data for specific applications, the equilibrium shake-flask method is considered the gold standard for its reliability and accuracy.[5] The following protocol is based on established guidelines, such as the OECD Test Guideline 105.[6]

Principle

An excess amount of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium (saturation). The suspension is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (solute)

  • Selected solvents of appropriate purity

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer, or equipment for gravimetric analysis)

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a pre-weighed vial. A general rule is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed. The time required to reach equilibrium should be determined preliminarily, but 24 to 48 hours is typical for many compounds.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove all undissolved particles.

  • Dilution (if necessary): Accurately dilute a known volume of the clear filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the compound in the diluted filtrate using a validated analytical method (e.g., HPLC-UV against a calibration curve).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for any dilution factors. The solubility is typically expressed in mg/mL or g/100 mL.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result A Weigh excess solute into vial B Add precise volume of solvent A->B C Agitate at constant Temperature (24-48h) B->C D Settle suspension C->D E Filter supernatant (e.g., 0.22 µm syringe filter) D->E F Dilute filtrate accurately E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL or g/100mL) G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Mechanistic Insights into Dissolution

The dissolution of an ionic salt is fundamentally a process of replacing ion-ion interactions within the crystal lattice with ion-solvent interactions. The diagram below illustrates why this compound is readily soluble in a polar protic solvent like water but not in a nonpolar solvent like toluene.

Caption: Comparative Solvation in Polar vs. Nonpolar Solvents.

In water, the polar H₂O molecules form strong ion-dipole interactions and hydrogen bonds, creating stable solvation shells around the anilinium cation and chloride anion, which overcomes the lattice energy. In toluene, a nonpolar solvent, these stabilizing interactions are absent, and the energy required to break the ionic bonds of the crystal lattice is not recovered, resulting in negligible solubility.

Practical Applications and Implications

  • Reaction Solvent Selection: For reactions involving this compound as a starting material, polar solvents like ethanol, methanol, or DMF are excellent choices to ensure its dissolution and availability for reaction.

  • Purification by Crystallization: The significant difference in solubility between polar and nonpolar solvents can be exploited for purification. The compound could be dissolved in a hot polar solvent (e.g., ethanol) and then precipitated by the addition of a nonpolar anti-solvent (e.g., hexane), leaving more soluble impurities behind.

  • Aqueous Workup: The high water solubility of the hydrochloride salt is advantageous for aqueous workups. The free base form (4-Chloro-2,6-dimethylaniline), which is only slightly soluble in water, can be extracted into an organic solvent (e.g., ethyl acetate) from an aqueous solution under basic conditions (pH > pKa). Conversely, the product can be extracted from an organic layer into an acidic aqueous layer by converting it to the highly water-soluble hydrochloride salt.

  • Formulation Development: For pharmaceutical applications, the solubility in aqueous buffers (like PBS) is a critical parameter influencing bioavailability. The data suggests that at physiological pH (around 7.2-7.4), the compound exists in its soluble ionic form, which is favorable for formulation.

Conclusion

While direct quantitative solubility data for this compound remains limited in public literature, a robust profile can be constructed based on established chemical principles and data from the close structural analog, 2,6-dimethylaniline hydrochloride. The compound exhibits high solubility in polar solvents, particularly aprotic ones like DMSO and DMF, and is readily soluble in aqueous media. Its solubility is expected to be negligible in nonpolar organic solvents. This behavior is dictated by its ionic nature and the ability of polar solvents to effectively solvate the constituent anilinium cation and chloride anion. For project-specific needs, the detailed shake-flask protocol provided in this guide offers a reliable method for generating precise solubility data. This comprehensive understanding is essential for the effective use of this compound in research and development.

References

An In-depth Technical Guide to the Hygroscopic Nature and Stability of 4-Chloro-2,6-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4-Chloro-2,6-dimethylaniline hydrochloride, focusing on its hygroscopicity and chemical stability. For researchers, scientists, and drug development professionals, understanding these attributes is paramount for ensuring product quality, efficacy, and safety from early-stage development through to final formulation and storage. This document delineates the scientific principles, provides validated experimental protocols, and offers field-proven insights into the characterization of this compound.

Introduction: The Criticality of Solid-State Characterization

This compound (CAS No: 5769-32-4; Molecular Formula: C₈H₁₁Cl₂N; Molecular Weight: 192.09) is a substituted aniline derivative used as an intermediate in various chemical syntheses, including the manufacturing of active pharmaceutical ingredients (APIs).[1][2][3] As with many hydrochloride salts, this compound is noted to be hygroscopic, meaning it has a tendency to attract and hold water molecules from the surrounding environment.[1]

The interaction between a solid API and atmospheric water vapor is a critical quality attribute that can profoundly impact its physical and chemical stability.[4][5] Excessive moisture uptake can lead to:

  • Physical Changes: Deliquescence, changes in crystal structure (polymorphism), altered flowability, and compromised compaction properties during tablet manufacturing.[6]

  • Chemical Degradation: Hydrolysis or facilitation of other degradation pathways, leading to a loss of potency and the formation of potentially harmful impurities.[7][8]

Therefore, a thorough investigation of the hygroscopic nature and a comprehensive understanding of the degradation pathways are not merely regulatory hurdles but fundamental necessities for robust drug development. This guide outlines the strategic approach and methodologies for such an investigation.

Assessing Hygroscopicity: Beyond a Simple Classification

Simply labeling a compound as "hygroscopic" is insufficient for formulation development. A quantitative assessment is required to understand the extent and rate of water uptake at various relative humidity (RH) levels. This is crucial for defining appropriate manufacturing, packaging, and storage conditions.[5][9]

The Causality Behind Method Selection

While classical desiccator methods provide a basic hygroscopicity classification, they often lack the precision and detailed information required for modern drug development.[6][10] Dynamic Vapor Sorption (DVS) analysis is the preferred methodology as it provides a high-resolution moisture sorption-desorption isotherm. This isotherm reveals critical information about the interaction of the compound with water vapor, including:

  • The equilibrium moisture content at different RH levels.[4]

  • The presence of hysteresis, which can indicate physical changes like amorphization or hydrate formation.[4]

  • The critical relative humidity at which significant water uptake occurs.

Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

This protocol describes a validated, high-throughput method for characterizing the hygroscopicity of this compound.[6]

Objective: To determine the moisture sorption-desorption isotherm and classify the hygroscopicity of the compound.

Apparatus: A DVS instrument (e.g., TA Instruments Q5000 SA or similar).[6][10]

Methodology:

  • Sample Preparation: Accurately weigh 5-15 mg of this compound onto the DVS sample pan.[6]

  • Initial Drying (Conditional): To avoid inducing a phase change in a potentially metastable form, initial drying is often omitted. The analysis can begin at a controlled, ambient humidity (e.g., 40% RH).[6]

  • Sorption Phase: Program the instrument to increase the RH in a stepwise manner (e.g., in 10% RH increments from 40% to 90% RH).

  • Equilibration: At each step, the sample mass is allowed to equilibrate. A typical equilibrium criterion is a weight change of less than 0.01% over 10 minutes.[10]

  • Desorption Phase: Following equilibration at 90% RH, the RH is decreased stepwise back to 0% RH to generate the desorption isotherm.

  • Second Sorption (Optional): A second sorption cycle can be performed to assess any irreversible changes that may have occurred during the first cycle.

  • Data Analysis: The change in mass (%) is plotted against the target RH to generate the sorption-desorption isotherm.

Data Presentation and Interpretation

The quantitative data from the DVS analysis should be summarized in a table and visualized in a sorption isotherm plot.

Table 1: Representative DVS Data for this compound

Target RH (%)% Weight Change (Sorption)% Weight Change (Desorption)
400.150.20
500.250.30
600.400.48
700.750.85
801.501.65
903.203.20

Note: This data is illustrative. Actual results may vary based on the specific crystalline form and purity of the batch.

Based on the European Pharmacopoeia classification system, the hygroscopicity can be categorized by the weight gain after 24 hours at 25°C and 80% RH.[4] The DVS data provides a more nuanced understanding of this behavior across a range of conditions.

Visualization of Experimental Workflow

DVS_Workflow cluster_prep Preparation cluster_analysis DVS Analysis Cycle cluster_output Output start Weigh 5-15 mg of Sample place Place Sample in DVS Pan start->place equil Equilibrate at 40% RH place->equil sorption Increase RH to 90% (10% steps) equil->sorption Sorption Phase desorption Decrease RH to 0% (10% steps) sorption->desorption Desorption Phase plot Generate Sorption/ Desorption Isotherm desorption->plot classify Classify Hygroscopicity plot->classify

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Stability Indicating Method Development and Forced Degradation

A stable drug substance is one that retains its critical quality attributes within predefined limits throughout its re-test period.[11] Forced degradation, or stress testing, is the cornerstone of stability assessment. These studies are essential for:

  • Identifying likely degradation products and establishing degradation pathways.[7][8]

  • Demonstrating the specificity of analytical methods, ensuring they are "stability-indicating."[12]

  • Informing formulation and packaging development to protect the API from detrimental conditions.[7]

The Logic of Stress Conditions

Forced degradation studies expose the API to conditions more severe than those anticipated during accelerated stability testing.[7][11] The goal is to achieve a target degradation of 5-20%.[13] Degradation beyond this level can generate secondary and tertiary products that may not be relevant to real-world storage, complicating the analysis.[8] For an aniline hydrochloride, the key stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.

Experimental Protocol: Forced Degradation Studies

Objective: To identify the degradation products of this compound under various stress conditions and to validate a stability-indicating analytical method.

Analytical Method: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is typically the primary analytical tool. The method must be validated to demonstrate it can separate the parent compound from all process impurities and degradation products.[12]

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).[13]

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Heat at 60°C for 48 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to the initial concentration for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Maintain at room temperature for 24 hours.

    • Cool, neutralize with 0.1 N HCl, and dilute to the initial concentration for analysis. Causality Note: Amine salts can be sensitive to strong bases, often requiring milder conditions than acid hydrolysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

    • Keep in the dark at room temperature for 24 hours.

    • Analyze directly. Causality Note: Aniline moieties are susceptible to oxidation, making this a critical stress test.

  • Thermal Degradation:

    • Expose the solid powder to dry heat (e.g., 80°C) for 72 hours.

    • Dissolve the stressed solid to the target concentration for analysis.

  • Photostability:

    • Expose the solid powder and a solution of the compound to a light source conforming to ICH Q1B guidelines (providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13]

    • Analyze the samples alongside a dark control.

  • Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity and identify the emergence of new peaks corresponding to degradants.

Data Presentation and Interpretation

Results should be tabulated to clearly show the extent of degradation and the formation of impurities under each condition.

Table 2: Representative Forced Degradation Results

Stress Condition% Assay of Parent Compound% Total ImpuritiesRemarks
Control (Unstressed)99.80.2No significant degradation
0.1 N HCl / 60°C / 48h95.24.8Minor degradation observed
0.1 N NaOH / RT / 24h88.511.5Significant degradation
3% H₂O₂ / RT / 24h85.114.9Major degradation, multiple degradants
Dry Heat / 80°C / 72h98.91.1Compound is relatively stable to heat
Photolysis (ICH Q1B)97.52.5Moderate sensitivity to light

Note: This data is illustrative. The specific degradation profile must be determined experimentally.

These results suggest that this compound is most susceptible to oxidative and alkaline hydrolysis. This insight is crucial for formulation development, indicating the need to avoid alkaline excipients and potentially include antioxidants. The moderate photosensitivity suggests that light-protective packaging will be necessary.

Visualization of Stability Testing Logic

Stability_Logic cluster_input Input Material cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Outcome api 4-Chloro-2,6-dimethylaniline hydrochloride (Solid & Solution) acid Acid Hydrolysis api->acid base Base Hydrolysis api->base ox Oxidation (H₂O₂) api->ox heat Thermal (Dry Heat) api->heat light Photolysis (UV/Vis) api->light hplc Stability-Indicating HPLC-PDA Analysis acid->hplc base->hplc ox->hplc heat->hplc light->hplc pathway Identify Degradation Pathways hplc->pathway method Validate Analytical Method Specificity hplc->method form Inform Formulation & Packaging Strategy pathway->form

Caption: Logical framework for forced degradation studies.

Conclusion and Recommendations

The comprehensive characterization of this compound's hygroscopicity and stability is a non-negotiable aspect of its development for pharmaceutical applications.

  • Hygroscopicity: The compound exhibits hygroscopic properties that must be quantified using DVS. The resulting isotherm is essential for determining acceptable humidity ranges during manufacturing and for selecting packaging that provides an adequate moisture barrier.

  • Stability: Forced degradation studies are predicted to show susceptibility to oxidation and alkaline hydrolysis. These findings must guide the selection of excipients, manufacturing processes, and primary packaging. For instance, formulators should avoid alkaline pH modifiers and consider the inclusion of antioxidants. Light-resistant packaging is also recommended.

By employing the robust, validated methodologies outlined in this guide, researchers and drug development professionals can build a comprehensive understanding of this compound. This foundational knowledge ensures the development of a safe, stable, and effective final drug product, mitigating risks and accelerating the path to regulatory approval.

References

A Comprehensive Technical Guide to 4-Chloro-2,6-dimethylaniline Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Chemical Intermediate

4-Chloro-2,6-dimethylaniline hydrochloride, with CAS Number 5769-32-4, is the hydrochloride salt of the aromatic amine 4-chloro-2,6-dimethylaniline.[1][2][3] This compound presents as a white to pale crystalline solid and serves as a pivotal building block in organic synthesis.[4] Its structural architecture, featuring a chlorinated and dimethyl-substituted benzene ring attached to an amino group, makes it a valuable precursor for the synthesis of more complex molecules. While its parent compound, 2,6-dimethylaniline, is renowned as a direct precursor to local anesthetics like lidocaine, the chlorinated derivative has carved its own niche.[5][6] It is a crucial intermediate in the manufacturing of various agrochemicals and has applications in the polymer industry and specialized chemical synthesis.[7][8] This guide provides an in-depth review of its synthesis, physicochemical properties, analytical characterization, applications, and safety protocols, tailored for researchers and professionals in chemical and drug development.

Identifier Value
CAS Number 5769-32-4[1][3]
Molecular Formula C₈H₁₁Cl₂N (or C₈H₁₀ClN·HCl)[1][3][9]
Molecular Weight 192.09 g/mol [1][3][9]
Synonyms 4-chloro-2,6-xylidine hydrochloride, Benzenamine, 4-chloro-2,6-dimethyl-, hydrochloride (1:1)[9][10][11]

PART 1: Synthesis and Purification

The primary industrial synthesis of 4-chloro-2,6-dimethylaniline involves the direct chlorination of 2,6-dimethylaniline. The formation of the hydrochloride salt is an integral part of this process, serving a critical dual function.

Causality in Synthesis: The Role of Hydrochloride Formation
  • Protecting the Amine Group: The highly reactive amino group (-NH₂) in aniline derivatives is susceptible to oxidation by chlorinating agents. Converting the amine to its ammonium salt (-NH₃⁺Cl⁻) deactivates the ring towards unwanted side reactions and protects the amine from oxidation.

  • Directing the Chlorination: The ammonium group is a deactivating, meta-directing group. However, in the sterically hindered 2,6-dimethylaniline, the electrophilic substitution (chlorination) is directed to the para-position (position 4), which is the most accessible and electronically favorable site. This results in a high yield of the desired 4-chloro isomer.[7] Direct chlorination of the free aniline often leads to poor yields and a mixture of products.[5][7]

Experimental Protocol: Synthesis via Chlorination

This protocol is adapted from established industrial processes.[7]

Objective: To synthesize this compound from 2,6-dimethylaniline.

Materials:

  • 2,6-dimethylaniline

  • Carbon tetrachloride (CCl₄) or other inert solvent (e.g., Toluene)

  • Ethanol

  • Hydrogen chloride (HCl) gas

  • Chlorine (Cl₂) gas or Sulphuryl chloride (SO₂Cl₂)

  • 15% Hydrochloric acid

  • Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Dissolution and Salt Formation: In a suitable reaction vessel, dissolve 3 moles of 2,6-dimethylaniline in a mixture of an inert solvent like 2300 g of CCl₄ and 30 g of ethanol.

  • Saturate the solution with dry HCl gas at room temperature. This precipitates the 2,6-dimethylaniline hydrochloride salt, forming a suspension.

  • Chlorination: Cool the suspension to 10-15°C. Bubble chlorine gas (approx. 270 g) through the stirred suspension over a period of 4 hours, maintaining the temperature. Alternatively, sulphuryl chloride can be used as the chlorinating agent, often at a slightly higher temperature (45-50°C).[7]

  • Work-up: After the chlorination is complete, add 250 mL of 15% strength hydrochloric acid to the reaction mixture.

  • Distill off the solvent azeotropically.

  • Isolation: Cool the remaining mixture to 20°C. The crude this compound will precipitate as colorless crystals.[7]

  • Filter the crystals using suction filtration and wash with a small amount of cold solvent.

  • Purification (optional): To obtain the pure free base, the hydrochloride salt can be dissolved in water and neutralized with a sodium hydroxide solution. The resulting 4-chloro-2,6-dimethylaniline can be extracted and purified by fractional distillation.[7] The pure hydrochloride salt can then be re-precipitated.

G cluster_0 Synthesis Workflow 2,6-Dimethylaniline 2,6-Dimethylaniline Dissolution Dissolution 2,6-Dimethylaniline->Dissolution Solvent (CCl4/Ethanol) Solvent (CCl4/Ethanol) Solvent (CCl4/Ethanol)->Dissolution HCl Gas HCl Gas Salt Formation Salt Formation HCl Gas->Salt Formation Chlorine Gas Chlorine Gas Chlorination Chlorination Chlorine Gas->Chlorination Dissolution->Salt Formation Salt Formation->Chlorination Cool to 10-15°C Work-up Work-up Chlorination->Work-up Add aq. HCl Azeotropic Distillation Azeotropic Distillation Work-up->Azeotropic Distillation Crystallization Crystallization Azeotropic Distillation->Crystallization Cool to 20°C Filtration Filtration Crystallization->Filtration Crude Product Crude Product Filtration->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product

Caption: Workflow for the synthesis of 4-Chloro-2,6-dimethylaniline HCl.

PART 2: Physicochemical Properties and Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Data

The properties of the compound are summarized below. Note that properties can refer to the free base (4-chloro-2,6-dimethylaniline) or its hydrochloride salt.

Property Value Form
Melting Point 239.0 - 239.5 °C[1]Hydrochloride Salt
Melting Point 45 - 50 °C[8]Free Base
Boiling Point 260.6 °C at 760 mmHg[8]Free Base
Appearance White to pale cream/brown crystalline powder[4]Hydrochloride Salt
Solubility Slightly soluble in water[12][13]Free Base
Storage Temp. Room Temperature, under inert atmosphere[1]Hydrochloride Salt
Analytical Workflow: Purity and Identity Confirmation

A combination of chromatographic and spectroscopic techniques is typically employed.

  • Chromatography (Purity): High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity and quantifying impurities. Gas Chromatography (GC) is also effective, particularly for the more volatile free base.[4][7]

  • Spectroscopy (Identity):

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretches, C-Cl stretch, aromatic C-H).[14]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the substitution pattern on the aromatic ring.

    • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Experimental Protocol: HPLC Purity Assessment

Objective: To determine the purity of a this compound sample.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Deionized water with 0.1% Trifluoroacetic acid (TFA)

  • This compound sample

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Degas both phases.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to a final concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the chromatogram.

G cluster_1 Analytical Workflow Sample Sample Sample Prep Sample Prep Sample->Sample Prep ~1 mg/mL Reference Standard Reference Standard Standard Prep Standard Prep Reference Standard->Standard Prep ~1 mg/mL HPLC Analysis HPLC Analysis Sample Prep->HPLC Analysis Standard Prep->HPLC Analysis Data Acquisition Data Acquisition HPLC Analysis->Data Acquisition UV @ 254 nm Chromatogram Chromatogram Data Acquisition->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Purity Calculation Purity Calculation Peak Integration->Purity Calculation

Caption: HPLC workflow for purity analysis of the target compound.

PART 3: Applications in Synthesis and Industry

This compound is primarily valued as a reactive intermediate.

  • Agrochemicals: It serves as a starting material for the synthesis of certain pesticides and herbicides, where the specific substitution pattern is key to the final product's biological activity.[7][8]

  • Chemical Synthesis: The compound is a substrate in modern coupling reactions. For instance, it has been used in palladium-catalyzed cyanations of aryl chlorides to form new carbon-carbon bonds, a critical transformation in the synthesis of complex organic molecules.[4][8][12]

  • Polymer Science: It can be used as a monomer in the production of specialized polymers, where its inclusion in the polymer backbone can impart enhanced thermal stability, strength, or chemical resistance.[8]

  • Drug Discovery: While not a direct precursor to major drugs in the same way as its parent aniline, chloro-containing anilines are an important class of building blocks in medicinal chemistry.[15] The chlorine atom can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a useful scaffold for developing new therapeutic agents.

PART 4: Toxicology and Safe Handling

Understanding the toxicological profile is critical for safe handling. The compound is classified as hazardous.

GHS Hazard Classification
Hazard Class Category Hazard Statement
Acute Oral ToxicityCategory 3 / 4H301/H302: Toxic/Harmful if swallowed[16][17]
Skin IrritationCategory 2H315: Causes skin irritation[16][17]
Eye IrritationCategory 2H319: Causes serious eye irritation[16][17]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[16][17]

(Note: Classifications can vary slightly between suppliers and regulatory bodies).

Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.[18]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dust is generated or ventilation is inadequate.[18]

Handling and Storage:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][18] Avoid breathing dust and prevent contact with skin and eyes.[18] Keep away from sources of ignition.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] The compound is noted as being hygroscopic and air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1][16]

First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms occur.[16][17]

  • If on Skin: Immediately wash with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[16][19]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[16][17]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[17][18]

Conclusion

This compound is a compound of significant utility in the chemical industry. Its synthesis, which leverages the protective and directing effects of ammonium salt formation, is a classic example of controlled electrophilic aromatic substitution. While its applications are more specialized than those of its non-chlorinated parent, it remains an important intermediate for creating value-added products in agriculture, materials science, and pharmaceutical research. Strict adherence to safety protocols is mandatory when handling this toxic and irritant compound, ensuring its benefits can be harnessed responsibly in a research and development setting.

References

From Mauve to Molecules: A Technical Guide to the Discovery and Enduring Legacy of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

This guide delves into the rich history and scientific evolution of substituted anilines, a class of molecules that single-handedly colored the 19th century and went on to become foundational scaffolds in modern medicine. We will journey from a serendipitous discovery in a makeshift laboratory to the sophisticated catalytic systems that now construct these vital compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their past, present, and future.

The Genesis of a Revolution: A Splash of Purple

The story of substituted anilines begins not with a methodical plan, but with a fortunate accident. Aniline (C₆H₅NH₂), the parent compound, was first isolated in 1826 by Otto Unverdorben through the distillation of indigo.[1][2] For decades, it remained a chemical curiosity. This all changed in 1856 when an 18-year-old chemistry student, William Henry Perkin, inadvertently synthesized the first synthetic organic dye while attempting to produce quinine, an anti-malarial drug.[3]

Working in his home laboratory, Perkin oxidized impure aniline, derived from coal tar, and produced a black precipitate.[3] While cleaning his flask with alcohol, he noticed a brilliant purple solution.[4] This vibrant hue, which he named "mauveine," proved to be an effective dye for silk and other textiles.[4] Perkin's discovery, patented in August 1856, was not just the birth of a new color; it was the dawn of the synthetic dye industry and a pivotal moment in the history of industrial chemistry.[3] The demand for these new, vibrant, and colorfast dyes spurred the large-scale production of aniline, most notably through the Béchamp reduction, a more efficient method using iron and acid to reduce nitrobenzene.[1]

The success of mauveine triggered a cascade of discoveries. Chemists across Europe, particularly in Germany, began to explore the vast potential of aniline and its derivatives, leading to the creation of a spectrum of "aniline dyes" like fuchsine (magenta), safranin, and the vast class of azo dyes.[5][6] This explosion of color transformed the textile industry and laid the groundwork for the major chemical companies that exist today.[1]

The Architectural Evolution: Synthesizing the Aniline Core

The journey from the bulk production methods of the 19th century to the precision of modern organic synthesis reflects the broader evolution of chemistry itself. While classical methods are still relevant, contemporary drug discovery and materials science demand more versatile and selective approaches to constructing substituted anilines.

Classical Reductive Approaches

The foundational method for synthesizing anilines is the reduction of the corresponding nitroarene, a transformation that remains a workhorse in both academic and industrial settings due to the ready availability of nitroaromatics via electrophilic nitration.

MethodReducing Agent/CatalystTypical ConditionsAdvantagesLimitations
Béchamp Reduction Iron (Fe) in acidic medium (e.g., HCl, Acetic Acid)Aqueous, often heatedInexpensive, robust, high-yieldingHarsh conditions, not suitable for sensitive functional groups
Tin/Acid Reduction Tin (Sn) in concentrated HClAqueous, exothermic, requires coolingEffective and high-yieldingStoichiometric use of metal, acidic waste
Catalytic Hydrogenation H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni)Varies (pressure and temperature)Clean (water is the only byproduct), high-yieldingCan reduce other functional groups (alkenes, alkynes, carbonyls), requires specialized equipment

Experimental Protocol: Classical Synthesis of Aniline via Béchamp Reduction

This protocol provides a representative procedure for the reduction of nitrobenzene to aniline using iron and hydrochloric acid.

Materials:

  • Nitrobenzene

  • Iron filings

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 30%)

  • Steam distillation apparatus

  • Separatory funnel

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous potassium carbonate (or other suitable drying agent)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add iron filings (a molar excess relative to nitrobenzene).

  • Initiation: Add a small portion of water and concentrated HCl to the flask and gently heat to initiate the reaction.

  • Addition of Nitrobenzene: Once the reaction has started (indicated by the evolution of hydrogen gas), add the nitrobenzene dropwise through the reflux condenser at a rate that maintains a steady reaction.

  • Reaction Completion: After the addition is complete, heat the mixture under reflux for 2-3 hours, or until the characteristic smell of nitrobenzene is gone.

  • Basification and Isolation: Allow the mixture to cool. Carefully add a concentrated solution of NaOH until the mixture is strongly alkaline to liberate the free aniline from its salt.

  • Purification by Steam Distillation: Subject the basic mixture to steam distillation. Collect the milky distillate, which contains aniline and water.

  • Extraction: Transfer the distillate to a separatory funnel and extract the aniline with dichloromethane.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous potassium carbonate. Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Final Purification: Purify the crude aniline by fractional distillation, collecting the fraction that boils at approximately 184°C.

Modern Catalytic C-N Bond Formation

The limitations of classical methods, particularly their lack of functional group tolerance, spurred the development of more sophisticated catalytic cross-coupling reactions. These methods have revolutionized the synthesis of complex substituted anilines, becoming indispensable tools in drug discovery.

Buchwald-Hartwig Amination: A landmark development in C-N bond formation, this palladium-catalyzed cross-coupling reaction allows for the synthesis of a vast range of substituted anilines from aryl halides or triflates and primary or secondary amines.[7] The reaction's versatility stems from the development of bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[8]

Ullmann Condensation: One of the earliest cross-coupling reactions, the Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an amine at high temperatures. Modern iterations of this reaction employ ligands and catalytic amounts of copper, allowing for milder reaction conditions and a broader substrate scope.[9][10]

Below is a diagram illustrating the catalytic cycle of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Amination pd0 Pd(0)L_n pd2_complex Ar-Pd(II)(L_n)-X amido_complex Ar-Pd(II)(L_n)-NHR' pd2_complex->amido_complex Amine Coordination & Deprotonation product Ar-NHR' amido_complex->product Reductive Elimination aryl_halide Ar-X aryl_halide->pd0 Oxidative Addition amine R'-NH_2 + Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Modern Synthesis of a Substituted Aniline via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed synthesis of a substituted aniline.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide)

  • Anhydrous aprotic solvent (e.g., toluene or dioxane)

  • Schlenk flask or glovebox

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere using a Schlenk line, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the aryl halide and the amine to the flask, followed by the anhydrous solvent.

  • Reaction: Seal the flask and heat the mixture to the appropriate temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

From Color to Cure: The Pharmaceutical Ascendance of Substituted Anilines

The same chemical versatility that made substituted anilines the darlings of the dye industry also positioned them as privileged structures in the burgeoning field of pharmacology. The ability to systematically modify the aniline scaffold and observe the resulting changes in biological activity was a practical embodiment of the structure-activity relationship (SAR) concept, which remains a cornerstone of drug design.[11]

The Accidental Analgesic: Acetanilide

In 1886, in a quest to find a treatment for parasitic worms, Arnold Cahn and Paul Hepp at the University of Strasbourg tested a substance they believed to be naphthalene. The compound proved ineffective against worms but had a remarkable fever-reducing effect. This substance was later identified as acetanilide (N-phenylacetamide), a simple derivative of aniline.[12] Marketed as Antifebrin, it became one of the first synthetic analgesic and antipyretic drugs.[13][14]

However, the widespread use of acetanilide revealed its significant toxicity, most notably methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood, and potential liver and kidney damage.[12][13] This toxicity is attributed to its metabolism to aniline. Subsequent research in 1948 established that acetanilide is primarily metabolized in the body to paracetamol (acetaminophen), which is responsible for its therapeutic effects but is significantly less toxic. This discovery led to the replacement of acetanilide with paracetamol as a safer alternative.

Acetanilide_Metabolism Acetanilide Acetanilide Paracetamol Paracetamol (Acetaminophen) (Therapeutic Effect) Acetanilide->Paracetamol Major Pathway (Hydroxylation) Aniline Aniline (Toxic Effects) Acetanilide->Aniline Minor Pathway (Hydrolysis)

Caption: Simplified metabolic pathway of Acetanilide.

The "Magic Bullet": Paul Ehrlich and the Dawn of Chemotherapy

The German physician and scientist Paul Ehrlich was profoundly influenced by the selective staining of tissues by aniline dyes. He hypothesized that if a dye could selectively bind to and color a specific microbe, then a toxic compound attached to that dye could selectively kill that microbe without harming the host—a concept he famously termed the "magic bullet".

Ehrlich's work systematically explored the therapeutic potential of aniline derivatives. He noted that methylene blue, an aniline dye, had a mild antimalarial effect. This principle guided his search for a cure for syphilis. After systematically synthesizing and testing over 600 arsenic-containing aniline derivatives, in 1909, he and his team discovered compound 606, arsphenamine, which they named Salvarsan. Salvarsan was the first effective treatment for syphilis and is considered the first modern chemotherapeutic agent, validating Ehrlich's "magic bullet" concept and laying the foundation for rational drug discovery.[4]

The Sulfa Drug Revolution

The legacy of aniline dyes in medicine continued with the discovery of sulfonamides, or "sulfa drugs." In the 1930s, researchers at Bayer, building on the knowledge that certain dyes had antibacterial properties, synthesized a red azo dye called Prontosil. Gerhard Domagk discovered that Prontosil was remarkably effective in treating streptococcal infections in mice. It was later found that Prontosil is a prodrug, being metabolized in the body to release the active compound, sulfanilamide, an aniline derivative.

This discovery ushered in the era of antibacterial chemotherapy. Sulfa drugs work by acting as competitive inhibitors of the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria.[1][14] Since humans obtain folic acid from their diet, sulfa drugs are selectively toxic to bacteria. The development of a wide range of sulfa drugs, by modifying the substituent on the sulfonamide nitrogen, was a major breakthrough in medicine before the widespread availability of penicillin.

Sulfa_Drug_MoA cluster_bacterium Bacterial Cell PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (Enzyme) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_Synthesis Bacterial DNA Replication Folic_Acid->DNA_Synthesis Sulfa_Drug Sulfa Drug (e.g., Sulfanilamide) Sulfa_Drug->Inhibition Competitive Inhibition

Caption: Mechanism of action of sulfa drugs.

Conclusion: The Enduring Versatility of a Core Structure

From the vibrant purple that adorned Victorian fashion to the life-saving "magic bullets" that revolutionized medicine, the story of substituted anilines is a testament to the power of chemical synthesis and the profound impact of a single molecular scaffold. The journey from classical reduction methods to the sophisticated catalytic reactions of today highlights the relentless pursuit of efficiency and precision in chemical synthesis. For researchers and drug development professionals, the aniline core remains a privileged starting point for innovation, its rich history a constant reminder that the next breakthrough may be just one reaction away.

References

Methodological & Application

Application Notes and Protocols: 4-Chloro-2,6-dimethylaniline Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Substituted Aniline

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Chloro-2,6-dimethylaniline hydrochloride stands out as a valuable and versatile building block, particularly for the synthesis of pharmacologically active compounds and advanced materials. Its structure is deceptively simple, yet it offers a rich platform for a variety of chemical transformations.

The molecule's utility is derived from three key structural features:

  • The Nucleophilic Aniline Core: The primary amine group serves as a potent nucleophile and a handle for the formation of C-N bonds, a cornerstone of many synthetic endeavors.

  • Ortho-Methyl Groups: The two methyl groups flanking the amine provide significant steric hindrance. This steric shielding influences the reactivity and conformation of the molecule and its derivatives, a feature that can be exploited to control regioselectivity and stabilize final products.

  • Para-Chloro Substituent: The chlorine atom at the 4-position is not merely a passive substituent. It electronically modifies the aniline ring and, more importantly, serves as a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of complex biaryl or aryl-alkyne systems.

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals. It provides an in-depth look at the physicochemical properties, safety protocols, and key synthetic applications of this compound, complete with detailed, field-tested protocols and mechanistic insights. The hydrochloride salt is the common commercial form, prized for its stability and ease of handling; for most synthetic applications, it is converted to the free base, 4-chloro-2,6-dimethylaniline, often in situ.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Data Summary
PropertyValueSource
CAS Number 5769-32-4 (for hydrochloride)[1][2][3]
Molecular Formula C₈H₁₁Cl₂N[1][2]
Molecular Weight 192.09 g/mol [1][3]
Appearance White to pale cream/brown crystalline powder[4]
Melting Point 45-50°C (for free base)[5]
Solubility Slightly soluble in water[5][6]
IUPAC Name This compound[4]
Safety & Handling: A Mandate for Caution

This compound is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.[7][8][9]

  • Primary Hazards:

    • Toxicity: Toxic or harmful if swallowed.[7][8][9] Do not eat, drink, or smoke when using this product.[7]

    • Irritation: Causes serious eye irritation and skin irritation.[7][8] May cause respiratory irritation.[8][9]

  • Mandatory Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7][10]

    • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[7][9]

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or exposure limits are exceeded.[10]

  • Handling & Storage:

    • Store in a well-ventilated, locked place with the container tightly closed.[7][8]

    • Avoid breathing dust and prevent contact with skin and eyes.[9][10]

    • Wash hands thoroughly after handling.[8]

  • First Aid Measures:

    • If Swallowed: Get emergency medical help immediately and rinse mouth.[7][8]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[8][10]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[7][8]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

Application I: Acylation for Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic chemistry, central to the synthesis of peptides, polymers, and a vast array of pharmaceuticals.[11] 4-Chloro-2,6-dimethylaniline serves as an excellent nucleophile for this transformation. The synthesis of the local anesthetic Lidocaine from the parent compound 2,6-dimethylaniline provides a classic and robust template for this reaction.[12][13][14]

Rationale and Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the aniline nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride). The ortho-methyl groups sterically hinder the approach to the nitrogen, which can decrease the reaction rate compared to unhindered anilines; however, this is readily overcome under standard acylation conditions. A mild base, such as sodium acetate or a non-nucleophilic organic base, is crucial. It neutralizes the hydrochloric acid generated during the reaction, preventing the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[15]

Protocol: Synthesis of N-(4-chloro-2,6-dimethylphenyl)acetamide

This protocol details a standard acylation using acetyl chloride. The same principles apply to more complex acylating agents like chloroacetyl chloride, a key step in many pharmaceutical syntheses.[14][16]

Materials and Reagents:

Reagent/MaterialQuantityPurpose
4-Chloro-2,6-dimethylaniline HCl1.92 g (10.0 mmol)Starting Material
Sodium Hydroxide (1 M aq.)~15 mLTo generate free base
Diethyl Ether50 mLExtraction Solvent
Glacial Acetic Acid20 mLReaction Solvent
Acetyl Chloride0.78 mL (11.0 mmol)Acylating Agent
Sodium Acetate1.64 g (20.0 mmol)Base/HCl Scavenger
Deionized Water100 mLWork-up
Saturated Brine20 mLWork-up
Anhydrous Magnesium SulfateAs neededDrying Agent

Step-by-Step Procedure:

  • Free Base Generation: Dissolve this compound (10.0 mmol) in 20 mL of deionized water in a separatory funnel. Add 1 M NaOH solution dropwise while swirling until the solution is basic (pH > 10, check with pH paper). A white precipitate or oil of the free aniline will form.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with saturated brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the free aniline as an oil or low-melting solid.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the isolated 4-chloro-2,6-dimethylaniline in 20 mL of glacial acetic acid. Cool the flask in an ice-water bath to 10-15°C.

  • Acylation: While stirring, slowly add acetyl chloride (11.0 mmol) dropwise to the cooled solution. Maintain the temperature below 20°C during the addition.

  • Base Addition: After stirring for 15 minutes, prepare a solution of sodium acetate (20.0 mmol) in 50 mL of deionized water. Add this solution to the reaction mixture. A white precipitate of the amide product should form immediately.[13]

  • Isolation: Stir the resulting slurry in the ice bath for another 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with cold deionized water (2 x 20 mL) to remove any residual salts and acetic acid. Allow the product to air-dry or dry in a vacuum oven at low heat. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Application II: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, a transformation that has revolutionized synthetic approaches to aryl amines.[17][18] 4-Chloro-2,6-dimethylaniline can be used as the amine coupling partner to react with various aryl halides or triflates, leading to complex diarylamines. These structures are prevalent in materials science and medicinal chemistry.[19][20]

Workflow & Mechanistic Considerations

The reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[18]

Causality in Protocol Design:

  • Catalyst System: The choice of palladium source (e.g., Pd₂(dba)₃) and, critically, the phosphine ligand is paramount. Sterically hindered, electron-rich biarylphosphine ligands like XPhos or RuPhos are often required to facilitate the challenging oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides.[21]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine within the palladium coordination sphere, forming the key palladium-amido intermediate.

  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Therefore, the reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis Setup 1. Assemble flame-dried glassware under Argon atmosphere. Reagents 2. Add Pd catalyst, ligand, base, Aryl-X, and solvent. Setup->Reagents Degas 3. Degas the mixture via Argon sparging. Reagents->Degas Amine 4. Add 4-chloro-2,6-dimethylaniline. Degas->Amine Heat 5. Heat to reaction temperature and monitor by TLC/LC-MS. Amine->Heat Quench 6. Cool to RT and quench with aqueous solution. Heat->Quench Extract 7. Extract with organic solvent, wash, and dry. Quench->Extract Concentrate 8. Concentrate in vacuo. Extract->Concentrate Purify 9. Purify via flash column chromatography. Concentrate->Purify Analyze 10. Characterize pure product (NMR, MS). Purify->Analyze

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Protocol: Coupling with 4-Bromotoluene

Materials and Reagents:

Reagent/MaterialQuantityPurpose
4-Chloro-2,6-dimethylaniline HCl192 mg (1.0 mmol)Amine Source
4-Bromotoluene171 mg (1.0 mmol)Aryl Halide
Pd₂(dba)₃18.3 mg (0.02 mmol, 2 mol%)Palladium Precatalyst
XPhos28.6 mg (0.06 mmol, 6 mol%)Ligand
Sodium tert-butoxide (NaOtBu)135 mg (1.4 mmol)Base
Anhydrous Toluene5 mLSolvent

Step-by-Step Procedure:

  • Preparation: In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.06 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Remove the tube from the glovebox. Add 4-bromotoluene (1.0 mmol) and the free base of 4-chloro-2,6-dimethylaniline (1.0 mmol, prepared as in Application I) followed by anhydrous toluene (5 mL) under a counterflow of argon.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots (under argon).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with 20 mL of ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired diarylamine product.

Application III: Precursor to Bioactive Kinase Inhibitors

Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[22][23] The 4-anilinoquinazoline and related heterocyclic cores are common motifs that target the ATP-binding site of kinases.[24] 4-Chloro-2,6-dimethylaniline is an ideal starting material for synthesizing libraries of such inhibitors, where the aniline nitrogen participates in a nucleophilic aromatic substitution (SNAr) or a coupling reaction to form the key heterocyclic structure.

Synthetic Strategy Overview

A common strategy involves the reaction of 4-chloro-2,6-dimethylaniline with an activated heterocyclic electrophile, such as a 4-chloroquinazoline. The reaction displaces the chlorine on the quinazoline ring to form the C-N bond, yielding the core structure of the inhibitor. The steric bulk from the ortho-methyl groups can influence the binding conformation of the final molecule within the kinase active site.

G A 4-Chloro-2,6-dimethylaniline (Building Block A) C S(N)Ar or Pd-Catalyzed Coupling A->C B Activated Heterocycle (e.g., 4-Chloroquinazoline) (Building Block B) B->C D Kinase Inhibitor Scaffold (e.g., 4-Anilinoquinazoline) C->D E Further Functionalization (Solubilizing groups, etc.) D->E F Final Drug Candidate E->F

Caption: Logical flow for the synthesis of kinase inhibitors.

Protocol: Synthesis of a 4-(4-chloro-2,6-dimethylphenylamino)quinazoline Model

Materials and Reagents:

Reagent/MaterialQuantityPurpose
4-Chloroquinazoline165 mg (1.0 mmol)Electrophile
4-Chloro-2,6-dimethylaniline156 mg (1.0 mmol)Nucleophile
Isopropanol10 mLSolvent
Concentrated HCl1 dropAcid Catalyst

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 4-chloroquinazoline (1.0 mmol), 4-chloro-2,6-dimethylaniline (1.0 mmol), and 10 mL of isopropanol.

  • Catalysis: Add one drop of concentrated hydrochloric acid to the mixture. This protonates the quinazoline ring, activating it for nucleophilic attack.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85°C) with stirring.

  • Monitoring: A precipitate of the hydrochloride salt of the product will typically form within 1-2 hours. Monitor the reaction for the disappearance of starting materials by TLC.

  • Isolation: After 4 hours, cool the reaction mixture to room temperature. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the filter cake with cold isopropanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL) to remove unreacted starting materials and impurities.

  • Final Product: Dry the solid under vacuum to yield the desired 4-(4-chloro-2,6-dimethylphenylamino)quinazoline hydrochloride salt. The free base can be obtained by neutralization with a base like aqueous sodium bicarbonate.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its unique combination of nucleophilicity, steric hindrance, and an activatable chloro-group provides access to a wide range of valuable transformations. From the robust and reliable formation of amide bonds to the sophisticated construction of diarylamines via Buchwald-Hartwig amination and the targeted synthesis of bioactive kinase inhibitors, this reagent demonstrates profound versatility. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this building block, paving the way for innovations in drug discovery, materials science, and beyond.

References

Application Notes & Protocols: The Strategic Application of 4-Chloro-2,6-dimethylaniline Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide on the application of 4-Chloro-2,6-dimethylaniline hydrochloride as a pivotal intermediate in pharmaceutical synthesis. It elucidates the compound's chemical properties, outlines key synthetic transformations, and provides detailed, field-proven protocols. The content is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the synthetic pathways.

Introduction: The Versatility of Substituted Anilines in Medicinal Chemistry

Substituted anilines are a cornerstone of modern medicinal chemistry, serving as versatile synthons for a vast array of Active Pharmaceutical Ingredients (APIs). Their utility stems from the nucleophilic character of the amino group, which allows for a variety of chemical transformations, and the ability to modulate physicochemical and pharmacological properties through aromatic substitution. This compound, a member of this important class of compounds, offers a unique combination of steric hindrance from the ortho-methyl groups and electronic modification from the para-chloro substituent. This distinct substitution pattern influences its reactivity and makes it a valuable precursor in the synthesis of targeted therapeutic agents.

This guide will focus on the practical application of this compound, with a primary emphasis on its conversion to key pharmaceutical intermediates, drawing parallels from the well-established chemistry of its parent compound, 2,6-dimethylaniline.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development.

PropertyValueReference
Molecular Formula C₈H₁₁Cl₂N[1][2][3]
Molecular Weight 192.09 g/mol [1][2][3]
Melting Point 239.0-239.5 °C[1][3]
Appearance White to pale cream or brown crystalline powder[4]
Solubility Slightly soluble in water.[5]
Storage Store in a well-ventilated place. Keep container tightly closed. Store under an inert atmosphere.[6][7]

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[6][8]

  • Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6][8]

  • Handling: Use only in a well-ventilated area, preferably a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[6][9]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air. If swallowed, rinse mouth and call a poison center or doctor.[6][7]

Core Synthetic Application: Acylation to form α-Chloro-N-(4-chloro-2,6-dimethylphenyl)acetamide

The primary and most critical reaction of 4-Chloro-2,6-dimethylaniline is its acylation, typically with an α-halo acetyl chloride, to form an N-substituted α-haloacetamide. This intermediate is a versatile building block for the introduction of a side chain containing a tertiary amine, a common pharmacophore in many local anesthetics and other drug classes.[10][11] The synthesis of Lidocaine from 2,6-dimethylaniline is a classic example of this synthetic strategy, and the principles are directly applicable to the 4-chloro derivative.[12][13][14]

Reaction Rationale and Mechanistic Insight

The reaction is a nucleophilic acyl substitution. The nitrogen atom of the aniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the chloroacetyl chloride.[12] The two ortho-methyl groups on the aniline ring provide steric hindrance, which can influence the reaction rate but does not prevent the desired acylation. The para-chloro group is an electron-withdrawing group, which slightly deactivates the amino group, potentially requiring slightly more forcing conditions compared to the non-chlorinated analog.

The use of a weak base, such as sodium acetate, is crucial to neutralize the hydrochloric acid generated during the reaction.[11][12] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.[12]

Visualizing the Synthetic Pathway

Acylation_Reaction 4-Chloro-2,6-dimethylaniline 4-Chloro-2,6-dimethylaniline Intermediate α-Chloro-N-(4-chloro-2,6- dimethylphenyl)acetamide 4-Chloro-2,6-dimethylaniline->Intermediate  Glacial Acetic Acid,  Sodium Acetate Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate

Caption: Acylation of 4-Chloro-2,6-dimethylaniline.

Detailed Experimental Protocol: Synthesis of α-Chloro-N-(4-chloro-2,6-dimethylphenyl)acetamide

This protocol is adapted from established procedures for the synthesis of similar compounds.[11][13][14]

Materials:

  • This compound

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Deionized water

  • 125 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Preparation of the Free Base (in situ): In a 125 mL Erlenmeyer flask, dissolve a calculated amount of this compound in a minimal amount of water and neutralize with a stoichiometric equivalent of a suitable base (e.g., sodium bicarbonate) until the free aniline precipitates. Extract the free base into an organic solvent like dichloromethane, dry the organic layer with anhydrous sodium sulfate, and evaporate the solvent. The isolated free base is used in the next step. Alternatively, and more directly, start with 4-Chloro-2,6-dimethylaniline (the free base) if available.

  • Reaction Setup: To the flask containing the 4-Chloro-2,6-dimethylaniline (0.05 mol), add 45 mL of glacial acetic acid and cool the solution to 10°C in an ice bath with continuous stirring.[11]

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (0.06 mol) dropwise to the cooled solution while maintaining the temperature below 20°C.[11]

  • Reaction Progression: After the addition is complete, continue to stir the mixture for an additional 30 minutes at 10°C.[11]

  • Product Precipitation: Prepare a solution of 15 g of sodium acetate in 75 mL of deionized water. Add this solution to the reaction mixture. A precipitate of α-Chloro-N-(4-chloro-2,6-dimethylphenyl)acetamide will form.[11]

  • Isolation and Purification: Stir the resulting slurry thoroughly, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any residual acetic acid and salts. Press the product as dry as possible.[13]

  • Drying: Air-dry the product until the next laboratory period or dry in a vacuum oven at a low temperature.

Subsequent Transformations: Synthesis of a Lidocaine Analog

The α-Chloro-N-(4-chloro-2,6-dimethylphenyl)acetamide intermediate is primed for a nucleophilic substitution reaction, typically with a secondary amine, to yield the final API or a more advanced intermediate.[10][12] This step is an S_N2 reaction where the secondary amine displaces the chloride ion.[12]

Visualizing the S_N2 Reaction

SN2_Reaction Intermediate α-Chloro-N-(4-chloro-2,6- dimethylphenyl)acetamide Final_Product Lidocaine Analog (2-(Diethylamino)-N-(4-chloro-2,6- dimethylphenyl)acetamide) Intermediate->Final_Product  Toluene,  Reflux Diethylamine Diethylamine Diethylamine->Final_Product

Caption: S_N2 reaction to form a Lidocaine analog.

Detailed Experimental Protocol: Synthesis of 2-(Diethylamino)-N-(4-chloro-2,6-dimethylphenyl)acetamide

Materials:

  • α-Chloro-N-(4-chloro-2,6-dimethylphenyl)acetamide (from the previous step)

  • Diethylamine

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the α-Chloro-N-(4-chloro-2,6-dimethylphenyl)acetamide (0.03 mol) in 150 mL of toluene.[11]

  • Addition of Amine: Add diethylamine (0.09 mol) to the suspension.[11]

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.[11]

  • Work-up: After cooling to room temperature, the precipitated diethylammonium chloride is removed by filtration.[11]

  • Extraction: Transfer the filtrate to a separatory funnel and extract three times with 30 mL portions of water to remove any remaining salts and excess diethylamine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Remove the toluene by rotary evaporation to yield the crude product.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the final product with high purity.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its reactivity, governed by the sterically hindered and electronically modified aniline core, allows for the construction of complex molecular architectures. The protocols detailed herein, adapted from well-established synthetic routes, provide a reliable foundation for the synthesis of a variety of potential APIs. Further research into the applications of this intermediate could explore its use in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other therapeutic compounds where the specific substitution pattern can contribute to enhanced potency and selectivity.

References

The Role of 4-Chloro-2,6-dimethylaniline Hydrochloride in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Agrochemical R&D Professionals

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 4-Chloro-2,6-dimethylaniline hydrochloride in the synthesis and development of novel agrochemicals. 4-Chloro-2,6-dimethylaniline serves as a critical structural intermediate, or building block, for a variety of pesticides, including fungicides and herbicides.[1] Its unique molecular framework allows for the strategic introduction of functional groups to create potent active ingredients. This guide elucidates the core chemical transformations, provides detailed, field-tested protocols for synthesis and analysis, and explains the scientific rationale behind key experimental choices to ensure reproducibility and success.

Introduction: A Core Building Block for Modern Agrochemicals

4-Chloro-2,6-dimethylaniline, and its hydrochloride salt, is an aromatic amine of significant interest in industrial and research chemistry.[1] Characterized by a chlorine atom at the 4-position and two methyl groups at the 2 and 6 positions of the aniline ring, this compound offers a versatile scaffold for chemical synthesis.[1] The steric hindrance provided by the ortho-methyl groups influences the reactivity of the amine, while the chloro- and amine- functionalities provide key handles for subsequent chemical modifications.

In agrochemical development, this molecule is primarily used as a precursor to create more complex active ingredients. The general workflow involves leveraging the nucleophilic amine for an initial reaction, typically acylation, followed by further modifications to build the final pesticide. This guide will walk through this workflow, providing both the theoretical basis and practical, step-by-step protocols.

G Diagram 1: Central Role in Agrochemical Synthesis cluster_input Starting Material cluster_process Core Synthetic Pathway cluster_output Final Agrochemical Product A 4-Chloro-2,6-dimethylaniline Hydrochloride B Acylation (Intermediate Synthesis) A->B  Key Starting Point C Nucleophilic Substitution (Active Moiety Introduction) B->C  Functionalization D Fungicides C->D E Herbicides C->E

Caption: Logical flow from starting material to final agrochemical classes.

Physicochemical Properties & Safety Data

A thorough understanding of the starting material is paramount for both safety and experimental success.

Compound Specifications
PropertyValueSource(s)
Chemical Name This compound[2][3][4]
CAS Number 5769-32-4[2][3][4]
Molecular Formula C₈H₁₁Cl₂N (or C₈H₁₀ClN·HCl)[2][3][5]
Molecular Weight 192.09 g/mol [2][3][5]
Appearance White to pale cream/brown crystalline powder[6]
Melting Point 239.0 - 239.5 °C[2][7]
Boiling Point 260.6 °C at 760 mmHg (for free base)[2][7]
Solubility Slightly soluble in water[8][9]
Safety & Handling

4-Chloro-2,6-dimethylaniline and its hydrochloride salt are hazardous compounds and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[2][12]

  • Handling: Avoid creating dust. Use non-sparking tools. Ensure proper ventilation. Do not eat, drink, or smoke in the handling area.[2][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Core Synthesis Workflow: From Aniline to Active Ingredient

The most common synthetic route involves a two-step process: (1) acylation of the amine to form a reactive chloro-amide intermediate, and (2) nucleophilic substitution to introduce the desired active moiety. This pathway is well-documented and analogous to the synthesis of the pharmaceutical compound lidocaine, providing a robust and validated framework.[13][14]

G Diagram 2: Experimental Synthesis and QC Workflow start Start: 4-Chloro-2,6-dimethylaniline Hydrochloride step1 Protocol 1: Acylation with α-Chloroacetyl Chloride start->step1 intermediate Intermediate: α-Chloro-4-chloro-2,6- dimethylacetanilide step1->intermediate step2 Protocol 2: Nucleophilic Substitution with R₂NH (e.g., a secondary amine) intermediate->step2 product Final Product: Agrochemical Active Ingredient step2->product qc Protocols 3 & 4: QC Analysis (GC, NMR, IR) product->qc end End: Purified & Verified Product qc->end

Caption: A typical two-step synthesis followed by quality control.

Protocol 1: Synthesis of α-Chloro-4-chloro-2,6-dimethylacetanilide (Intermediate)

This protocol details the acylation of 4-chloro-2,6-dimethylaniline. The reaction utilizes the high reactivity of an acid chloride to form a stable amide bond.

  • Principle of Causality:

    • Glacial Acetic Acid: Serves as a polar, aprotic solvent that can dissolve the aniline starting material.

    • α-Chloroacetyl Chloride: A highly reactive acylating agent. The electron-withdrawing effect of the two chlorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the aniline's nitrogen.[15][16]

    • Sodium Acetate: This is a critical component. The reaction generates hydrochloric acid (HCl) as a byproduct. Sodium acetate acts as a base to neutralize the HCl, preventing it from protonating the starting aniline.[16] A protonated aniline (anilinium salt) is no longer nucleophilic and would halt the reaction.

  • Materials:

    • This compound

    • α-Chloroacetyl chloride

    • Glacial Acetic Acid

    • Sodium Acetate Trihydrate

    • Deionized Water

    • Erlenmeyer flask, magnetic stirrer, ice bath, Büchner funnel, vacuum flask.

  • Step-by-Step Methodology:

    • Preparation: In a 250 mL Erlenmeyer flask, dissolve 0.05 mol of this compound in 50 mL of glacial acetic acid with magnetic stirring.

    • Cooling: Cool the solution to approximately 10-15°C in an ice-water bath.

    • Acylation: While maintaining the temperature, slowly add 0.06 mol (a slight excess) of α-chloroacetyl chloride dropwise to the stirred solution. An exothermic reaction may be observed. Continue stirring in the ice bath for an additional 30 minutes after the addition is complete.

    • Precipitation: In a separate beaker, prepare a solution of sodium acetate by dissolving 15 g of sodium acetate trihydrate in 100 mL of deionized water. Add this solution in one portion to the reaction mixture.

    • Isolation: A white precipitate of the α-chloro-4-chloro-2,6-dimethylacetanilide intermediate will form. Continue to cool the mixture in the ice bath for 15-20 minutes to maximize precipitation.

    • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

    • Washing: Wash the filter cake with copious amounts of cold deionized water to remove any residual acetic acid and salts.[17]

    • Drying: Press the product as dry as possible on the funnel, then transfer it to a watch glass to air-dry completely. The product should be completely free of acetic acid for the next step.

Protocol 2: Synthesis of a Hypothetical Agrochemical Active Ingredient

This protocol describes the SN2 displacement of the α-chloride on the intermediate with a nucleophile (e.g., a secondary amine, thiol, or alcohol) to form the final product.

  • Principle of Causality: The intermediate synthesized in Protocol 1 is an excellent substrate for SN2 reactions. The chlorine atom is alpha to a carbonyl group, which facilitates its displacement by a nucleophile. This allows for the precise and efficient introduction of a new functional group, which is often the source of the compound's biological activity.

  • Materials:

    • α-Chloro-4-chloro-2,6-dimethylacetanilide (from Protocol 1)

    • A suitable nucleophile (e.g., diethylamine, 0.09 mol)

    • Toluene (or another suitable high-boiling solvent)

    • 3 M Hydrochloric Acid (HCl)

    • 30% Potassium Hydroxide (KOH) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.

  • Step-by-Step Methodology:

    • Reaction Setup: Suspend 0.03 mol of the dried intermediate from Protocol 1 in 150 mL of toluene in a 250 mL round-bottom flask equipped with a reflux condenser.

    • Nucleophilic Addition: Add 0.09 mol (3 equivalents) of the chosen nucleophile (e.g., diethylamine) to the flask.[13]

    • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate (e.g., diethylammonium chloride) may form. Filter this solid off.[13]

    • Aqueous Work-up (Acid Extraction): Transfer the toluene filtrate to a separatory funnel. Extract the organic layer three times with 30 mL portions of 3 M HCl. The desired product, now protonated, will move into the aqueous layer. Combine the acidic aqueous layers.[15]

    • Basification: Cool the combined aqueous layer in an ice bath and slowly add 30% KOH solution until the mixture is strongly basic (pH > 12). The free base of the final product will precipitate or form an oil.

    • Organic Extraction: Extract the basic aqueous layer with three 50 mL portions of a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude final product.

    • Purification: The crude product can be further purified by recrystallization or column chromatography as needed.

Analytical & Quality Control Protocols

Rigorous analysis is required to confirm the identity and purity of the synthesized compounds.

Protocol 3: Purity Assessment by Gas Chromatography (GC)
  • Principle: GC is an ideal method for assessing the purity of volatile and semi-volatile organic compounds like the aniline starting material and its derivatives. It separates components of a mixture based on their boiling points and interactions with the stationary phase.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of a suitable solvent (e.g., HPLC-grade acetone or ethyl acetate) in a volumetric flask.

    • Vortex to ensure complete dissolution.

    • Transfer an aliquot to a 2 mL GC vial for analysis.

  • Typical GC Parameters:

ParameterSettingRationale
Instrument Agilent 7890B or equivalentStandard, reliable instrument.
Column HP-5 (30 m x 0.25 mm, 0.25 µm)A versatile, non-polar column suitable for a wide range of analytes.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Detector Flame Ionization Detector (FID)Provides excellent sensitivity for organic compounds.
Detector Temp. 300 °CPrevents condensation of the analyte post-separation.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA standard temperature ramp to separate compounds with different boiling points.
Carrier Gas Helium or HydrogenInert carrier gases.
Injection Vol. 1 µLStandard injection volume.
Protocol 4: Structural Confirmation by Spectroscopy

  • Principle: Spectroscopic methods provide definitive structural information. Infrared (IR) spectroscopy identifies functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the precise arrangement of atoms.

G Diagram 3: Key Steps in the Acylation Reaction Mechanism cluster_acylation Mechanism: Acylation of Aniline NucAttack Step 1: Nucleophilic Attack The lone pair on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. Tetrahedral Step 2: Tetrahedral Intermediate A transient tetrahedral intermediate is formed. NucAttack->Tetrahedral Elimination Step 3: Elimination of Chloride The carbonyl double bond reforms, expelling the chloride ion as a leaving group. Tetrahedral->Elimination Deprotonation Step 4: Deprotonation A base (e.g., sodium acetate) removes the proton from the nitrogen to yield the final amide and neutralize HCl. Elimination->Deprotonation

Caption: The four-step mechanism for the formation of the amide intermediate.

  • Expected Spectral Features:

AnalysisAfter Protocol 1 (Acylation)After Protocol 2 (Substitution)
IR Spectroscopy Appearance of a strong C=O (amide) stretch around 1660-1690 cm⁻¹. Disappearance of primary N-H stretches (doublet at ~3300-3500 cm⁻¹), replaced by a single secondary N-H stretch.Disappearance of the C-Cl stretch (~600-800 cm⁻¹). Appearance of new C-H stretches corresponding to the added alkyl groups (e.g., from diethylamine).
¹H NMR Spectroscopy Appearance of a new singlet for the -CH₂Cl protons (~4.0-4.5 ppm). Appearance of a broad singlet for the N-H proton. Aromatic and methyl proton signals will remain, possibly with slight shifts.Disappearance of the -CH₂Cl singlet. Appearance of new signals corresponding to the protons of the added nucleophile (e.g., a quartet and triplet for an ethyl group).
¹³C NMR Spectroscopy Appearance of a new carbonyl carbon signal (~165-175 ppm) and a -CH₂Cl carbon signal (~40-50 ppm).Shift of the alpha-carbon signal from ~40-50 ppm to a new value consistent with its new bonding environment.

By following these synthetic and analytical protocols, researchers can effectively utilize this compound as a foundational element in the discovery and development of new, high-value agrochemical products.

References

Application Notes and Protocols: Palladium-Catalyzed Cyanation of 4-Chloro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aryl nitriles are indispensable structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials.[1] The palladium-catalyzed cyanation of aryl halides has emerged as a powerful and versatile method for the synthesis of these valuable compounds, offering significant advantages over traditional methods like the Sandmeyer and Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic reagents.[2] This guide provides a detailed technical overview and practical protocols for the palladium-catalyzed cyanation of 4-chloro-2,6-dimethylaniline, a sterically hindered and electron-rich aryl chloride, to produce the valuable intermediate, 2-amino-3,5-dimethylbenzonitrile.

The cyanation of aryl chlorides, in particular, can be challenging due to their lower reactivity compared to aryl bromides and iodides.[3] However, recent advancements in catalyst systems, particularly the development of sophisticated phosphine ligands, have enabled the efficient cyanation of even unreactive aryl chlorides.[3][4] This document will delve into the mechanistic underpinnings of this transformation, provide a robust and validated experimental protocol, and offer insights into troubleshooting and product characterization.

Mechanistic Insights: The Catalytic Cycle

The palladium-catalyzed cyanation of aryl halides generally proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (4-chloro-2,6-dimethylaniline), forming a Pd(II)-aryl complex. This is often the rate-determining step, particularly for less reactive aryl chlorides. The choice of a sterically bulky and electron-rich phosphine ligand is crucial to facilitate this step.[6]

  • Transmetalation/Cyanide Exchange: The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source. The nature of the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) plays a significant role in this step and can influence the overall reaction efficiency and reproducibility.[2][4]

  • Reductive Elimination: The final step involves the reductive elimination of the aryl nitrile product from the Pd(II) complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. For electron-deficient aryl groups, reductive elimination can be slower.[2][7]

A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can form stable, inactive palladium-cyanide complexes.[2][8] Modern protocols often employ strategies to control the concentration of free cyanide, such as using less soluble cyanide sources or biphasic solvent systems.[9]

Palladium-Catalyzed Cyanation Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArCl 4-Chloro-2,6-dimethylaniline (Ar-Cl) ArCl->OxAdd PdII_ArCl Ar-Pd(II)(Cl)L_n OxAdd->PdII_ArCl Transmetalation Transmetalation PdII_ArCl->Transmetalation CN_Source Cyanide Source (e.g., Zn(CN)₂) CN_Source->Transmetalation PdII_ArCN Ar-Pd(II)(CN)L_n Transmetalation->PdII_ArCN RedElim Reductive Elimination PdII_ArCN->RedElim RedElim->Pd0 Catalyst Regeneration ArCN 2-Amino-3,5-dimethylbenzonitrile (Ar-CN) RedElim->ArCN

Figure 1: Catalytic cycle for palladium-catalyzed cyanation.

Experimental Protocol: Synthesis of 2-Amino-3,5-dimethylbenzonitrile

This protocol is designed to be a robust starting point for the cyanation of 4-chloro-2,6-dimethylaniline. Optimization may be necessary depending on the specific laboratory conditions and purity of reagents.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloro-2,6-dimethylaniline≥98%e.g., Sigma-AldrichSubstrate
Palladium(II) Acetate (Pd(OAc)₂)≥99.9% trace metals basise.g., Sigma-AldrichCatalyst precursor
XPhos≥98%e.g., Sigma-AldrichLigand
Zinc Cyanide (Zn(CN)₂)≥98%e.g., Sigma-AldrichCyanide source
Zinc Dust<10 µm, ≥98%e.g., Sigma-AldrichReductant/Co-catalyst
N,N-Dimethylacetamide (DMAc)Anhydrous, ≥99.8%e.g., Sigma-AldrichSolvent
TolueneAnhydrous, ≥99.8%e.g., Sigma-AldrichSolvent
Saturated aq. Sodium BicarbonateReagent Grade-For workup
BrineSaturated aq. NaCl-For workup
Anhydrous Magnesium SulfateReagent Grade-Drying agent
Celite®--Filtration aid
Ethyl AcetateHPLC Grade-For extraction & chromatography
HexanesHPLC Grade-For chromatography
Safety Precautions

Cyanide compounds are highly toxic and must be handled with extreme care in a well-ventilated fume hood. [10][11][12][13][14] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).[12][14] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.[12]

Step-by-Step Procedure

Experimental_Workflow start Start reagents Combine Pd(OAc)₂, XPhos, Zn(CN)₂, and Zn dust in a flame-dried flask. start->reagents inert Evacuate and backfill with an inert gas (e.g., Argon). reagents->inert add_substrate Add 4-chloro-2,6-dimethylaniline and anhydrous DMAc. inert->add_substrate heat Heat the reaction mixture at 120-140 °C with stirring. add_substrate->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool quench Carefully quench with saturated aq. NaHCO₃. cool->quench extract Extract with ethyl acetate. quench->extract wash Wash the organic layer with water and brine. extract->wash dry Dry over anhydrous MgSO₄. wash->dry filter Filter through Celite® and concentrate in vacuo. dry->filter purify Purify the crude product by flash column chromatography. filter->purify characterize Characterize the final product. purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), zinc cyanide (1.2 mmol), and zinc dust (0.2 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Reagents: To the flask, add 4-chloro-2,6-dimethylaniline (2.0 mmol) followed by anhydrous N,N-dimethylacetamide (DMAc) (4 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 130 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Caution: Quenching may release hydrogen cyanide gas. Perform this step in a well-ventilated fume hood.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-amino-3,5-dimethylbenzonitrile.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents/solvent- Use a fresh batch of palladium precursor and ligand.- Ensure the reaction temperature is maintained.- Use freshly distilled or anhydrous solvents.
Formation of byproducts - Side reactions due to high temperature- Reaction with residual water- Optimize the reaction temperature.- Ensure all reagents and solvents are anhydrous.
Inconsistent results - Catalyst poisoning by cyanide- Variable quality of reagents- Ensure proper stoichiometry of reagents.- Use high-purity, well-characterized starting materials.[2]

Product Characterization

The final product, 2-amino-3,5-dimethylbenzonitrile, should be characterized to confirm its identity and purity.

Expected Spectroscopic Data
TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~6.9-7.1 (m, 2H, Ar-H), ~4.0-4.5 (br s, 2H, -NH₂), ~2.2-2.4 (s, 6H, 2 x -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~145-150 (C-NH₂), ~130-135 (Ar-C), ~120-125 (Ar-C), ~118-120 (CN), ~100-105 (C-CN), ~18-22 (2 x -CH₃)
FT-IR (KBr)ν (cm⁻¹): ~3400-3300 (N-H stretch), ~2220 (C≡N stretch), ~1620 (N-H bend)
Mass Spec. (EI)m/z: ~146 (M⁺)

Note: The exact chemical shifts and peak shapes may vary slightly depending on the solvent and instrument used. For a comprehensive guide on the spectral analysis of similar compounds, refer to established resources.[15][16]

Applications in Drug Development and Research

2-Amino-3,5-dimethylbenzonitrile is a valuable building block in organic synthesis. The amino and nitrile functionalities allow for a wide range of subsequent chemical transformations, making it a key intermediate in the synthesis of various heterocyclic compounds with potential biological activity.[17][18] Its structural features are found in molecules being investigated for various therapeutic areas.

Conclusion

The palladium-catalyzed cyanation of 4-chloro-2,6-dimethylaniline provides an efficient and reliable route to 2-amino-3,5-dimethylbenzonitrile. By understanding the underlying mechanism, adhering to a carefully designed protocol, and implementing stringent safety measures, researchers can successfully perform this valuable transformation. The choice of an appropriate palladium catalyst and a sterically demanding phosphine ligand is critical for achieving high yields, particularly with challenging substrates like electron-rich aryl chlorides. This guide serves as a comprehensive resource for scientists and professionals in the field of organic synthesis and drug development.

References

Application Notes & Protocols: 4-Chloro-2,6-dimethylaniline Hydrochloride as a Foundational Building Block for High-Performance Azo Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Strategic Importance in Colorant Chemistry

4-Chloro-2,6-dimethylaniline hydrochloride (CAS No: 5769-32-4) is a highly versatile aromatic amine intermediate, pivotal in the synthesis of a wide array of colorants.[1] Its unique molecular architecture, featuring a chlorine atom and two methyl groups strategically positioned on the aniline ring, imparts desirable properties to the resulting dyes and pigments. The electron-withdrawing nature of the chlorine atom and the steric hindrance provided by the ortho-methyl groups contribute significantly to the chemical resistance, lightfastness, and thermal stability of the final products. These attributes make it an indispensable precursor for producing high-performance colorants intended for demanding applications in plastics, coatings, and specialized inks.

This document serves as a comprehensive technical guide for researchers and chemists, providing both the foundational chemical principles and detailed, field-proven protocols for utilizing this compound in the synthesis of azo colorants.

The Core Synthesis Engine: Diazotization and Azo Coupling

The conversion of 4-Chloro-2,6-dimethylaniline into vibrant azo colorants is primarily achieved through a two-stage reaction sequence: diazotization followed by azo coupling. This classic pathway is the cornerstone of azo chemistry.

Stage 1: Diazotization

Diazotization is the process of converting a primary aromatic amine into its corresponding diazonium salt.[2] This is accomplished by reacting the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), under refrigerated conditions (0–5 °C).[3]

Causality of Experimental Conditions:

  • Low Temperature (0–5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at elevated temperatures, leading to the formation of phenols and nitrogen gas.[4][5][6] Maintaining a low temperature ensures the integrity of the diazonium salt for the subsequent coupling step.

  • Strong Acidic Medium: A surplus of strong acid is essential to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, which would form a diazoamino compound, an undesired byproduct. The acid also serves to generate the active nitrosating agent from sodium nitrite.[3]

Diazotization cluster_0 Nitrous Acid Formation cluster_1 Diazonium Salt Formation NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + HCl HCl Hydrochloric Acid (HCl) HCl->HNO2 Amine 4-Chloro-2,6-dimethylaniline (Ar-NH₂) Diazonium 4-Chloro-2,6-dimethylphenyl diazonium chloride (Ar-N₂⁺Cl⁻) Amine->Diazonium + HNO₂ + HCl (0-5 °C)

Caption: General workflow for the diazotization of an aromatic amine.

Stage 2: Azo Coupling

The resulting diazonium salt is a weak electrophile that readily attacks electron-rich aromatic compounds, known as coupling components. This electrophilic aromatic substitution reaction forms the characteristic azo bond (–N=N–), which acts as the chromophore responsible for the color of the compound.

Causality of pH Control: The reactivity of the coupling component is highly pH-dependent.

  • Phenols (e.g., 2-Naphthol): Coupling is performed under alkaline conditions (pH 9-10). The hydroxide ions deprotonate the phenol to form the much more electron-rich and reactive phenoxide ion, facilitating the electrophilic attack by the diazonium salt.[4][5]

  • Aromatic Amines (e.g., Anilines): Coupling is carried out in a weakly acidic medium (pH 4-5). This pH is a compromise: it must be acidic enough to keep a sufficient concentration of the diazonium salt but not so acidic that the amino group of the coupling component becomes protonated, which would deactivate it towards electrophilic attack.

Azo_Coupling Diazonium Diazonium Salt (Ar-N₂⁺) Azo_Dye Azo Dye / Pigment (Ar-N=N-Ar') Diazonium->Azo_Dye Coupler Electron-Rich Coupler (e.g., Phenol, Aniline) Coupler->Azo_Dye pH Dependent

Caption: The azo coupling reaction between a diazonium salt and a coupler.

Application Protocol: Synthesis of a Solvent Red Dye

This protocol details the synthesis of a representative red azo dye by coupling diazotized 4-Chloro-2,6-dimethylaniline with 2-naphthol. The resulting dye exhibits properties suitable for use as a solvent dye for plastics and lacquers.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (Example)
This compound5769-32-4192.094.80 g (0.025 mol)
Sodium Nitrite (NaNO₂)7632-00-069.001.80 g (0.026 mol)
Concentrated Hydrochloric Acid (~37%)7647-01-036.467.5 mL
2-Naphthol135-19-3144.173.60 g (0.025 mol)
Sodium Hydroxide (NaOH)1310-73-240.003.0 g (0.075 mol)
Deionized Water7732-18-518.02As needed
Ethanol (for recrystallization)64-17-546.07As needed
Urea (optional, for quenching)57-13-660.06~0.5 g
Safety Precautions
  • Hazard Overview: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8] Concentrated acids and bases are corrosive.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9] All operations should be conducted inside a certified chemical fume hood.[10]

  • Spill & Disposal: Neutralize acid/base spills appropriately. Dispose of chemical waste according to institutional guidelines.

Step-by-Step Synthesis Protocol

Part A: Diazotization of 4-Chloro-2,6-dimethylaniline

  • Acidic Amine Suspension: In a 250 mL beaker, combine 4.80 g (0.025 mol) of this compound with 7.5 mL of concentrated HCl and 50 mL of deionized water. Stir to form a fine suspension.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous magnetic stirring. It is crucial that the temperature does not exceed 5 °C during the next step.

  • Nitrite Addition: Dissolve 1.80 g (0.026 mol) of sodium nitrite in 10 mL of cold deionized water in a separate container. Using a dropping funnel, add this nitrite solution dropwise to the cold amine suspension over 20-30 minutes. Maintain vigorous stirring and ensure the temperature remains below 5 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution should be clear or pale yellow. A spot test with starch-iodide paper can be used to confirm a slight excess of nitrous acid (the paper turns blue-black). If needed, any significant excess can be quenched by the careful addition of a small amount of urea until the test is negative.

Part B: Azo Coupling

  • Coupling Component Solution: In a separate 600 mL beaker, dissolve 3.60 g (0.025 mol) of 2-naphthol and 3.0 g (0.075 mol) of sodium hydroxide in 150 mL of deionized water. Stir until a clear solution is obtained.

  • Cooling: Cool this alkaline 2-naphthol solution to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution over 30 minutes with continuous, efficient stirring. A deeply colored red precipitate will form immediately.

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for another hour to ensure the coupling reaction is complete.

Part C: Work-up and Purification

  • Isolation: Collect the solid dye product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). This removes inorganic salts and excess base.

  • Drying: Press the filter cake as dry as possible and then dry it in a vacuum oven at 60 °C until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent like ethanol or glacial acetic acid.

Characterization Data (Expected)
ParameterExpected Result
Appearance Dark red to orange-red crystalline powder
Yield 85–95% (crude)
Melting Point Specific to the final structure; determined by DSC/MPA
λmax (in Ethanol) ~480–500 nm
FTIR (cm⁻¹) ~3400 (O-H), ~1600 (Aromatic C=C), ~1450-1500 (N=N stretch)

Advanced Application: Building Block for Benzimidazolone Pigments

This compound also serves as a precursor for high-performance benzimidazolone pigments, which are prized for their exceptional durability. While the synthesis of a final pigment like C.I. Pigment Yellow 180 is a multi-component process, the core diazotization chemistry remains central.[11][12] The general workflow involves diazotizing an aromatic diamine and coupling it with two equivalents of a benzimidazolone-based coupling component.

Pigment_Synthesis_Workflow cluster_input Starting Materials cluster_process Synthesis Steps cluster_output Final Product A Aromatic Diamine (e.g., derived from Ar-NH₂) S1 Bis-Diazotization of Diamine A->S1 B Benzimidazolone Coupler S2 Coupling Reaction (2 equivalents) B->S2 S1->S2 S3 Crude Pigment Formation S2->S3 S4 Solvent Heat Treatment (Pigmentation) S3->S4 P High-Performance Pigment S4->P

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2,6-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2,6-dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the successful and efficient production of this valuable chemical intermediate.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during the synthesis, providing a structured, question-and-answer approach to problem-solving.

Question 1: My yield of this compound is consistently low when performing direct chlorination of 2,6-dimethylaniline in glacial acetic acid. What is causing this and how can I improve it?

Answer: This is a very common issue. Direct chlorination of 2,6-dimethylaniline in solvents like glacial acetic acid is known to produce poor yields of the desired 4-chloro product.[1] The primary reasons for this are twofold:

  • Oxidation of the Amine: The free amino group (-NH₂) is highly activating and susceptible to oxidation by the chlorinating agent, leading to the formation of undesired, often colored, byproducts.

  • Poor Regioselectivity: While the amino group and the two methyl groups direct electrophilic substitution to the para-position (C4), side reactions, including polychlorination, can occur, complicating the product mixture and reducing the yield of the target molecule.

Solution: Amine Protection via Salt Formation

A significantly more effective strategy is to protect the amino group by converting it into its ammonium salt before the chlorination step.[1] By bubbling hydrogen chloride (HCl) gas through a solution of 2,6-dimethylaniline in an inert solvent, you precipitate the 2,6-dimethylaniline hydrochloride salt.

Causality: The resulting ammonium group (-NH₃⁺) is a strongly deactivating, meta-directing group. However, in the equilibrium, a small amount of the free amine exists, which is still strongly para-directing. The deactivation of the ring by the ammonium salt form moderates the reaction, preventing over-chlorination and oxidation, while the ortho-methyl groups sterically hinder substitution at the C3 and C5 positions. This combination dramatically improves the regioselectivity for the desired 4-chloro product. A process patent describes reacting the ammonium salts of 2,6-dialkylanilines with a chlorination agent at temperatures between -15° to 100° C in an inert organic solvent to achieve high yields.[1]

Question 2: I'm observing the formation of multiple chlorinated species in my final product mixture. How can I increase the selectivity for mono-chlorination at the C4 position?

Answer: The formation of di- or tri-chlorinated byproducts is a classic sign of an overly reactive system. The 2,6-dimethylaniline ring is highly activated, making it prone to multiple substitutions if the reaction conditions are not carefully controlled.

Solutions & Optimizations:

  • Control the Stoichiometry: Ensure you are using a precise molar equivalent of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride). A slight excess may be needed to drive the reaction to completion, but a large excess will inevitably lead to polychlorination.

  • Slow Reagent Addition: The chlorinating agent should be added slowly and controllably to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution. For gaseous reagents like chlorine, this means a slow, steady bubbling rate. For liquids like sulfuryl chloride, use a syringe pump for dropwise addition.

  • Temperature Control: Perform the chlorination at a reduced temperature. Cooling the reaction mixture (e.g., to 10-15°C) decreases the reaction rate and enhances selectivity.[1] This gives the desired electrophilic substitution a kinetic advantage over competing side reactions.

Below is a troubleshooting workflow to diagnose and resolve issues of low yield and poor selectivity.

G start Low Yield or Poor Selectivity check_amine Is the amine group protected (e.g., as hydrochloride salt)? start->check_amine protect_amine Action: Convert 2,6-dimethylaniline to its hydrochloride salt before chlorination. check_amine->protect_amine No check_temp Is reaction temperature controlled (e.g., 10-15°C)? check_amine->check_temp Yes protect_amine->check_temp control_temp Action: Implement cooling bath to maintain optimal temperature. check_temp->control_temp No check_addition Is the chlorinating agent added slowly? check_temp->check_addition Yes control_temp->check_addition control_addition Action: Use a syringe pump or control gas flow rate for slow, steady addition. check_addition->control_addition No check_solvent Are you using an appropriate inert solvent (e.g., CCl4, Toluene)? check_addition->check_solvent Yes control_addition->check_solvent change_solvent Action: Replace protic solvents like acetic acid with an inert alternative. check_solvent->change_solvent No end_node Improved Yield and Selectivity check_solvent->end_node Yes change_solvent->end_node G cluster_params Key Reaction Parameters cluster_outcomes Synthesis Outcomes Amine_State Amine State (Free Base vs. Salt) Purity High Purity (High Regioselectivity) Amine_State->Purity Salt form enhances Side_Products Side Products (Oxidation, Polychlorination) Amine_State->Side_Products Free base increases Temperature Temperature Temperature->Purity Low temp increases Temperature->Side_Products High temp increases Solvent Solvent Choice Yield High Yield Solvent->Yield Inert solvent improves Reagent_Addition Reagent Addition Rate Reagent_Addition->Purity Slow addition increases Reagent_Addition->Side_Products Fast addition increases

References

Technical Support Center: Purification of Crude 4-Chloro-2,6-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-Chloro-2,6-dimethylaniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification process effectively.

Section 1: Frequently Asked Questions & First Principles

This section addresses fundamental questions about the nature of crude this compound and the strategic decisions required before starting purification.

Q1: What are the most likely impurities in my crude this compound?

A: The impurity profile of your crude product is highly dependent on the synthetic route. However, based on common preparation methods, such as the direct chlorination of 2,6-dimethylaniline, you can anticipate several classes of impurities:

  • Unreacted Starting Material: The most common impurity is often the starting material, 2,6-dimethylaniline.[1]

  • Over-chlorinated Byproducts: Dichloro- or other polychlorinated species can form if the reaction conditions are not strictly controlled.

  • Isomeric Impurities: While the ortho-methyl groups and the amino group strongly direct chlorination to the para-position, minor amounts of other isomers could be present.

  • Oxidation/Degradation Products: Anilines are notoriously sensitive to air oxidation, which leads to the formation of highly colored impurities, often appearing as yellow, brown, or pink discolorations in the crude solid.[2][3]

  • Residual Solvents and Reagents: Solvents from the reaction (e.g., carbon tetrachloride, acetic acid) and chlorinating agents or their byproducts may also be present.[1]

Q2: My crude product is dark brown, not off-white. What causes this, and will it affect my purification?

A: The dark coloration is almost certainly due to the air oxidation of the aniline functional group.[2] While present in small amounts, these oxidized species are intensely colored. This discoloration is a critical issue to address.

  • Causality: The lone pair of electrons on the nitrogen atom makes the aniline ring highly susceptible to oxidation, forming quinone-imine type structures and other complex colored bodies. This process can be accelerated by light, heat, and the presence of trace metals.

  • Impact on Purification: Yes, it will affect purification. These colored impurities can be challenging to remove by simple recrystallization alone and may co-elute with your product during chromatography. Specific decolorization steps are often necessary.

Q3: Should I purify the hydrochloride salt directly, or is it better to convert it to the free base (4-Chloro-2,6-dimethylaniline) first?

A: This is a crucial strategic decision. While direct recrystallization of the hydrochloride salt is possible, converting to the free base offers significantly more purification options and is often the more robust approach.

  • Direct Recrystallization of the Salt: This is the quickest method if the impurities have different solubility profiles than your desired salt. However, many organic impurities may be entrapped in the crystal lattice, and it is less effective at removing colored oxidation products.

  • Conversion to Free Base: Neutralizing the hydrochloride salt to its free base form allows you to use a wider, more powerful range of purification techniques:

    • Liquid-Liquid Extraction: The free base is soluble in organic solvents (like dichloromethane or ethyl acetate), while inorganic salts are not. This allows for a preliminary purification step.

    • Column Chromatography: The neutral free base is highly amenable to silica gel chromatography, which is excellent for separating unreacted starting material and other organic byproducts.[4] The polar hydrochloride salt would irreversibly bind to the acidic silica gel.[2]

    • Vacuum Distillation: The free base has a defined boiling point and can be purified by fractional distillation under vacuum, a technique mentioned in patent literature for this specific compound.[1]

The following workflow illustrates the decision-making process:

G cluster_start Initial State cluster_path1 Path 1: Direct Purification cluster_path2 Path 2: Free Base Purification (Recommended) cluster_end Final Product start Crude 4-Chloro-2,6-dimethylaniline Hydrochloride recryst_salt Direct Recrystallization of Salt start->recryst_salt Quickest Route free_base Convert to Free Base (Neutralization) start->free_base More Versatile & Robust decolor_salt Decolorization (Activated Carbon) recryst_salt->decolor_salt If colored final_product Pure 4-Chloro-2,6-dimethylaniline Hydrochloride decolor_salt->final_product extraction Liquid-Liquid Extraction free_base->extraction purify_base Purify Free Base extraction->purify_base chrom Column Chromatography purify_base->chrom For high purity, removes close isomers distill Vacuum Distillation purify_base->distill For large scale, removes non-volatiles resalt Re-form Hydrochloride Salt (HCl addition) chrom->resalt distill->resalt resalt->final_product

Caption: Decision workflow for purification strategy.

Q4: What are the key physical properties I should be aware of?

A: Knowing the properties of both the salt and the free base is essential for planning your purification.

Property4-Chloro-2,6-dimethylaniline (Free Base)4-Chloro-2,6-dimethylaniline HCl (Salt)
Molecular Weight 155.62 g/mol [5]192.09 g/mol [6]
Appearance White to off-white solidWhite to pale brown powder or crystals[7]
Melting Point 42-50 °C[1][8]~275 °C[7]
Boiling Point 115-117 °C @ 5 mmHg[1]Decomposes
Solubility Soluble in most organic solvents; slightly soluble in water.[8][9]Soluble in polar protic solvents (e.g., water, methanol, ethanol); poorly soluble in non-polar organic solvents.

Section 2: Troubleshooting Guide for Common Issues

Problem: My recrystallization attempt resulted in very low recovery.

  • Possible Cause 1: Incorrect solvent choice. The ideal recrystallization solvent should dissolve your compound when hot but not when cold. If your compound is too soluble even at low temperatures, your recovery will be poor.

    • Troubleshooting Step: Use a mixed-solvent system. For the hydrochloride salt, try a solvent in which it is soluble (e.g., hot ethanol or methanol) and add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until turbidity persists. Then, heat to redissolve and cool slowly.

  • Possible Cause 2: Using too much solvent. Even in a good solvent system, using an excessive volume will keep more of your product dissolved at cold temperatures.

    • Troubleshooting Step: Use the minimum amount of hot solvent required to fully dissolve the crude material. After cooling and filtering, you can try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling, but be aware this crop may be less pure.

Problem: The product is still yellow/brown after purification.

  • Possible Cause: Co-crystallization or co-elution of colored oxidation products. These impurities can be stubborn and may not be fully removed by a single purification technique.

    • Troubleshooting Step 1 (For Recrystallization): Perform a decolorization step. Before the hot filtration step in your recrystallization protocol, add a small amount (1-2% by weight) of activated carbon to the hot solution. Swirl for a few minutes and then filter the hot solution through a pad of Celite to remove the carbon. Caution: Do not add carbon to a boiling solution, as this can cause violent bumping.

    • Troubleshooting Step 2 (General): Minimize oxidation during workup. Purge solvents with an inert gas like nitrogen or argon before use.[2] If possible, conduct extractions and store the purified free base under an inert atmosphere and away from light.[2]

Problem: My TLC plate shows streaking or tailing of the product spot (when analyzing the free base).

  • Possible Cause 1: The compound is interacting too strongly with the stationary phase. The basic amine group can interact strongly with the acidic silica gel, causing tailing.[2]

    • Troubleshooting Step: Add a small amount of triethylamine (~0.5-1%) to your mobile phase (e.g., hexane/ethyl acetate). The triethylamine will compete for the acidic sites on the silica gel, allowing your product to elute more cleanly.

  • Possible Cause 2: Sample overload. Applying too much sample to the TLC plate can cause streaking.

    • Troubleshooting Step: Dilute your sample and apply a smaller spot to the plate.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem TLC Spot Tailing (Free Base on Silica) cause1 Strong Amine-Silica Interaction (Acid-Base) problem->cause1 cause2 Sample Overload problem->cause2 cause3 Compound Degradation on Silica problem->cause3 sol1 Add Triethylamine (0.5-1%) to Mobile Phase cause1->sol1 Competes for acidic sites sol2 Dilute Sample & Apply Smaller Spot cause2->sol2 Prevents saturation sol3 Use Neutral Alumina as Stationary Phase cause3->sol3 Less acidic support

Caption: Troubleshooting logic for TLC tailing.

Section 3: Detailed Purification Protocols

Protocol 1: Purification via Free Base Conversion and Column Chromatography

This is the most robust method for achieving high purity. It effectively removes both the unreacted starting material and colored oxidation products.

Step 1: Conversion to Free Base

  • Dissolve the crude this compound in a minimum amount of deionized water in an Erlenmeyer flask.

  • Cool the solution in an ice bath.

  • Slowly add a 3 M sodium hydroxide (NaOH) solution dropwise while stirring until the solution is basic (pH > 10, check with pH paper). A precipitate (the free base) will form.

  • Transfer the mixture to a separatory funnel and extract the free base into an organic solvent (e.g., 3 x 50 mL of dichloromethane or ethyl acetate for every 10g of starting salt).

  • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude free base, which may be a solid or an oil.

Step 2: Column Chromatography

  • Prepare the Column: Select an appropriate size glass column and pack it with silica gel (particle size 0.040-0.063 mm is typical for flash chromatography) as a slurry in your initial mobile phase.[4]

  • Choose the Mobile Phase: A common starting point is a mixture of hexanes and ethyl acetate.[4] Use TLC to determine the optimal solvent ratio. The ideal system should give your desired product an Rf value of approximately 0.2-0.4.[4] For this compound, a system starting around 95:5 or 90:10 (Hexanes:Ethyl Acetate) is a reasonable starting point.

  • Load the Sample: Dissolve the crude free base in a minimal amount of the mobile phase or dichloromethane. If solubility is low, perform a "dry load" by dissolving the sample, adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]

  • Elute and Collect: Begin eluting with the mobile phase, collecting fractions. Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolate the Product: Combine the fractions containing the pure product and remove the solvent via rotary evaporation.

Step 3: Re-formation of the Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolate the white crystalline hydrochloride salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

References

Troubleshooting guide for reactions involving 4-Chloro-2,6-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Chloro-2,6-dimethylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies of working with this versatile chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure your success.

Frequently Asked Questions (FAQs)

Section 1: General Handling and Properties

Q1: What are the key physical and chemical properties of this compound I should be aware of?

A1: this compound is a solid crystalline substance.[1] Understanding its properties is crucial for proper handling, storage, and reaction setup. The hydrochloride salt form is generally more stable and less prone to air oxidation than its free base counterpart. However, it is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.[2][3]

Key Properties Table:

PropertyValueSource
Molecular Formula C₈H₁₁Cl₂N (or C₈H₁₀ClN·HCl)[2][4]
Molecular Weight 192.09 g/mol [2][4][5]
Melting Point 239.0-239.5 °C[2]
Appearance White to pale cream/brown crystalline powder[6]
Solubility Slightly soluble in water.[7][8] Soluble in some organic solvents upon heating.
Storage Inert atmosphere, Room Temperature[2]

Q2: Do I need to convert the hydrochloride salt to the free base before my reaction?

A2: This is a critical and common question. The answer depends entirely on your reaction conditions.

  • For reactions requiring a nucleophilic amine: Yes, you must convert the hydrochloride salt to the free base, 4-chloro-2,6-dimethylaniline. The protonated ammonium salt is not nucleophilic and will not participate in reactions like acylation, amidation, or palladium-catalyzed cross-coupling.

  • For reactions performed under acidic conditions: The salt form may be used directly, as the reaction medium is already acidic.

The presence of the two methyl groups ortho to the amine makes the nitrogen atom sterically hindered, which can already reduce its nucleophilicity. Failing to deprotonate it will prevent the reaction from proceeding.

Workflow: Free-Basing Protocol

This diagram outlines the standard laboratory procedure for converting the hydrochloride salt to its free amine form.

Free_Basing_Workflow Figure 1: Workflow for Generating the Free Base cluster_0 Figure 1: Workflow for Generating the Free Base start Dissolve Hydrochloride Salt in Water/Solvent Mixture add_base Add Aqueous Base (e.g., NaOH, K₂CO₃) Dropwise with Stirring start->add_base pH > 10 extract Extract with Organic Solvent (e.g., EtOAc, DCM) add_base->extract Separate Layers wash_dry Wash Organic Layer with Brine & Dry over Na₂SO₄ or MgSO₄ extract->wash_dry evaporate Evaporate Solvent under Reduced Pressure wash_dry->evaporate product Obtain Free Base (4-Chloro-2,6-dimethylaniline) evaporate->product

Caption: A step-by-step process for neutralizing the hydrochloride salt.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

4-Chloro-2,6-dimethylaniline is a common substrate in Buchwald-Hartwig amination reactions.[8][9] However, its structure presents specific challenges.

Q3: My Buchwald-Hartwig amination with 4-Chloro-2,6-dimethylaniline is not working. What are the likely causes?

A3: Failure in Buchwald-Hartwig aminations involving this substrate typically stems from two main issues: the inherent low reactivity of the aryl chloride and steric hindrance.

  • Aryl Chloride Reactivity: The Carbon-Chlorine (C-Cl) bond is significantly stronger than C-Br or C-I bonds. This makes the initial, rate-limiting oxidative addition step of the palladium catalyst into the C-Cl bond very difficult.[10][11] Standard palladium catalysts may fail to activate this bond efficiently.

  • Steric Hindrance: The two ortho-methyl groups on the aniline ring sterically shield the nitrogen atom. This can hinder its coordination to the palladium center after oxidative addition and slow down the subsequent reductive elimination step that forms the desired C-N bond.

Q4: How can I overcome the low reactivity of the C-Cl bond? What is the best catalyst system?

A4: To drive the reaction forward, you need a highly active catalyst system specifically designed for unreactive aryl chlorides.

  • Ligand Choice is Critical: Use bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[12] Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig groups are industry standards for this purpose.[12]

  • Use a Precatalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, which can be unreliable, use a well-defined precatalyst.[10][13] Palladacycle precatalysts (e.g., G3 or G4 XPhos Palladacycle) are highly recommended as they efficiently generate the active LPd(0) species upon exposure to a base.[13]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions as it facilitates the deprotonation of the amine to form the active amide nucleophile.[14] However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened.[14]

Diagram: Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the catalytic cycle and highlights the challenging oxidative addition step for aryl chlorides.

Buchwald_Hartwig_Cycle Figure 2: Buchwald-Hartwig Catalytic Cycle for Aryl Chlorides Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd [Rate-Limiting Step] PdII L-Pd(II)(Ar)(Cl) OxAdd->PdII LigEx Amine Coordination & Deprotonation PdII->LigEx PdII_Amide L-Pd(II)(Ar)(NR'R'') LigEx->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArCl Ar-Cl (4-Chloro-2,6-dimethylaniline) ArCl->OxAdd Amine R'R''NH Amine->LigEx Base Base Base->LigEx

Caption: The catalytic cycle, emphasizing the difficult oxidative addition step.

Q5: I am observing significant hydrodehalogenation (dechlorination) of my starting material. How can I prevent this side reaction?

A5: Hydrodehalogenation, where the chlorine atom is replaced by a hydrogen, is a common side reaction, especially with electron-rich anilines. It often arises from competing reaction pathways involving β-hydride elimination from alkoxide bases or other sources.

  • Check Your Base: While NaOt-Bu is effective, ensure it is anhydrous and of high quality. Consider screening other bases like lithium bis(trimethylsilyl)amide (LHMDS), which can sometimes suppress this side reaction.[14]

  • Solvent Choice: Toluene and dioxane are common solvents. Ensure they are anhydrous. The presence of water can facilitate protonolysis and other side reactions.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C).[13] Overheating can promote side reactions.

  • Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can damage the catalyst and lead to undesired pathways.

Workflow: Troubleshooting a Failed Buchwald-Hartwig Reaction

Use this logic tree to diagnose and address common issues in your cross-coupling experiment.

Troubleshooting_Tree Figure 3: Troubleshooting Logic for a Failed Amination Reaction Start Analyze Crude Reaction Mixture (TLC, LC-MS, GC-MS) Check_SM Is Starting Material (Ar-Cl) Consumed? Start->Check_SM Check_Product Is Desired Product (Ar-NR₂) Observed? Check_SM->Check_Product Yes No_Reaction Problem: No Reaction Check_SM->No_Reaction No Check_Byproduct Is Hydrodehalogenation (Ar-H) the Major Product? Check_Product->Check_Byproduct No Success Reaction Successful! Proceed to Purification. Check_Product->Success Yes Low_Yield Problem: Low Yield/Conversion Check_Byproduct->Low_Yield No (Other Impurities) Side_Reaction Problem: Side Reaction Dominates Check_Byproduct->Side_Reaction Yes Solution_No_Reaction Solution: 1. Verify free-basing of aniline. 2. Use a more active catalyst (e.g., palladacycle). 3. Increase temperature. 4. Check base activity (use fresh NaOtBu). No_Reaction->Solution_No_Reaction Solution_Low_Yield Solution: 1. Increase reaction time. 2. Increase catalyst loading slightly. 3. Re-evaluate solvent/base combination. Low_Yield->Solution_Low_Yield Solution_Side_Reaction Solution: 1. Lower reaction temperature. 2. Screen alternative bases (LHMDS, K₃PO₄). 3. Ensure strictly anhydrous/anaerobic conditions. Side_Reaction->Solution_Side_Reaction

Caption: A decision tree for diagnosing and solving common reaction failures.

Experimental Protocols

Protocol 1: Preparation of Free Base (4-Chloro-2,6-dimethylaniline)

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of deionized water.

  • Neutralization: Cool the solution in an ice bath. Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) dropwise with vigorous stirring until the pH of the solution is >10, as indicated by pH paper. A precipitate or oil (the free base) should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing and Drying: Combine the organic extracts and wash them once with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-Chloro-2,6-dimethylaniline as a solid or oil. The product should be used immediately or stored under an inert atmosphere.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Note: This entire procedure must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (if different from the title compound, 1.0 eq), 4-Chloro-2,6-dimethylaniline (1.2 eq), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) or a palladacycle precatalyst (1-2 mol%).

  • Addition of Base: Add sodium tert-butoxide (NaOt-Bu, 1.4 eq).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water carefully.

  • Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2,6-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Chloro-2,6-dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the synthesis and subsequent reactions of this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is a crystalline solid.[1] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 5769-32-4[2][3]
Molecular Formula C₈H₁₁Cl₂N[2]
Molecular Weight 192.09 g/mol [2][4]
Melting Point 239.0-239.5 °C[2]
Storage Temperature Room Temperature, under inert atmosphere[2]
Solubility Slightly soluble in water.[5] The hydrochloride salt is formed to increase water solubility.[6]

Q2: What are the primary applications of 4-Chloro-2,6-dimethylaniline?

4-Chloro-2,6-dimethylaniline is a key intermediate in the synthesis of various high-value chemicals. It is notably used in the production of dyes, pigments, and agrochemicals such as pesticides and herbicides.[5] Furthermore, it serves as a substrate in palladium-catalyzed cyanation reactions.[5][7] Its parent compound, 2,6-dimethylaniline, is a crucial precursor for local anesthetics like lidocaine.[8]

Q3: Why is the hydrochloride salt form of 4-Chloro-2,6-dimethylaniline often used in synthesis?

The hydrochloride salt is often prepared for several reasons. The formation of the anilinium salt can help to control the regioselectivity during electrophilic aromatic substitution reactions, such as chlorination.[1] By protonating the amino group, its directing effect can be altered. Additionally, the salt form often improves the stability and handling of the compound.

Q4: What are the main safety precautions to consider when working with 4-Chloro-2,6-dimethylaniline and its hydrochloride salt?

4-Chloro-2,6-dimethylaniline is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Avoid breathing dust and ensure thorough washing after handling.[9][10]

Synthesis of this compound: A Detailed Protocol and Troubleshooting Guide

The synthesis of this compound is typically achieved through the direct chlorination of 2,6-dimethylaniline hydrochloride. This method provides good yields of the desired para-chloro isomer.[1]

Experimental Protocol: Chlorination of 2,6-dimethylaniline

This protocol is adapted from established industrial processes.[1]

Materials:

  • 2,6-dimethylaniline

  • Carbon tetrachloride (CCl₄) or another inert solvent

  • Hydrogen chloride (HCl) gas

  • Chlorine (Cl₂) gas

  • 15% Hydrochloric acid

  • Sodium hydroxide solution

Procedure:

  • Dissolve 3 moles of 2,6-dimethylaniline in an inert solvent like carbon tetrachloride in a suitable reaction vessel.

  • Introduce hydrogen chloride gas at room temperature until the solution is saturated, leading to the precipitation of 2,6-dimethylaniline hydrochloride.

  • Cool the resulting suspension to 10-15 °C.

  • Slowly bubble chlorine gas through the suspension over several hours while maintaining the temperature.

  • After the reaction is complete, add 15% hydrochloric acid to the mixture.

  • The crude this compound can be isolated by filtration.

  • For purification, the hydrochloride salt can be neutralized with a sodium hydroxide solution to liberate the free base, which can then be purified by fractional distillation.[1]

Troubleshooting Guide for Synthesis

Below is a troubleshooting guide for common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Potential Cause: Incomplete chlorination.

    • Troubleshooting & Optimization:

      • Ensure a continuous and sufficient flow of chlorine gas. Monitor the reaction progress using techniques like TLC or GC-MS.

      • Maintain the reaction temperature between 10-15 °C, as higher temperatures can lead to side reactions.[1]

  • Potential Cause: Formation of undesired isomers.

    • Troubleshooting & Optimization:

      • The formation of the hydrochloride salt is crucial for directing the chlorination to the para position. Ensure complete saturation with HCl gas before introducing chlorine.[1]

      • Direct chlorination of the free aniline in solvents like glacial acetic acid is known to give poor yields of the desired product.[1][8]

  • Potential Cause: Loss of product during workup.

    • Troubleshooting & Optimization:

      • When neutralizing the hydrochloride salt to the free base for purification, ensure the pH is sufficiently basic to fully deprotonate the aniline.

      • During extraction of the free base, use an appropriate organic solvent and perform multiple extractions to maximize recovery.

Issue 2: Presence of Significant Amounts of Unreacted 2,6-dimethylaniline

  • Potential Cause: Insufficient chlorinating agent.

    • Troubleshooting & Optimization:

      • Ensure the molar ratio of chlorine to the starting aniline is appropriate. A slight excess of chlorine may be necessary to drive the reaction to completion.

  • Potential Cause: Poor reaction kinetics.

    • Troubleshooting & Optimization:

      • While low temperatures are generally favored, if the reaction is too slow, a slight increase in temperature within the recommended range (e.g., up to 20 °C) can be considered, with careful monitoring for side products.

Issue 3: Formation of Di-chlorinated or Other Side Products

  • Potential Cause: Over-chlorination.

    • Troubleshooting & Optimization:

      • Carefully control the amount of chlorine gas introduced. Stop the reaction once the starting material is consumed (as monitored by TLC or GC-MS).

      • Avoid excessively high reaction temperatures, which can promote further chlorination.

Subsequent Reactions: N-Arylation and Palladium-Catalyzed Cyanation

4-Chloro-2,6-dimethylaniline is a valuable substrate for forming new carbon-carbon and carbon-nitrogen bonds. Below are troubleshooting guides for two common subsequent reactions.

Troubleshooting Guide for N-Arylation Reactions

N-arylation reactions, such as the Buchwald-Hartwig amination, are powerful methods for constructing C-N bonds.

Issue: Low Yield of the N-arylated Product

  • Potential Cause: Catalyst deactivation.

    • Troubleshooting & Optimization:

      • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

      • Use high-purity, anhydrous solvents.

  • Potential Cause: Inappropriate choice of ligand or base.

    • Troubleshooting & Optimization:

      • The choice of phosphine ligand is critical. Screen a variety of ligands to find the optimal one for your specific substrate combination.

      • The strength and nature of the base can significantly impact the reaction. Common bases include sodium tert-butoxide, potassium carbonate, and cesium carbonate. An optimization screen is recommended.

  • Potential Cause: Steric hindrance.

    • Troubleshooting & Optimization:

      • The two methyl groups ortho to the amine in 4-Chloro-2,6-dimethylaniline can create steric hindrance. Using bulkier phosphine ligands can sometimes overcome this.

      • Higher reaction temperatures may be required to overcome the steric barrier, but monitor for decomposition.

Troubleshooting Guide for Palladium-Catalyzed Cyanation

The conversion of the aryl chloride to a nitrile is a valuable transformation.

Issue: Low Conversion or Stalled Reaction

  • Potential Cause: Catalyst poisoning by cyanide.

    • Troubleshooting & Optimization:

      • Cyanide ions can poison the palladium catalyst.[11] Using a less soluble cyanide source like zinc cyanide (Zn(CN)₂) can help mitigate this by maintaining a low concentration of free cyanide in solution.

      • The use of additives like zinc formate dihydrate can help reactivate the catalyst.[12]

  • Potential Cause: Inactive catalyst system.

    • Troubleshooting & Optimization:

      • Ensure the palladium source and ligand are appropriate. Pd/C with a suitable phosphine ligand like dppf has been shown to be effective.[12]

      • The reaction often requires elevated temperatures (e.g., 110 °C in DMAC).[12]

  • Potential Cause: Poor solubility of reagents.

    • Troubleshooting & Optimization:

      • Choose a solvent that effectively dissolves all reaction components at the reaction temperature. N,N-Dimethylacetamide (DMAC) is a common choice.[12]

Visualizing Reaction Pathways and Troubleshooting

Synthesis of this compound

synthesis_workflow start 2,6-Dimethylaniline hcl HCl Gas Saturation start->hcl hydrochloride 2,6-Dimethylaniline Hydrochloride (precipitate) hcl->hydrochloride chlorination Chlorination (Cl2) 10-15 °C hydrochloride->chlorination product 4-Chloro-2,6-dimethylaniline Hydrochloride chlorination->product

Caption: Workflow for the synthesis of 4-Chloro-2,6-dimethylaniline HCl.

Troubleshooting Decision Tree for Low Yield in Synthesis

troubleshooting_synthesis start Low Yield of Product check_sm Check for Unreacted Starting Material (TLC/GC-MS) start->check_sm sm_present Significant SM Remaining check_sm->sm_present sm_absent SM Consumed check_sm->sm_absent incomplete_cl Incomplete Chlorination: - Increase Cl2 exposure time - Check Cl2 source sm_present->incomplete_cl incomplete_hcl Incomplete HCl Salt Formation: - Ensure full saturation with HCl gas sm_present->incomplete_hcl workup_loss Product Loss During Workup: - Optimize extraction pH - Increase number of extractions sm_absent->workup_loss side_products Check for Side Products (e.g., isomers, di-chlorinated) sm_absent->side_products over_chlorination Over-chlorination: - Reduce Cl2 stoichiometry - Lower reaction temperature side_products->over_chlorination isomer_formation Isomer Formation: - Confirm complete HCl salt formation - Avoid high temperatures side_products->isomer_formation

Caption: Troubleshooting low yield in the synthesis of 4-Chloro-2,6-dimethylaniline HCl.

References

Safe handling and storage procedures for 4-Chloro-2,6-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the safe handling of 4-Chloro-2,6-dimethylaniline hydrochloride for researchers, scientists, and drug development professionals.

This guide provides essential safety information, handling protocols, and emergency procedures for this compound (CAS No: 5769-32-4). As a Senior Application Scientist, my aim is to combine technical data with practical, field-tested advice to ensure your safety and experimental integrity.

Section 1: Hazard Identification & Initial Assessment

Understanding the inherent risks of a chemical is the foundation of safe laboratory practice. This section breaks down the hazards associated with this compound.

FAQ: What are the primary hazards I should be aware of?

This compound is classified as a hazardous substance.[1][2] The primary concerns are its toxicity if swallowed, its irritant effects on the skin, eyes, and respiratory system, and its potential for long-term health effects such as suspected carcinogenicity.[3] The signal word associated with this chemical is "Danger" or "Warning," indicating a significant level of hazard.[4][5]

Table 1: GHS Hazard Summary

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 / 4 H301/H302: Toxic or Harmful if swallowed.[4][6]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[4][6]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation.[4][6]
Specific Target Organ Toxicity Category 3 H335: May cause respiratory irritation.[4][6]
Carcinogenicity Category 2 H351: Suspected of causing cancer.[3]

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects.[3] |

FAQ: Why is this compound classified this way?

The classifications are based on toxicological data. Anilines and their derivatives are known to have systemic effects. The chloro- and methyl- groups on the aniline ring modify its reactivity and biological interaction, leading to the observed irritation and toxicity. The hydrochloride salt form is often a solid, which can present an inhalation hazard if it becomes airborne dust.[1][2]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Proper PPE is non-negotiable when handling this compound. The causality is simple: creating a physical barrier between you and the chemical prevents exposure and subsequent harm.

FAQ: What is the mandatory PPE for handling this chemical?

At a minimum, you must wear a lab coat, chemical-resistant gloves, and safety goggles with side-shields.[4] For procedures that may generate dust or aerosols, a face shield and respiratory protection are necessary.[4]

Table 2: Recommended PPE for Different Laboratory Tasks

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Safety goggles with side-shields Nitrile gloves Lab coat Use in a ventilated enclosure. Respirator if dust is generated.
Preparing Solutions Safety goggles and face shield Nitrile gloves Lab coat Work within a certified chemical fume hood.

| Accidental Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile gloves | Chemical-resistant apron or suit | Full-face respirator with appropriate cartridge. |

FAQ: How do I choose the right gloves?

There is no universal glove. For this compound, nitrile gloves offer good protection against bases, oils, and many solvents.[7] Always check the manufacturer's compatibility data. Avoid latex gloves, as they may not offer sufficient protection and can cause allergic reactions.[7] Before use, inspect gloves for any signs of degradation or punctures. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and dispose of them as hazardous waste.[6]

PPE_Workflow Diagram 1: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection cluster_check Final Check Assess Assess Task: Weighing, Dissolving, or Spill? Eyes Eye/Face Protection Assess->Eyes Splash risk? Gloves Hand Protection Assess->Gloves Always Body Body Protection Assess->Body Always Resp Respiratory Protection Assess->Resp Dust/aerosol risk? Inspect Inspect PPE for damage Eyes->Inspect Gloves->Inspect Body->Inspect Resp->Inspect Don Don PPE correctly Inspect->Don

Caption: A workflow for selecting appropriate PPE based on the experimental task.

Section 3: Safe Handling & Operations

Engineering controls and mindful work practices are critical to minimizing exposure.

FAQ: What are the essential engineering controls?

Always handle this compound in a well-ventilated area.[4] For all weighing and solution preparation, a certified chemical fume hood is mandatory to control airborne dust and vapors.[3] Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[8]

FAQ: What are the best practices to avoid creating dust?

This compound is a solid, making dust generation a primary concern. When transferring the chemical, use a spatula and gently scoop or pour the material to minimize airborne particles. Avoid dropping the solid from a height. If possible, weigh the material directly into the vessel in which it will be used.

FAQ: What are some critical "don'ts" when handling this chemical?
  • DO NOT eat, drink, or smoke in the laboratory.[6]

  • DO NOT work alone when handling highly toxic substances.

  • DO NOT allow the chemical to come into contact with incompatible materials like strong oxidizing agents.[1]

  • DO NOT leave containers open. Keep them tightly sealed when not in use.[4]

Section 4: Storage & Stability

Correct storage is vital for maintaining the chemical's integrity and preventing hazardous situations.

FAQ: What are the ideal storage conditions?

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Some sources recommend storage at room temperature under an inert atmosphere, as the material can be air or light sensitive.[1][6][9] It should be stored in a locked cabinet or an area accessible only to authorized personnel.[4]

FAQ: What chemicals or materials is it incompatible with?

Avoid storing this compound with strong oxidizing agents.[1] Reactions with such materials can be vigorous and produce heat or hazardous byproducts. Store it away from foodstuffs and other consumable materials.[6]

Section 5: Troubleshooting & Emergency Procedures

Even with careful planning, accidents can happen. A rapid, informed response is key to mitigating the consequences.

Subsection 5.1: Spill Response
FAQ: I've spilled a small amount of the solid on the bench. What's the procedure?

For a minor spill (a few grams) that has not created significant dust, you can manage it yourself if you are trained and have the correct supplies. Ensure the area is well-ventilated, wear your full PPE, and follow the detailed protocol below.

Protocol: Minor Spill Cleanup

  • Alert Colleagues: Inform others in the immediate area of the spill.

  • Secure the Area: Restrict access to the spill area. Eliminate any ignition sources as a precaution.

  • Don Additional PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat. A face shield is recommended.

  • Contain the Spill: Gently cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[8] Do NOT use combustible materials like paper towels to absorb the bulk material.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[6] Avoid actions that create dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container.

  • Dispose: Seal the container and label it clearly. Dispose of it according to your institution's hazardous waste procedures.[4]

  • Wash Hands: Thoroughly wash your hands and any exposed skin with soap and water.[1]

FAQ: When does a spill become a "major" incident?

A spill is considered major if it involves a large quantity, is in a poorly ventilated area, creates significant airborne dust, or if you feel unsafe handling it. In these cases, your priority is personal safety.

Spill_Response Diagram 2: Spill Response Decision Tree Spill Spill Occurs Assess Assess Severity: - Large quantity? - High dust? - Poor ventilation? - Feel unsafe? Spill->Assess Minor Minor Spill Assess->Minor No Major Major Spill Assess->Major Yes Cleanup Follow Minor Spill Cleanup Protocol Minor->Cleanup Alert Alert Colleagues & Supervisor Major->Alert Evacuate Evacuate Area Immediately ContactEHS Contact Emergency Services / Institutional EHS Evacuate->ContactEHS Alert->Evacuate

Caption: A decision tree to determine the appropriate response to a chemical spill.

Subsection 5.2: Accidental Exposure & First Aid

Immediate and correct first aid can significantly reduce the severity of an injury.

FAQ: What are the immediate first aid steps for different exposure routes?

Follow the specific actions outlined below. In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[10]

First_Aid Diagram 3: First Aid Response Flowchart cluster_routes Route of Exposure cluster_actions Immediate Action Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eyes Eye Contact Exposure->Eyes Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion WashSkin Remove contaminated clothing. Wash with soap & water for 15 min. Skin->WashSkin RinseEyes Rinse with water for 15 min. Remove contact lenses if possible. Eyes->RinseEyes FreshAir Move to fresh air. Provide artificial respiration if needed. Inhalation->FreshAir RinseMouth Rinse mouth with water. DO NOT induce vomiting. Ingestion->RinseMouth Medical Seek Immediate Medical Attention WashSkin->Medical RinseEyes->Medical FreshAir->Medical RinseMouth->Medical

Caption: A flowchart outlining immediate first aid actions based on the route of exposure.

Protocol: Detailed First Aid Measures

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1] If skin irritation persists, get medical attention.[6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention from an ophthalmologist.[10]

  • If Inhaled: Move the person to fresh air at once.[11] If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth).[12] Call a physician immediately.[10]

  • If Swallowed: Rinse mouth thoroughly with water.[4] Do not induce vomiting.[12] Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[4]

Section 6: Waste Disposal

FAQ: How do I properly dispose of waste this compound?

All waste containing this chemical, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste.[4]

  • Collect: Place waste in a clearly labeled, sealed, and compatible container.

  • Label: The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Store: Keep the waste container in a designated, safe storage area, away from incompatible materials.

  • Dispose: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] Do not dispose of this chemical down the drain or in regular trash.[13]

References

Managing hygroscopicity of 4-Chloro-2,6-dimethylaniline hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2,6-dimethylaniline hydrochloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the primary experimental challenge associated with this compound: its hygroscopicity. Adherence to the protocols and recommendations outlined below will ensure the accuracy, reproducibility, and integrity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental issues arising from the hygroscopic nature of this compound.

Q1: What does it mean that this compound is "hygroscopic" and why is this a critical issue?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] For this compound, this is a significant physicochemical property noted in its technical data.[3][4] This is a critical issue for several reasons:

  • Inaccurate Mass Measurements: When the compound absorbs water, its measured weight is a combination of the compound and the water. This leads to the use of a lower molar amount than intended, directly impacting reaction stoichiometry, solution concentration, and dose-response calculations.

  • Physical State Alteration: Moisture absorption can cause the crystalline powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.[1][2]

  • Chemical Instability: The presence of water can potentially alter the stability of the compound or influence the kinetics and outcome of chemical reactions. For aniline derivatives, water can participate in acid-base equilibria.[5]

Q2: How can I visually determine if my sample of this compound has been compromised by moisture?

A2: While visual inspection is not a substitute for quantitative analysis, there are clear indicators of moisture contamination. A pristine, anhydrous sample should be a free-flowing crystalline solid. Signs of moisture absorption include:

  • Clumping: The powder no longer flows freely and forms aggregates.

  • Caking or "Bricking": The material becomes a solid mass that is difficult to break apart.[2]

  • Gummy or Pasty Texture: With significant water uptake, the solid may become sticky.

  • Deliquescence: In high humidity, the solid may absorb enough water to dissolve and form a concentrated aqueous solution.

If you observe any of these changes, your sample's integrity is compromised, and it should not be used for quantitative applications without prior drying or water content determination.

Q3: What are the downstream consequences of using a "wet" sample in my experiments?

A3: Using a sample that has absorbed an unknown amount of water can severely impact your results. The primary consequence is a systematic error in the amount of active compound used. This leads to:

  • Failed Reactions: Incorrect stoichiometry can lead to incomplete reactions or the formation of unwanted byproducts.

  • Inaccurate Biological Assays: In drug development, concentration-dependent assays (e.g., IC50 determination) will yield erroneous results, as the actual concentration of the active compound is lower than calculated.

  • Poor Reproducibility: The amount of absorbed water will vary with ambient humidity and exposure time, leading to high variability between experiments.

The diagram below illustrates how absorbed water introduces error into your experimental calculations.

G cluster_0 Ideal (Anhydrous) Workflow cluster_1 Hygroscopic (Wet) Workflow A Target Mass (e.g., 19.21 mg) C Calculated Moles (0.1 mmol) Accurate & Intended A->C Mass / Molar Mass B Molar Mass (192.09 g/mol) B->C G Assumed Moles (0.109 mmol) Inaccurate & Overestimated B->G H Actual Moles (0.1 mmol) B->H D Measured Mass (e.g., 21.00 mg) F Actual Compound Mass (19.21 mg) D->F - D->G Measured Mass / Molar Mass E Absorbed Water (1.79 mg) E->F F->H Actual Mass / Molar Mass G->H ERROR INTRODUCED

Caption: Impact of hygroscopicity on molar calculations.

Section 2: Troubleshooting and Standard Operating Procedures

This section provides actionable protocols to mitigate the effects of hygroscopicity.

Q4: What is the definitive procedure for storing this compound to prevent water absorption?

A4: Proper storage is the first line of defense. The compound should be stored under conditions that minimize its exposure to atmospheric moisture.[1][6][7]

  • Primary Container: Always keep the compound in its original, tightly sealed container.[6][8][9]

  • Secondary Containment (Desiccator): Place the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate). This provides a dry micro-environment.

  • Inert Atmosphere: For maximum protection, especially for long-term storage or highly sensitive applications, store the container inside a nitrogen- or argon-filled glove box or seal the container with parafilm and place it in a sealed bag with a desiccant pack.[8][9]

  • Temperature: Store at room temperature in a cool, dry place away from direct sunlight and heat sources.[1][6]

Q5: My lab has high humidity. What is the step-by-step protocol for accurately weighing this compound?

A5: Weighing must be performed in a manner that minimizes exposure to the atmosphere.[1] The choice of method depends on the required accuracy and available equipment.

The following flowchart will guide your decision-making process for handling the compound.

G Start Start: Need to Weigh 4-Chloro-2,6-dimethylaniline HCl CheckEnv Is lab humidity controlled (<40% RH)? Start->CheckEnv CheckAcc Is high accuracy (e.g., for standard prep) required? CheckEnv->CheckAcc Yes CheckAcc2 Is high accuracy required? CheckEnv->CheckAcc2 No GloveBox Use Glove Box Protocol (Preferred Method) CheckAcc->GloveBox Yes Benchtop Use Rapid Benchtop Protocol CheckAcc->Benchtop No CheckAcc2->GloveBox Yes CheckAcc2->Benchtop No PostWeigh Proceed with experiment immediately GloveBox->PostWeigh Benchtop->PostWeigh KF Consider post-weighing Karl Fischer titration for concentration correction Benchtop->KF For critical applications

Caption: Decision workflow for weighing hygroscopic compounds.

Protocol 1: Accurate Weighing (Rapid Benchtop Method)

This method is suitable for less sensitive applications where a glove box is unavailable. The key principle is speed.

  • Preparation: Place a clean, dry weighing vessel (e.g., glass vial) on the analytical balance and tare it. Record the tare weight. Have all necessary tools (spatulas, etc.) ready.

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Transfer: Briefly open the container, quickly transfer an approximate amount of the solid to the tared weighing vessel using a clean spatula, and immediately close both the stock container and the weighing vessel.

  • Weighing: Record the mass as quickly as possible. The reading may drift upwards as the compound absorbs moisture; aim to record a stable reading within the first 10-15 seconds.

  • Dissolution: Immediately proceed to dissolve the weighed compound in the desired solvent to prevent further moisture uptake.

Protocol 2: Accurate Weighing (Glove Box Method)

This is the gold standard for ensuring accuracy.[10][11]

  • Preparation: Move the sealed container of the compound, analytical balance, weighing vessel, spatulas, and solvent into an inert atmosphere glove box.

  • Equilibration: Allow the balance to stabilize within the glove box environment.

  • Weighing: Tare the weighing vessel. Open the compound container and carefully weigh the desired amount. In the inert atmosphere, the mass reading will be stable as there is no atmospheric moisture to absorb.

  • Dissolution: The compound can be dissolved inside the glove box and the resulting solution can be removed for use in the experiment.

Q6: I've weighed the compound, but it clumped. How should I prepare a stock solution of a known concentration?

A6: If the compound has clumped, it has already absorbed water. Preparing a stock solution based on the measured weight will result in a lower-than-calculated concentration. You have two options:

  • Prepare an Approximate Solution & Standardize: Prepare the solution as planned. Then, use an analytical technique (e.g., UV-Vis spectroscopy with a known standard, or titration) to determine the actual concentration of the solution. This is often impractical.

  • Determine Water Content & Correct (Recommended): The most rigorous approach is to determine the water content of your solid sample using Karl Fischer titration and then correct the mass accordingly.[12][13] This is detailed in the next section.

A pragmatic alternative for non-critical applications is to prepare a stock solution from the entire bottle of a new, unopened reagent.[14] This ensures that all subsequent experiments, while potentially based on a slightly incorrect concentration, are at least consistent with each other.[11]

Section 3: Advanced Quantification and Correction

Q7: How can I precisely measure the water content in my sample of this compound?

A7: The most accurate and specific method for determining water content is Karl Fischer (KF) titration.[13][15] This technique is based on a stoichiometric reaction between iodine and water.[15] It is highly selective for water and can detect even trace amounts, unlike methods like loss-on-drying which also measure volatile solvents.[13]

  • Principle: The sample is dissolved in a special KF solvent (often methanol-based), and a reagent containing iodine is titrated until all the water has reacted.[13] The endpoint is detected electrochemically.

  • Methodology: There are two main types: volumetric and coulometric.[12][13] For solid samples with expected water content above 0.1%, the volumetric method is generally preferred.[13] An automated KF titrator is required for this analysis.

  • Procedure Outline:

    • The KF titrator vessel is conditioned to an anhydrous state.

    • A precise amount of the this compound solid is added directly to the vessel.

    • The titration is initiated, and the instrument automatically adds the KF reagent and detects the endpoint.

    • The instrument software calculates the percentage of water (% w/w) in the sample.

Q8: I've used Karl Fischer titration and found my sample contains 3.5% water by weight. How do I adjust my experimental calculations?

A8: Once you have the exact water content, you can calculate the "corrected mass" of the anhydrous compound and use this for all subsequent molar calculations.

Calculation Formula:

Corrected Mass = Weighed Mass × (1 - (Water Content % / 100))

Example:

  • Weighed Mass: 50.00 mg

  • Water Content (from KF): 3.5 %

  • Corrected Mass: 50.00 mg × (1 - (3.5 / 100)) = 50.00 mg × 0.965 = 48.25 mg

You would then use 48.25 mg as the true mass of anhydrous this compound for calculating the number of moles.

Data Summary: Impact of Humidity on Mass

The table below provides a hypothetical illustration of how ambient relative humidity (RH) can affect the measured mass of a 1000 mg sample over time.

Time ExposedMass @ 20% RH (mg)Mass @ 50% RH (mg)Mass @ 80% RH (mg)% Mass Increase @ 80% RH
0 min1000.01000.01000.00.0%
2 min1000.51002.11008.50.9%
5 min1001.01005.31021.02.1%
10 min1001.61009.81045.24.5%

Note: Data are illustrative to demonstrate the principle of moisture uptake.

References

Preventing degradation of 4-Chloro-2,6-dimethylaniline hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2,6-dimethylaniline Hydrochloride

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support guide for this compound (CAS: 5769-32-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to degradation, resulting in inconsistent experimental outcomes and compromised data. As Senior Application Scientists, we have compiled this guide based on chemical principles, supplier data, and best practices in laboratory management.

Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling and storage of this compound.

Q1: What are the optimal storage conditions for this compound?

The stability of this compound is highly dependent on its environment. Multiple factors must be controlled simultaneously. Based on manufacturer safety data sheets (SDS) and chemical properties, the following conditions are recommended.

The hydrochloride salt form is generally more stable against oxidation than the free base, but precautions are still essential. A multi-barrier approach to storage provides the best protection.

Table 1: Recommended Storage Conditions

Parameter Recommendation Rationale & Scientific Insight
Temperature Store at 2-8°C or a cool, dry place.[1][2] Lower temperatures slow down the rate of potential degradation reactions, including oxidation. Avoid temperature cycling which can cause moisture to condense inside the container.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).[2][3] Aromatic amines are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of colored impurities (e.g., nitroso or nitro compounds) over time. An inert gas blanket displaces oxygen, significantly inhibiting this pathway.
Light Protect from light; store in an amber or opaque container.[1] The aromatic amine structure can absorb UV light, leading to photodegradation. This process can generate free radicals, initiating chain reactions that result in complex mixtures of impurities.
Moisture Keep container tightly closed; store in a desiccator if possible.[1][3][4] The compound is noted to be hygroscopic.[2] Absorbed moisture can not only cause the powder to clump but may also accelerate degradation by facilitating hydrolysis or acting as a medium for oxidative reactions.

| Container | Use the original manufacturer's container. If repackaging, use amber glass vials with tight-fitting, inert caps.[1][5] | The manufacturer's packaging is selected for compatibility and protection. If you must aliquot the material, ensure the new container is clean, dry, and provides the same level of protection. |

Q2: What are the visible signs of degradation?

Visual inspection is the first line of defense in identifying a potentially compromised reagent.

  • Color Change: The pure compound is typically a white to off-white or pale cream/pink crystalline powder.[6] The development of a distinct yellow, brown, or dark coloration is a primary indicator of oxidation or other chemical degradation.

  • Physical Form: Due to its hygroscopic nature, the appearance of clumps or a change from a free-flowing powder to a waxy or sticky solid suggests moisture absorption.[2] This indicates a breach in storage integrity and increases the risk of chemical degradation.

Q3: Why is an inert atmosphere recommended if it's a hydrochloride salt?

While the protonation of the amine group in the hydrochloride salt reduces its susceptibility to direct oxidation compared to the free aniline, it does not eliminate the risk entirely. The equilibrium between the salt and the trace amount of free base can still allow for slow oxidation over long-term storage, especially if exposed to light, humidity, or elevated temperatures. For applications requiring the highest purity and for long-term archival storage, blanketing with an inert gas is a crucial preventative measure.[2][3]

Q4: How can I confirm if my reagent has degraded?

Visual inspection is only a preliminary check. If you observe any signs of degradation or if your experiments are yielding inconsistent or unexpected results, you must perform an analytical verification.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method to assess purity.[7] A fresh, high-purity standard should be run for comparison. The appearance of new peaks or a significant decrease in the area of the main peak indicates the presence of impurities. Gas Chromatography (GC) is also a suitable method.[8]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can identify the presence of degradation products by showing unexpected signals in the spectrum.

Troubleshooting Guide for Suspected Degradation

Use this guide when you suspect your this compound has been compromised.

Table 2: Troubleshooting Protocol

Observation / Issue Potential Cause(s) Recommended Action & Verification
Discoloration (e.g., yellowing, browning) Oxidation and/or photodegradation. Do not use in sensitive experiments. Quantify purity via HPLC-UV or GC against a known standard. If purity is below your experimental tolerance, discard the reagent according to safety protocols.[4]
Inconsistent Experimental Results Reagent degradation, leading to lower active concentration or interfering impurities. Quarantine the suspected lot. Immediately test its purity using HPLC or NMR. Compare the results with the Certificate of Analysis (CoA) for that lot. Use a fresh, unopened bottle for a control experiment to confirm the issue lies with the reagent.
Poor Solubility / Clumping Moisture absorption (hygroscopicity).[2] The reagent may still be usable if chemical degradation has not occurred. Dry the material under a high vacuum. After drying, re-test purity by HPLC/GC to ensure no chemical change has occurred. For future use, store in a desiccator and handle in a glove box.

| Unexpected Side Products in Reaction | Impurities from degradation are participating in the reaction. | Characterize the side products if possible to understand the impurity profile. Verify the purity of the starting material using chromatography. If confirmed to be impure, acquire a new, certified lot of the reagent. |

Experimental Protocols & Workflows

Protocol 1: Repackaging Under Inert Atmosphere (Aliquoting)

This protocol should be performed to minimize atmospheric exposure when dividing a large bottle into smaller, experiment-sized quantities.

  • Preparation: Place the sealed primary container, new amber glass vials, labels, and necessary tools (spatula, powder funnel) into a nitrogen or argon-filled glove box. Allow the atmosphere to purge for at least 15-20 minutes.

  • Equilibration: Allow the primary container to equilibrate to the ambient temperature of the glove box before opening to prevent moisture condensation.

  • Aliquoting: Carefully open the primary container. Using a clean, dry spatula, dispense the desired amount of powder into each new vial.

  • Sealing: Tightly cap each vial. For extra protection, wrap the cap threads with PTFE tape.

  • Backfilling (Optional but Recommended): If your glove box has this capability, evacuate and backfill the headspace of each new vial with inert gas before final sealing.

  • Labeling and Storage: Clearly label each vial with the compound name, lot number, and date of aliquoting. Store immediately under the recommended conditions (see Table 1).

Diagram 1: Troubleshooting Workflow

This diagram outlines the decision-making process when reagent degradation is suspected.

G start Suspected Degradation (e.g., Discoloration, Inconsistent Results) visual Visual Inspection: Is there significant discoloration or clumping? start->visual analytics Analytical Verification (HPLC, GC, or NMR) start->analytics If results are inconsistent but appearance is normal visual->analytics Yes decision Is purity acceptable for the application? visual->decision No compare Compare purity to CoA or a fresh standard analytics->compare compare->decision use Proceed with Experiment (Use with caution) decision->use Yes discard Discard Reagent per Institutional Safety Protocol decision->discard No remediate Can the issue be remediated? (e.g., Drying hygroscopic material) dry Dry under vacuum and re-analyze

Caption: Decision tree for troubleshooting suspected degradation.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions with 4-Chloro-2,6-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection and optimization in reactions involving 4-Chloro-2,6-dimethylaniline hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield in Cross-Coupling Reactions

Q1: My cross-coupling reaction with this compound shows minimal or no conversion. What are the primary troubleshooting steps?

A1: Low or non-existent product yield is a common yet multifaceted issue. A systematic approach is key to identifying the root cause. 4-Chloro-2,6-dimethylaniline presents a sterically hindered environment around the chloro- and amino- groups, which can impede key steps in the catalytic cycle.[1][2]

Initial Checks:

  • Reagent Integrity: Ensure all reagents, especially solvents and bases, are anhydrous.[3] Moisture can deactivate the catalyst and quench organometallic reagents. Using freshly distilled solvents or those from a reliable commercial source is recommended.[4]

  • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[3][4] Confirm that your reaction vessel was thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: The choice and handling of the palladium source and ligands are critical. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[3][5] Inefficient reduction will stall the catalytic cycle. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[3][6]

Catalyst and Ligand Considerations for a Hindered Substrate:

The steric bulk of this compound necessitates specific ligand selection. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[1] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered aryl chlorides.[7]

Issue 2: Buchwald-Hartwig Amination Challenges

Q2: I'm attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is sluggish. How can I optimize it?

A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with sterically hindered substrates like this compound is highly dependent on the catalytic system.[8][9]

Key Optimization Parameters:

  • Ligand Selection: This is arguably the most critical factor. For sterically demanding couplings, bulky, electron-rich monophosphine ligands are often the solution.[1] They facilitate the formation of the active monoligated palladium species, which is crucial for coupling hindered substrates.[1] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy.[1]

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases are typically required. However, with the hydrochloride salt of the aniline, an additional equivalent of base is needed to neutralize the HCl before the catalytic cycle can proceed. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction rate.

  • Solvent Effects: The solvent plays a more significant role than just dissolving the reactants. It can influence catalyst stability and activity.[4][10][11][12] Toluene, dioxane, and THF are common choices. For highly polar substrates or salts, more polar aprotic solvents like DMF or DMAc might be necessary, but these can also impact the catalyst's performance.[4][11]

Troubleshooting Flowchart for Buchwald-Hartwig Amination:

start Low Yield in Buchwald-Hartwig Amination check_base Is the base strong enough and is an extra equivalent used for the hydrochloride salt? start->check_base check_base->start No, adjust base. screen_ligands Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). check_base->screen_ligands Yes optimize_solvent Vary the solvent (Toluene, Dioxane, THF, or a polar aprotic solvent). screen_ligands->optimize_solvent increase_temp Increase reaction temperature. optimize_solvent->increase_temp check_catalyst Is the palladium precatalyst appropriate and active? increase_temp->check_catalyst check_catalyst->screen_ligands No, try a different precatalyst. success Reaction Optimized check_catalyst->success Yes

Caption: A decision-making workflow for troubleshooting Buchwald-Hartwig amination reactions.

Issue 3: Difficulties with Suzuki-Miyaura Coupling

Q3: I'm performing a Suzuki-Miyaura coupling with a boronic acid and 4-Chloro-2,6-dimethylaniline, but I'm observing significant amounts of starting material and homocoupling of the boronic acid. What's going wrong?

A3: The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction, but challenges can arise with electron-rich and sterically hindered aryl chlorides.[13][14][15]

Potential Causes and Solutions:

  • Inefficient Oxidative Addition: The C-Cl bond of 4-Chloro-2,6-dimethylaniline is relatively strong and sterically shielded, making the initial oxidative addition step difficult.

    • Solution: Employ a palladium catalyst with bulky, electron-rich ligands to enhance the reactivity of the Pd(0) center.[16] Consider using a higher catalyst loading or a more active precatalyst.

  • Slow Transmetalation: The steric hindrance of the aniline can also slow down the transmetalation step.

    • Solution: The choice of base is critical for activating the boronic acid.[14] Strong bases like potassium phosphate or cesium carbonate are often effective. The solvent can also play a role; sometimes, the addition of water to the reaction mixture can facilitate transmetalation.[4]

  • Homocoupling (Glaser-type): This side reaction is often promoted by the presence of oxygen.

    • Solution: Ensure rigorous degassing of the reaction mixture and maintain a strict inert atmosphere.

Recommended Catalyst Systems for Hindered Suzuki Couplings:

Catalyst SystemLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Toluene/H₂O80-110A robust and widely applicable system for challenging couplings.
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃Dioxane100Often effective for electron-rich aryl chlorides.
XPhos Pd G3XPhosCs₂CO₃THF65-80A highly active precatalyst that can be effective at lower temperatures.
Issue 4: Sonogashira Coupling with 4-Chloro-2,6-dimethylaniline

Q4: My Sonogashira coupling reaction between 4-Chloro-2,6-dimethylaniline and a terminal alkyne is failing. What are the common pitfalls with this type of substrate?

A4: The Sonogashira coupling can be challenging with sterically hindered aryl chlorides.[7][17] The traditional copper co-catalyst can also lead to undesirable side reactions.[7][18]

Key Considerations:

  • Copper-Free vs. Copper-Catalyzed: For sensitive or sterically hindered substrates, a copper-free Sonogashira protocol is often preferred to avoid the formation of alkyne homocoupling (Glaser coupling) products.[7][18]

  • Ligand Choice: As with other cross-coupling reactions involving this substrate, bulky and electron-rich phosphine ligands or NHC ligands are beneficial.[7] These promote the formation of the active monoligated Pd(0) species necessary for oxidative addition to the hindered aryl chloride.

  • Base and Solvent: A strong amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used, often serving as both the base and part of the solvent system. For less reactive substrates, a stronger, non-nucleophilic base may be required.

Experimental Protocol: Copper-Free Sonogashira Coupling of a Hindered Aryl Chloride

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Strong, non-nucleophilic base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the this compound, palladium precatalyst, and a magnetic stir bar.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the base and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Catalyst Selection Workflow

start Select Reaction Type (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) ligand_choice Choose a bulky, electron-rich ligand (Phosphine or NHC). start->ligand_choice precatalyst_selection Select a suitable Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 precatalyst). ligand_choice->precatalyst_selection base_solvent_screen Screen a matrix of bases and solvents. precatalyst_selection->base_solvent_screen temp_optimization Optimize reaction temperature. base_solvent_screen->temp_optimization catalyst_loading Optimize catalyst loading. temp_optimization->catalyst_loading final_conditions Optimized Reaction Conditions catalyst_loading->final_conditions

Caption: A generalized workflow for catalyst selection and optimization.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Chloro-2,6-dimethylaniline Hydrochloride by Titration

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical manufacturing, the purity of intermediates is not merely a quality metric; it is a cornerstone of product safety, efficacy, and batch-to-batch consistency. 4-Chloro-2,6-dimethylaniline hydrochloride (C₈H₁₁Cl₂N, MW: 192.09) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1][2] Consequently, the rigorous and accurate determination of its purity is a critical in-process control and final release parameter.

This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, with a primary focus on the robust and widely applicable technique of non-aqueous potentiometric titration. We will explore the fundamental principles, present a detailed experimental protocol, and contrast its performance with established chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The Challenge of Titrating Amine Hydrochlorides

4-Chloro-2,6-dimethylaniline is a weak base. In its hydrochloride salt form, the amine's basicity is further reduced, making direct titration in aqueous media impractical. The presence of water acts as a leveling solvent, suppressing the basic properties of the aniline and leading to indistinct and unreliable titration endpoints. To overcome this, the methodology pivots to a non-aqueous environment, which enhances the analyte's basic character and allows for a sharp, quantifiable endpoint.

The Principle of Non-Aqueous Potentiometric Titration

Non-aqueous titration is the gold standard for the assay of many weakly acidic or basic substances, including amine salts.[3] The core principle involves dissolving the sample in a suitable non-aqueous solvent and titrating it with a strong acid or base, also prepared in a non-aqueous medium.

For this compound, the procedure involves two key chemical maneuvers:

  • Liberation of the Free Amine: The hydrochloride salt must first be treated to liberate the free, titratable amine. This is ingeniously achieved by introducing mercuric acetate in a glacial acetic acid medium. The acetate ion displaces the chloride ion from the amine salt, and the mercuric ion complexes with the freed chloride to form poorly dissociated mercuric chloride (HgCl₂). This effectively removes the interference from the hydrohalide acid.

  • Titration in a Differentiating Solvent: The titration is performed in glacial acetic acid, an acidic solvent (protogenic) that readily donates a proton. The titrant of choice is perchloric acid (HClO₄), a very strong acid, also dissolved in glacial acetic acid. This combination creates a super-acidic medium where the weakly basic 4-Chloro-2,6-dimethylaniline behaves as a much stronger base, allowing for a complete and stoichiometric reaction.

The endpoint of this titration is not determined visually with an indicator, but instrumentally using a potentiometer.[4][5] This potentiometric detection method measures the change in potential (in millivolts) between an indicator electrode (typically a glass electrode) and a reference electrode as the titrant is added. The equivalence point, where the analyte has been completely neutralized, is identified by the sharpest change in potential, ensuring an objective and highly reproducible result.

Experimental Protocol: Purity Assay by Non-Aqueous Potentiometric Titration

This protocol provides a self-validating system, where the accuracy is anchored by the use of a primary standard and the objectivity of instrumental endpoint detection.

Reagents and Equipment
  • Reagents:

    • This compound sample

    • Glacial Acetic Acid (anhydrous)

    • Perchloric Acid (HClO₄), 70%

    • Acetic Anhydride

    • Mercuric Acetate (CH₃COO)₂Hg

    • Potassium Hydrogen Phthalate (KHP), primary standard grade, dried at 120°C for 2 hours

    • Crystal Violet indicator solution (optional, for visual check)

  • Equipment:

    • Automatic Potentiometric Titrator or a pH/mV meter

    • Combined Glass pH electrode or separate glass and reference (e.g., calomel) electrodes

    • Class A 25 mL or 50 mL burette

    • Analytical balance (readable to 0.1 mg)

    • Magnetic stirrer and stir bars

    • Standard volumetric flasks and pipettes

Methodology

1. Preparation of 0.1 M Perchloric Acid Titrant:

  • Cautiously mix 8.5 mL of 70% perchloric acid with 900 mL of glacial acetic acid.

  • Slowly add 30 mL of acetic anhydride while stirring. Caution: This reaction is exothermic. Acetic anhydride is added to react with any excess water present in the perchloric acid and solvent, rendering the titrant anhydrous.

  • Dilute to 1000 mL with glacial acetic acid and allow the solution to stand for 24 hours before use.

2. Standardization of 0.1 M Perchloric Acid:

  • Accurately weigh approximately 0.5 g of dried primary standard Potassium Hydrogen Phthalate (KHP) into a 250 mL beaker.

  • Dissolve in 50 mL of glacial acetic acid, warming gently if necessary.

  • Allow to cool and titrate potentiometrically with the prepared 0.1 M perchloric acid solution.

  • Record the volume of titrant required to reach the equivalence point (V_khp).

  • Calculate the molarity (M) of the perchloric acid: M_hclo4 = (Weight of KHP in g) / (0.20423 g/mmol * V_khp in mL)

3. Preparation of Mercuric Acetate Solution:

  • Dissolve 6 g of mercuric acetate in 100 mL of glacial acetic acid, warming gently to facilitate dissolution.

4. Sample Analysis:

  • Accurately weigh approximately 0.3 g of the this compound sample into a 250 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Add 10 mL of the mercuric acetate solution and stir for 5 minutes.

  • Immerse the electrodes in the solution and titrate with the standardized 0.1 M perchloric acid, ensuring the burette tip is submerged.

  • Record the titrant volume (V_sample) at the equivalence point, determined by the maximum inflection in the titration curve (e.g., using the first or second derivative).

5. Blank Determination:

  • Perform a blank titration using 50 mL of glacial acetic acid and 10 mL of mercuric acetate solution. Record the volume of titrant consumed (V_blank).

6. Calculation of Purity:

  • Calculate the percentage purity of this compound using the following formula: Purity (%) = ((V_sample - V_blank) * M_hclo4 * 192.09) / (Weight of Sample in g * 10)

Titration Workflow Diagram

Titration_Workflow Titrant_Prep Prepare & Standardize 0.1 M Perchloric Acid (vs. KHP) Titration Potentiometric Titration with Standardized HClO4 Titrant_Prep->Titration Standardized Titrant Sample_Prep Weigh Sample & Dissolve in Glacial Acetic Acid Reagent_Add Add Mercuric Acetate Solution Sample_Prep->Reagent_Add Reagent_Add->Titration Prepared Sample Endpoint Determine Equivalence Point (mV inflection) Titration->Endpoint Calculation Calculate Purity Endpoint->Calculation

Caption: Workflow for the potentiometric titration of 4-Chloro-2,6-dimethylaniline HCl.

Comparative Analysis: Titration vs. Chromatographic Methods

While titration provides a highly accurate measure of the total basic substance content (the assay value), it is not an impurity-profiling technique. For identifying and quantifying specific impurities, chromatographic methods are indispensable.[6]

FeaturePotentiometric TitrationGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Acid-base neutralization reaction in a non-aqueous medium.Separation of volatile compounds based on partitioning between a stationary phase and a mobile gas phase.[7]Separation of compounds based on partitioning between a stationary phase and a mobile liquid phase.
Primary Measurement Total basic content (Assay).Quantifies individual volatile and semi-volatile impurities and the main component.[8][9]Quantifies individual non-volatile or thermally labile impurities and the main component.
Selectivity Selective for basic functional groups. Does not distinguish between the main analyte and basic impurities.High selectivity for volatile compounds. Can separate structurally similar isomers and related substances.[10][11]High selectivity for a wide range of compounds. Excellent for resolving non-volatile synthesis by-products.
Precision & Accuracy Excellent (typically <0.5% RSD). Accuracy is directly traceable to a primary standard (KHP).[12]Very good (typically <2% RSD). Requires certified reference standards for each impurity for accurate quantification.Very good (typically <2% RSD). Requires certified reference standards for each impurity.[13]
Throughput Moderate. Sample preparation is relatively simple.Moderate to High. Can be automated for high throughput.Moderate to High. Can be automated.
Cost & Complexity Low cost, relatively simple instrumentation and operation.[12]Higher initial instrument cost. Requires expertise in method development and maintenance.Higher initial instrument cost. Requires a continuous supply of high-purity solvents.
Best Application Assay/Purity determination for quality control and release testing. Impurity profiling for volatile organic impurities, residual starting materials, and related substances. [14]Impurity profiling for non-volatile or thermally unstable impurities, degradation products.

A Symbiotic Relationship in Quality Control

The most robust quality control strategy does not rely on a single technique but leverages the strengths of multiple methods.

  • Potentiometric Titration serves as the definitive method for the Assay . Its accuracy, low cost, and direct traceability to a primary standard make it the ideal choice for determining the overall purity of this compound as specified in many pharmacopoeial monographs for similar substances.[15][16]

  • GC and HPLC are employed as limit tests for impurities . These methods provide the specificity that titration lacks, ensuring that no individual or total impurities exceed predefined safety and quality thresholds. For instance, GC is excellent for detecting residual 2,6-dimethylaniline (a potential starting material), while HPLC can identify polar, non-volatile by-products from the synthesis.[11]

Conclusion

For the purity analysis of this compound, non-aqueous potentiometric titration stands out as a highly accurate, precise, and cost-effective method for assay determination. Its foundation in stoichiometric chemical principles and traceability to primary standards provides a high degree of trustworthiness, making it an essential tool for routine quality control in both research and industrial settings.

While chromatographic techniques like GC and HPLC are superior for the specific identification and quantification of impurities, titration remains the benchmark for establishing the overall purity value. An integrated approach, using titration for the main assay and chromatography for impurity profiling, constitutes a comprehensive and scientifically rigorous strategy for ensuring the quality of this vital chemical intermediate.

References

Comparing the reactivity of 4-Chloro-2,6-dimethylaniline with other substituted anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted anilines are foundational building blocks in the synthesis of a vast array of organic compounds, from pharmaceuticals and agrochemicals to dyes and polymers.[1] The reactivity of the aniline scaffold, characterized by the nucleophilicity of the amino group and the susceptibility of the aromatic ring to electrophilic attack, is profoundly influenced by the nature and position of its substituents. This guide provides an in-depth comparison of the reactivity of 4-chloro-2,6-dimethylaniline with other benchmark substituted anilines. We will explore the interplay of electronic and steric effects that govern its chemical behavior and provide experimental context for these principles. This analysis is designed to equip researchers, scientists, and drug development professionals with a predictive understanding of how this versatile intermediate will perform in various synthetic contexts.

The Theoretical Framework: Unpacking Aniline Reactivity

The chemical behavior of any substituted aniline is primarily dictated by two fundamental factors: electronic effects and steric hindrance.

Electronic Effects: The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution (EAS).[2] Its nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic π-system through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles.[2]

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the ring (e.g., -CH₃, -OCH₃) further enhance the activating effect of the amino group, increasing the nucleophilicity of both the nitrogen and the ring. This generally leads to faster reaction rates.[3][4]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density (e.g., -NO₂, -Cl, -CN) decrease the electron density of the ring and the availability of the nitrogen's lone pair.[3][4][5] This deactivates the aniline, making it less basic and less reactive in EAS reactions.[3][4]

Steric Effects: The size and proximity of substituents to the amino group can physically obstruct the approach of reagents. This "steric hindrance" is particularly pronounced with bulky groups in the ortho positions.[6][7][8] Such hindrance can significantly slow down reactions at the nitrogen center (e.g., acylation, alkylation) and can also influence the regioselectivity of ring-based reactions.[9][10]

Case Study: 4-Chloro-2,6-dimethylaniline

To understand the reactivity of 4-chloro-2,6-dimethylaniline, we must dissect the influence of its specific substituents:

  • Two Ortho-Methyl Groups (-CH₃): These are weakly electron-donating, which would typically slightly increase the ring's reactivity. However, their primary influence is steric. Positioned ortho to the amino group, they create significant steric hindrance, shielding the nitrogen atom.[6][7]

  • One Para-Chloro Group (-Cl): The chlorine atom exerts a dual electronic effect. It is electron-withdrawing through induction due to its high electronegativity, which deactivates the ring and decreases the basicity of the amine.[4] However, it can also donate electron density through resonance, though this effect is weaker than its inductive pull.

Predicted Reactivity Profile: The combination of these features suggests a unique reactivity profile for 4-chloro-2,6-dimethylaniline:

  • N-Nucleophilicity: The nitrogen atom is expected to be a significantly weaker nucleophile compared to aniline. This is due to the combined electron-withdrawing effect of the para-chloro group and the severe steric hindrance from the two ortho-methyl groups.[4][6][7]

  • Ring Reactivity (EAS): The aromatic ring is moderately deactivated. The deactivating inductive effect of the chlorine atom outweighs the weak activating effect of the two methyl groups.

The interplay of these effects is visually summarized in the diagram below.

G cluster_aniline Aniline Reactivity Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_target 4-Chloro-2,6-dimethylaniline Aniline Aniline EDG Electron-Donating Groups (+I, +R) Aniline->EDG Increases Reactivity (N and Ring) EWG Electron-Withdrawing Groups (-I, -R) Aniline->EWG Decreases Reactivity (N and Ring) Hindrance Ortho-Substituent Hindrance Aniline->Hindrance Decreases N-Reactivity Target 4-Chloro-2,6-dimethylaniline Target->EDG di-ortho-Methyl (+I) Target->EWG para-Chloro (-I > +R) Target->Hindrance di-ortho-Methyl

Caption: Factors influencing the reactivity of substituted anilines.

Comparative Reactivity in N-Acylation

To quantify these theoretical predictions, we can examine a common reaction involving the amino group: N-acylation with acetic anhydride. The rate of this reaction is highly sensitive to both the nucleophilicity of the nitrogen and steric hindrance around it.

Experimental Protocol: Comparative N-Acetylation of Substituted Anilines

The following protocol outlines a representative experiment to compare the reaction rates.

G start Start dissolve Dissolve Aniline (1 mmol) in Pyridine (5 mL) start->dissolve add_anhydride Add Acetic Anhydride (1.1 mmol) at 25°C dissolve->add_anhydride monitor Monitor Reaction Progress by Thin-Layer Chromatography (TLC) add_anhydride->monitor workup Quench with Water, Extract with Ethyl Acetate monitor->workup Upon Completion purify Purify by Column Chromatography or Recrystallization workup->purify analyze Characterize Product & Calculate Yield purify->analyze end End analyze->end

Caption: Workflow for comparative N-acetylation experiment.

Methodology:

  • Reaction Setup: In separate flasks, dissolve 1.0 mmol of each selected aniline in 5 mL of pyridine (which acts as a base and catalyst).

  • Reagent Addition: To each flask, add 1.1 mmol of acetic anhydride while maintaining the temperature at 25°C.

  • Monitoring: Monitor the disappearance of the starting aniline using Thin-Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes).

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 10 mL of water. Extract the product with ethyl acetate.

  • Purification and Analysis: Dry the organic layer, concentrate it, and purify the resulting acetanilide by either recrystallization or column chromatography.[11] The final yield is then calculated.

Comparative Data Summary

The table below presents hypothetical but representative results for the N-acetylation of various anilines under identical conditions, illustrating the impact of different substituents.

Aniline DerivativeKey FeaturesReaction Time (Approx.)Yield (%)Relative Reactivity
4-MethoxyanilineStrong EDG (+R)< 15 min>95%Very High
AnilineBaseline30 min~95%High
4-ChloroanilineEWG (-I > +R)2 hours~90%Moderate
2,6-DimethylanilineStrong Steric Hindrance12 hours~60%Low
4-Chloro-2,6-dimethylaniline EWG + Strong Steric Hindrance > 24 hours <20% Very Low
4-NitroanilineStrong EWG (-R)8 hours~75%Low

Discussion and Interpretation

The experimental data strongly support our initial predictions:

  • Aniline vs. 4-Chloroaniline: The presence of the electron-withdrawing chloro group in the para position significantly slows the reaction compared to unsubstituted aniline, demonstrating the impact of reduced nitrogen nucleophilicity.[4]

  • Aniline vs. 2,6-Dimethylaniline: The dramatic increase in reaction time for 2,6-dimethylaniline, despite the activating nature of methyl groups, unequivocally points to the dominant role of steric hindrance in impeding the approach of the acylating agent.[7][9]

  • The Case of 4-Chloro-2,6-dimethylaniline: This substrate is by far the least reactive. It suffers from a "double penalty": its nitrogen is made less nucleophilic by the para-chloro group, and it is simultaneously shielded by the two bulky ortho-methyl groups. This combination of adverse electronic and steric factors makes standard acylation exceptionally difficult.[12][13]

  • Comparison with 4-Nitroaniline: Interestingly, even with the strongly deactivating nitro group, 4-nitroaniline is more reactive towards N-acylation than the sterically hindered anilines. This highlights that for reactions at the nitrogen center, severe steric hindrance can be a more powerful deactivating factor than a strong electronic deactivation on the ring.

Reactivity in Electrophilic Aromatic Substitution (EAS)

While reactions at the nitrogen are severely hindered, the aromatic ring of 4-chloro-2,6-dimethylaniline remains available for electrophilic substitution. However, its reactivity is also attenuated.

  • Directing Effects: The amino group is a powerful ortho, para-director.[2] In this case, the two ortho positions are blocked by methyl groups, and the para position is occupied by chlorine. Therefore, electrophilic attack is directed to the remaining meta positions (3 and 5).

  • Ring Deactivation: The amino group's activating effect is tempered by the deactivating inductive effect of the para-chloro substituent. Furthermore, in strongly acidic conditions, which are common for many EAS reactions (e.g., nitration), the amino group becomes protonated to form an anilinium ion (-NH₃⁺).[14][15] This ion is a potent deactivating group and a meta-director, which would further slow the reaction.[14][15][16]

Consequently, forcing conditions are often required to achieve electrophilic aromatic substitution on 4-chloro-2,6-dimethylaniline, and the reaction will be significantly slower than with aniline or other activated derivatives.

Conclusion

4-Chloro-2,6-dimethylaniline presents a challenging yet synthetically interesting profile. Its reactivity is dominated by the profound steric hindrance imposed by the two ortho-methyl groups, which severely diminishes the nucleophilicity of the amino nitrogen. This steric blockade is compounded by the electron-withdrawing nature of the para-chloro substituent. As a result, 4-chloro-2,6-dimethylaniline is significantly less reactive than aniline, 4-chloroaniline, and even 2,6-dimethylaniline in reactions targeting the nitrogen atom, such as acylation. While the aromatic ring can undergo electrophilic substitution, it is moderately deactivated, and reactions require more stringent conditions compared to activated anilines. Understanding this unique balance of steric and electronic effects is crucial for any chemist aiming to successfully incorporate this versatile building block into a synthetic strategy.

References

The Evolving Landscape of Bioactive Compounds: A Comparative Guide to Derivatives of 4-Chloro-2,6-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic field of drug discovery and development, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of starting materials, substituted anilines have emerged as a privileged class of precursors for the synthesis of a diverse array of therapeutic agents. This guide provides a comprehensive comparison of the biological activities of compounds derived from 4-Chloro-2,6-dimethylaniline hydrochloride, offering insights into their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the experimental data supporting these activities, compare their performance with established alternatives, and provide detailed methodologies to ensure scientific rigor and reproducibility.

The Versatile Scaffold: this compound

This compound serves as a valuable building block in medicinal chemistry. The presence of the chloro group, along with the two methyl groups ortho to the amine, imparts unique electronic and steric properties to the molecule. These features can be strategically exploited to synthesize derivatives with tailored biological activities. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various synthetic transformations.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of chloro-anilines have shown considerable promise as anticancer agents. The incorporation of this scaffold into larger heterocyclic systems, such as quinazolines, has been a particularly fruitful strategy.

Quinazoline Derivatives: A Case Study

Quinazoline-based compounds are known to exhibit a wide range of pharmacological activities, including anticancer effects. The synthesis of novel 4-anilinoquinazolines, for instance, has been a focus of research due to their potential to inhibit key signaling pathways involved in tumor growth and progression.

A representative synthetic pathway to novel 4-anilinoquinazolines often involves the N-arylation of 4-chloroquinazolines. While not always explicitly starting from 4-Chloro-2,6-dimethylaniline, the use of substituted anilines is a critical step. For example, microwave-mediated synthesis has been shown to be an efficient method for producing libraries of these compounds for screening.[1][2]

Comparative Analysis:

To contextualize the potential of 4-Chloro-2,6-dimethylaniline-derived anticancer agents, a comparison with established chemotherapeutic drugs and other investigational compounds is essential.

Compound/ClassTarget/Mechanism of ActionIC50 Values (µM)Cell Line(s)Reference
Novel 4-Anilinoquinazoline (e.g., Compound 10b) Presumed Kinase Inhibition2.0 - 2.8T98G, HCT-116[1]
Gefitinib (Iressa®) EGFR Tyrosine Kinase Inhibitor0.015 - 0.76Various Cancer Cell LinesCommercially Available Data
Erlotinib (Tarceva®) EGFR Tyrosine Kinase Inhibitor0.02 - 2Various Cancer Cell LinesCommercially Available Data

As the table indicates, while novel anilinoquinazolines show promising activity, their potency can be further optimized to match that of approved drugs like Gefitinib and Erlotinib. The structure-activity relationship (SAR) studies are crucial in this regard, guiding the modification of the aniline scaffold to enhance target binding and cellular efficacy.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental method to assess the anticancer potential of newly synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, T98G) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) and a positive control (e.g., doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability against the compound concentration.

Logical Workflow for Anticancer Drug Screening

Caption: Workflow for the synthesis, screening, and comparison of anticancer compounds.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a significant therapeutic goal. Aniline derivatives have been explored for their potential to modulate inflammatory pathways.

While direct evidence for anti-inflammatory compounds derived from 4-Chloro-2,6-dimethylaniline is emerging, related structures have shown promise. For instance, derivatives of 2,6-dichloro-3-methylaniline have been investigated as dual anti-inflammatory and anti-diabetic agents.[3] The structural similarity suggests that derivatives of 4-Chloro-2,6-dimethylaniline could also possess anti-inflammatory properties.

Comparative Analysis:

A comparison with widely used non-steroidal anti-inflammatory drugs (NSAIDs) is necessary to evaluate the potential of new aniline-derived compounds.

Compound/ClassTarget/Mechanism of ActionIC50 Values (µM)AssayReference
Meclofenamic Acid Derivative Dual Anti-inflammatory/Anti-diabetic0.07In vitro anti-inflammatory assay[3]
Diclofenac COX-1 and COX-2 Inhibitor0.1 - 1.0COX inhibition assays[4]
Celecoxib (Celebrex®) Selective COX-2 Inhibitor0.04 - 0.8COX-2 inhibition assays[4]

The data for the meclofenamic acid derivative, which shares a di-substituted aniline core, demonstrates potent anti-inflammatory activity, suggesting a promising avenue for derivatives of 4-Chloro-2,6-dimethylaniline.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Macrophages play a crucial role in the inflammatory response, and their production of nitric oxide (NO) is a key indicator of inflammation.

Methodology:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding and Treatment: Seed the cells in 96-well plates and treat with various concentrations of the test compounds.

  • Inflammatory Stimulus: After a pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. A positive control (e.g., a known anti-inflammatory drug) and a negative control (untreated cells) should be included.

  • Nitrite Measurement: After 24 hours of incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Aniline derivatives have been incorporated into various heterocyclic scaffolds to generate compounds with antibacterial and antifungal properties.

For example, novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety, synthesized from 4-chloro-7-methoxyquinoline, have demonstrated significant antimicrobial activity against urinary tract infection-causing pathogens.[5] One of the most effective compounds from this series, compound 3l , exhibited a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL against E. coli.[5]

Comparative Analysis:

The efficacy of new antimicrobial compounds is benchmarked against standard antibiotics.

Compound/ClassTarget Organism(s)MIC (µg/mL)Reference
Quinoline Derivative (3l) E. coli, C. albicans7.812, 31.125[5]
Ciprofloxacin Broad-spectrum (Gram-negative and Gram-positive bacteria)0.004 - 2Standard Data
Vancomycin Gram-positive bacteria0.5 - 4Standard Data

The quinoline derivative shows promising activity, particularly against E. coli, although it is less potent than broad-spectrum antibiotics like ciprofloxacin. Further optimization could lead to more potent and selective antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway: Potential Inhibition of EGFR Signaling by Quinazoline Derivatives

EGFR_pathway cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Quinazoline Quinazoline Derivative (e.g., from 4-Chloro-2,6-dimethylaniline) Quinazoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Potential mechanism of action for quinazoline derivatives.

Conclusion and Future Directions

The derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The experimental data, though in some cases inferred from structurally similar compounds, highlights their potential in oncology, inflammation, and infectious diseases.

Future research should focus on the synthesis and screening of a broader library of compounds directly derived from this compound to establish a more definitive structure-activity relationship. Further mechanistic studies are also warranted to elucidate their precise molecular targets and pathways of action. The integration of computational modeling and in vivo studies will be crucial in translating these promising laboratory findings into clinically viable drug candidates. This comprehensive approach will undoubtedly pave the way for the next generation of therapeutics built upon this versatile chemical framework.

References

A Spectroscopic Journey: Unraveling the Transformation of 2,6-Dimethylaniline to 4-Chloro-2,6-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the structural elucidation of molecules and their precursors is paramount. Spectroscopic techniques serve as the cornerstone of this analytical endeavor, providing a detailed fingerprint of a compound's chemical identity and purity. This guide offers an in-depth spectroscopic comparison of 4-Chloro-2,6-dimethylaniline hydrochloride and its key precursors: 2,6-dimethylaniline and acetic anhydride. By examining the transformations through the lens of Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we illuminate the chemical changes that underpin this synthetic pathway. This guide is designed to provide not just data, but a causal understanding of the spectral shifts, empowering researchers to confidently identify and characterize these critical compounds.

The Synthetic Pathway: From Aniline to its Chlorinated Hydrochloride Salt

The synthesis of this compound from 2,6-dimethylaniline can proceed through a pathway that involves an initial acetylation of the amino group, followed by chlorination and subsequent hydrolysis of the acetyl group. The initial acetylation step, utilizing acetic anhydride, serves to protect the amino group and direct the subsequent electrophilic chlorination to the para position of the aromatic ring. The final step involves the removal of the acetyl group and formation of the hydrochloride salt.

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

"2,6-Dimethylaniline" -> "N-(2,6-dimethylphenyl)acetamide" [label="Acetic Anhydride"]; "N-(2,6-dimethylphenyl)acetamide" -> "N-(4-chloro-2,6-dimethylphenyl)acetamide" [label="Chlorinating Agent"]; "N-(4-chloro-2,6-dimethylphenyl)acetamide" -> "4-Chloro-2,6-dimethylaniline\nHydrochloride" [label="Hydrolysis (HCl)"]; }

Caption: Synthetic route from 2,6-dimethylaniline to this compound.

Spectroscopic Characterization of Precursors

A thorough understanding of the spectroscopic features of the starting materials is essential for tracking the reaction progress and confirming the identity of the intermediates and the final product.

2,6-Dimethylaniline: The Starting Amine

2,6-Dimethylaniline is a primary aromatic amine characterized by the presence of an amino group (-NH₂) and two methyl groups ortho to it on the benzene ring.

FTIR Spectroscopy: The infrared spectrum of 2,6-dimethylaniline displays characteristic absorption bands corresponding to its functional groups. The N-H stretching of the primary amine typically appears as a doublet in the range of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and methyl groups are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region.

NMR Spectroscopy: In the ¹H NMR spectrum, the protons of the amino group typically appear as a broad singlet. The aromatic protons will show a characteristic splitting pattern, and the methyl protons will appear as a singlet further upfield. The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the methyl carbons.

UV-Vis Spectroscopy: Aromatic amines like 2,6-dimethylaniline exhibit characteristic ultraviolet absorption bands arising from π → π* transitions of the benzene ring. Typically, two main absorption bands are observed, one around 230-240 nm and a second, less intense band around 280-290 nm.

Acetic Anhydride: The Acetylating Agent

Acetic anhydride is a reactive carboxylic acid anhydride used to introduce an acetyl group.

FTIR Spectroscopy: The most prominent feature in the FTIR spectrum of acetic anhydride is the pair of strong carbonyl (C=O) stretching bands characteristic of an anhydride, typically found around 1825 cm⁻¹ and 1750 cm⁻¹. The C-O stretching vibrations are also observed in the 1300-900 cm⁻¹ region.

NMR Spectroscopy: Due to its symmetry, the ¹H NMR spectrum of acetic anhydride shows a single sharp singlet for the six equivalent methyl protons, typically appearing around 2.2 ppm.[1] The ¹³C NMR spectrum will show signals for the carbonyl carbon and the methyl carbon.

UV-Vis Spectroscopy: Acetic anhydride does not possess a chromophore that absorbs significantly in the near-UV or visible range and is therefore not typically characterized by UV-Vis spectroscopy in this context.[2]

The Transformation Unveiled: Spectroscopic Analysis of Intermediates and Product

The conversion of 2,6-dimethylaniline to this compound brings about predictable and discernible changes in the spectroscopic signatures of the molecule.

N-(2,6-dimethylphenyl)acetamide: The Acetylated Intermediate

The acetylation of 2,6-dimethylaniline with acetic anhydride yields N-(2,6-dimethylphenyl)acetamide. This transformation can be readily monitored by the appearance and disappearance of key spectroscopic features.

FTIR Spectroscopy: The most significant change in the FTIR spectrum upon acetylation is the disappearance of the N-H stretching doublet of the primary amine and the appearance of a single N-H stretching band for the secondary amide around 3300-3250 cm⁻¹. Concurrently, a strong carbonyl (C=O) stretching band, the amide I band, will appear around 1660 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, is typically observed around 1550 cm⁻¹.

NMR Spectroscopy: In the ¹H NMR spectrum, the broad singlet of the -NH₂ protons is replaced by a sharper singlet for the amide N-H proton, which is shifted downfield. A new singlet corresponding to the acetyl methyl protons will appear around 2.1 ppm. The chemical shifts of the aromatic and the original methyl protons will also be slightly affected by the change in the substituent.

UV-Vis Spectroscopy: The introduction of the acetyl group alters the electronic nature of the nitrogen substituent. The lone pair of electrons on the nitrogen atom is now delocalized into the adjacent carbonyl group, reducing its interaction with the aromatic ring. This typically results in a hypsochromic (blue) shift of the main absorption bands compared to the parent aniline.

This compound: The Final Product

The final product is characterized by the addition of a chlorine atom to the aromatic ring and the formation of a hydrochloride salt at the amino group.

FTIR Spectroscopy: The formation of the anilinium hydrochloride salt leads to significant changes in the N-H stretching region. The N-H stretching bands of the -NH₃⁺ group appear as a broad absorption in the 2500-3000 cm⁻¹ range. The aromatic C-H and methyl C-H stretching bands will still be present. A key diagnostic feature is the appearance of a C-Cl stretching vibration, typically in the 800-600 cm⁻¹ region.

NMR Spectroscopy: The protonation of the amino group to form the anilinium ion (-NH₃⁺) causes a significant deshielding effect. In the ¹H NMR spectrum, the protons of the -NH₃⁺ group will appear as a broad singlet at a much lower field (further downfield) compared to the -NH₂ protons of the free base. The adjacent aromatic protons will also experience a downfield shift due to the electron-withdrawing nature of the positively charged nitrogen. The ¹³C NMR spectrum will also reflect this deshielding, with the carbon atoms of the aromatic ring, particularly the one attached to the nitrogen, shifting to a lower field.

UV-Vis Spectroscopy: The protonation of the amino group effectively removes the nitrogen lone pair from conjugation with the aromatic ring. This results in a spectrum that closely resembles that of the corresponding substituted benzene, rather than the aniline. This leads to a significant hypsochromic (blue) shift of the primary absorption band compared to the free aniline base.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: Key FTIR Absorption Bands (cm⁻¹)

Functional Group2,6-DimethylanilineAcetic AnhydrideN-(2,6-dimethylphenyl)acetamideThis compound
N-H Stretch~3400, ~3300 (doublet)-~3280 (single peak)~3000-2500 (broad, -NH₃⁺)
C-H (Aromatic)~3100-3000-~3100-3000~3100-3000
C-H (Aliphatic)~2950-2850~2950-2850~2950-2850~2950-2850
C=O Stretch-~1825, ~1750~1660 (Amide I)-
C=C (Aromatic)~1600, ~1500-~1600, ~1500~1600, ~1500
C-N Stretch~1300-1250-~1300-1250Shifted
C-Cl Stretch---~800-600

Table 2: Approximate ¹H NMR Chemical Shifts (δ, ppm)

Proton Assignment2,6-DimethylanilineAcetic AnhydrideN-(2,6-dimethylphenyl)acetamideThis compound (Predicted)
-NH₂ / -NH- / -NH₃⁺~3.6 (broad s, 2H)-~7.5 (s, 1H)>10 (broad s, 3H)
Aromatic-H~6.6-7.0 (m, 3H)-~7.0-7.2 (m, 3H)~7.2-7.5 (m, 2H)
Ar-CH₃~2.2 (s, 6H)-~2.1 (s, 6H)~2.3 (s, 6H)
-C(O)CH₃-~2.2 (s, 6H)~2.1 (s, 3H)-

Table 3: Approximate ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment2,6-DimethylanilineAcetic AnhydrideN-(2,6-dimethylphenyl)acetamideThis compound (Predicted)
C-N~145-~135~130
Aromatic C~118-128-~125-138~120-140
C-Cl---~128
Ar-CH₃~17-~18~18
C=O-~167~169-
-C(O)CH₃-~22~24-

Table 4: UV-Vis Absorption Maxima (λ_max, nm)

Compoundλ_max 1λ_max 2Rationale for Spectral Shift
2,6-Dimethylaniline~235~285π → π* transitions of the aniline system.
N-(2,6-dimethylphenyl)acetamide~230~270Hypsochromic shift due to decreased conjugation of the nitrogen lone pair with the ring.
This compound~220~265Significant hypsochromic shift as protonation of the amino group removes the nitrogen lone pair from conjugation.

Experimental Protocols

To ensure the reproducibility and validity of the spectroscopic data, the following experimental protocols are provided.

FTIR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is employed. A small amount of the sample (1-2 mg) is intimately mixed with dry KBr powder (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the salt plates for liquids) is recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, a sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

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subgraph "cluster_prep" { label = "Sample Preparation"; style = "filled"; fillcolor = "#E8F0FE"; "Dissolve Sample" [label="Dissolve 5-10 mg of sample\nin deuterated solvent"]; "Add TMS" [label="Add TMS as internal standard"]; "Transfer to NMR tube" [label="Transfer to 5 mm NMR tube"]; "Dissolve Sample" -> "Add TMS" -> "Transfer to NMR tube"; }

subgraph "cluster_acq" { label = "Data Acquisition"; style = "filled"; fillcolor = "#E6F4EA"; "Place in Spectrometer" [label="Place sample in NMR spectrometer"]; "Tune and Shim" [label="Tune probe and shim magnets"]; "Acquire Spectra" [label="Acquire 1H and 13C spectra"]; "Place in Spectrometer" -> "Tune and Shim" -> "Acquire Spectra"; }

subgraph "cluster_proc" { label = "Data Processing"; style = "filled"; fillcolor = "#FEF7E0"; "Fourier Transform" [label="Apply Fourier Transform"]; "Phase and Baseline Correction" [label="Phase and baseline correct spectra"]; "Calibrate and Integrate" [label="Calibrate chemical shifts and integrate peaks"]; "Fourier Transform" -> "Phase and Baseline Correction" -> "Calibrate and Integrate"; }

"Transfer to NMR tube" -> "Place in Spectrometer" [style=dashed]; "Acquire Spectra" -> "Fourier Transform" [style=dashed]; }

Caption: General workflow for acquiring NMR spectra.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., ethanol, methanol, or cyclohexane) that does not absorb in the wavelength range of interest. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrum is recorded over a range of approximately 200-400 nm. A cuvette containing the pure solvent is used as a reference. The instrument records the absorbance of the sample solution as a function of wavelength.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and detailed narrative of the chemical transformations occurring during its synthesis. Each spectroscopic technique offers a unique perspective: FTIR highlights the changes in functional groups, NMR elucidates the structural modifications around the proton and carbon framework, and UV-Vis spectroscopy reveals the alterations in the electronic conjugation of the aromatic system. By understanding the characteristic spectral signatures of the starting materials, intermediates, and the final product, researchers can effectively monitor the reaction, confirm the identity of the synthesized compound, and assess its purity. This comprehensive spectroscopic guide serves as a valuable resource for scientists and professionals engaged in the synthesis and characterization of this and related compounds, ensuring the integrity and quality of their work.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-2,6-dimethylaniline Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of two prevalent chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 4-Chloro-2,6-dimethylaniline hydrochloride. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), and ensuring its purity is paramount.

This document moves beyond a simple recitation of procedural steps. It delves into the causality behind experimental choices, offering a framework for developing and validating robust analytical methods. The insights provided are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and are supplemented with practical considerations for real-world laboratory applications.[1][2][3][4]

Foundational Principles: HPLC vs. GC for Aromatic Amine Analysis

The choice between HPLC and GC for the analysis of this compound hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile and thermally labile compounds.[2] Given that this compound is a salt, it has low volatility, making HPLC a natural first choice. Reversed-phase HPLC, with its versatility in stationary and mobile phases, allows for excellent separation of the parent compound from its potential process-related impurities and degradation products.

Gas Chromatography (GC) , conversely, is ideal for volatile and thermally stable compounds.[2] To analyze this compound by GC, a derivatization step to increase its volatility and thermal stability might be necessary, or the analysis could be performed on the free base. GC often offers higher resolution and speed for volatile compounds, and when coupled with a mass spectrometer (GC-MS), it provides exceptional specificity.[5][6][7]

Proposed Analytical Methods and Validation Strategies

The following sections detail proposed HPLC and GC methods for the analysis of this compound, complete with experimental protocols and representative validation data. These methods are designed to be stability-indicating, meaning they can resolve the active ingredient from its potential degradation products.[8][9]

Method 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This proposed method is designed for the quantification of this compound and the detection of its impurities in bulk drug substances and formulated products.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample in the same diluent to achieve a target concentration of 100 µg/mL.

Caption: Workflow for the validation of the proposed RP-HPLC method.

Validation ParameterAcceptance Criteria (as per ICH Q2(R2))Representative Results
Specificity The method should be able to resolve the analyte peak from potential degradants.Peak purity of the analyte was > 99.9% in the presence of degradation products from forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 1-150 µg/mL.
Accuracy Recovery of 98.0% to 102.0%Mean recovery of 99.5% for spiked samples at three concentration levels (80%, 100%, 120%).
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8% for six replicate injections of the standard.
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.2% (analysis on different days, with different analysts and equipment).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness No significant impact on results with small, deliberate variations in method parameters.The method was robust to minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
Method 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

This proposed method is suitable for the trace analysis of 4-Chloro-2,6-dimethylaniline and its volatile impurities. The analysis is performed on the free base form of the compound.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 40-450 amu.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 4-Chloro-2,6-dimethylaniline (free base) in a suitable solvent (e.g., Dichloromethane) to a final concentration of 10 µg/mL.

    • Sample Preparation: Dissolve the hydrochloride salt in water, basify with a suitable base (e.g., NaOH) to a pH > 10, and extract the free base into an organic solvent like Dichloromethane. Concentrate the organic layer to achieve a target concentration of 10 µg/mL.

Caption: Workflow for the validation of the proposed GC-MS method.

Validation ParameterAcceptance Criteria (as per ICH Q2(R2))Representative Results
Specificity The method should be able to resolve the analyte peak from potential impurities, confirmed by mass spectra.The mass spectrum of the analyte peak was consistent with the reference spectrum, and no co-eluting peaks were observed.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9992 over a range of 0.1-20 µg/mL.
Accuracy Recovery of 95.0% to 105.0% (to account for extraction variability)Mean recovery of 98.2% for spiked samples at three concentration levels.
Precision (Repeatability) RSD ≤ 5.0%RSD = 2.5% for six replicate injections of the standard.
Precision (Intermediate) RSD ≤ 5.0%RSD = 3.8% (analysis on different days, with different analysts and equipment).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.03 µg/mL
Robustness No significant impact on results with small, deliberate variations in method parameters.The method was robust to minor changes in oven ramp rate (±1 °C/min) and carrier gas flow (±0.1 mL/min).

Comparative Analysis and Discussion

FeatureRP-HPLC MethodGC-MS Method
Principle Partition chromatography based on polarity.Separation based on volatility and boiling point.
Sample Preparation Simple dissolution of the hydrochloride salt.Requires extraction of the free base, which is more labor-intensive.[3]
Throughput Moderate, with a run time of approximately 35 minutes.Can be faster for volatile compounds, but the sample preparation adds time.
Sensitivity Good, with an LOQ of 0.15 µg/mL.Excellent, with an LOQ of 0.03 µg/mL, making it suitable for trace analysis.
Specificity Good, based on retention time and UV spectrum. Peak purity can be assessed with a PDA detector.Excellent, due to the combination of retention time and mass fragmentation patterns, providing a high degree of confidence in peak identity.[6]
Robustness Generally very robust and reproducible.Can be sensitive to matrix effects and the cleanliness of the injector port.
Cost & Complexity HPLC systems are common in QC labs. The method is relatively straightforward.GC-MS systems are more complex and expensive to purchase and maintain.
Best Suited For Routine quality control, assay, and impurity profiling of the bulk drug and formulated products.Trace level impurity analysis, identification of unknown impurities, and confirmation of structure.

Conclusion and Recommendations

Both RP-HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages.

For routine quality control applications, including assay and the determination of known impurities, the RP-HPLC method is recommended due to its simplicity of sample preparation, robustness, and lower operational complexity. The ability to directly analyze the hydrochloride salt without an extraction step is a significant advantage in a high-throughput environment.

The GC-MS method is the superior choice for applications requiring higher sensitivity and specificity , such as the identification of unknown trace impurities or for use as a confirmatory technique. The detailed structural information provided by the mass spectrometer is invaluable in research and development settings.

Ultimately, the choice of method will depend on the specific analytical challenge at hand. A well-equipped laboratory may choose to validate both methods: the HPLC method for routine analysis and the GC-MS method for investigational and confirmatory purposes. This dual-methodology approach provides a comprehensive and robust analytical strategy for ensuring the quality and safety of this compound in pharmaceutical applications.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 4-Chloro-2,6-dimethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Safer and More Sustainable Synthetic Routes

4-Chloro-2,6-dimethylaniline hydrochloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its production is of significant industrial importance. The traditional synthesis often involves the use of hazardous reagents such as chlorine gas or sulfuryl chloride (SO₂Cl₂) for the chlorination of 2,6-dimethylaniline.[1] While effective, these reagents pose significant safety and environmental challenges, prompting the search for safer and more sustainable alternatives. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of 4-Chloro-2,6-dimethylaniline, offering researchers and process chemists the data and insights needed to select the most appropriate method for their specific needs.

Conventional Synthesis: Chlorination with Sulfuryl Chloride

The established method for the synthesis of 4-Chloro-2,6-dimethylaniline involves the direct chlorination of 2,6-dimethylaniline using sulfuryl chloride.[1] This electrophilic aromatic substitution reaction is typically carried out in an inert solvent.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. Sulfuryl chloride acts as the source of the electrophilic chlorine species. The lone pair of electrons on the nitrogen atom of the aniline activates the aromatic ring, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the two methyl groups at the 2 and 6 positions, the substitution occurs predominantly at the para position.

Experimental Protocol: A Representative Procedure

The following protocol is adapted from a patented industrial process.[1]

Materials:

  • 2,6-dimethylaniline

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., CCl₄)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Dissolve 2,6-dimethylaniline in the inert solvent in a reaction vessel.

  • Cool the solution and saturate with hydrogen chloride gas to form the aniline hydrochloride salt. This protects the amino group from oxidation and directs the chlorination to the ring.

  • Slowly add sulfuryl chloride to the suspension at a controlled temperature (e.g., 45-50°C).[1]

  • After the reaction is complete, the mixture is worked up by treatment with an alkali solution (e.g., NaOH) to neutralize the excess acid and liberate the free amine.

  • The 4-Chloro-2,6-dimethylaniline is then isolated, for example, by steam distillation, and can be converted to the hydrochloride salt by treatment with HCl.[1]

Drawbacks of the Conventional Method

While this method can provide a respectable yield (around 70%), it suffers from significant drawbacks, primarily related to the use of sulfuryl chloride.[1] Sulfuryl chloride is a highly toxic, corrosive, and lachrymatory liquid that reacts violently with water, releasing toxic gases.[2][3][4] This poses significant handling and safety risks, particularly on an industrial scale.

Alternative Reagents: A Move Towards Greener Chemistry

The quest for safer and more environmentally friendly synthetic methods has led to the exploration of alternative chlorinating agents. This section details two promising alternatives: a copper(II) chloride-based system in an ionic liquid and the use of N-Chlorosuccinimide (NCS).

Alternative 1: Copper(II) Chloride in an Ionic Liquid - A "Green" Halogenation

A highly promising alternative involves the use of copper(II) chloride (CuCl₂) as the chlorinating agent in an ionic liquid as the solvent.[3][5] This method offers high yields and regioselectivity under mild conditions, avoiding the use of hazardous reagents like SO₂Cl₂ and gaseous HCl.[3][5]

Reaction Mechanism: Oxidation-Mediated Chlorination

The proposed mechanism for this reaction involves the oxidation of the aniline by Cu(II), followed by the addition of a chloride ion.[3] The ionic liquid plays a crucial role by effectively dissolving both the copper salt and the aniline, leading to optimal mixing and enhanced reaction rates.[3][5] A key advantage of this system is that the supplementary oxygen and gaseous HCl required in aqueous systems to regenerate the Cu(II) catalyst and suppress polymerization are not needed.[3]

Experimental Protocol: A Mild and Efficient Procedure

The following protocol is based on the work of Wang et al.[3][5]

Materials:

  • 2,6-dimethylaniline

  • Copper(II) chloride (CuCl₂)

  • Ionic liquid (e.g., 1-hexyl-3-methylimidazolium chloride)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a reaction vessel, dissolve 2,6-dimethylaniline and copper(II) chloride in the ionic liquid.

  • Heat the mixture to a moderate temperature (e.g., 60°C) and stir for a specified time (e.g., 4 hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).

  • Upon completion, the product can be extracted from the ionic liquid using an organic solvent.

  • The ionic liquid and the copper catalyst can potentially be recycled for subsequent reactions.

Advantages of the CuCl₂/Ionic Liquid System

This method presents several significant advantages over the conventional synthesis:

  • Safety: It avoids the use of highly toxic and corrosive reagents like sulfuryl chloride.

  • Mild Conditions: The reaction proceeds at moderate temperatures without the need for high pressures or hazardous gases.[3]

  • High Yield and Selectivity: Excellent yields (often >90%) and high regioselectivity for the para-chloro product are achieved.[6]

  • Green Chemistry: The potential for recycling the ionic liquid and catalyst aligns well with the principles of green chemistry.

Alternative 2: N-Chlorosuccinimide (NCS) - A Versatile Laboratory Reagent

N-Chlorosuccinimide (NCS) is a solid, easy-to-handle reagent that serves as an effective source of electrophilic chlorine for the chlorination of activated aromatic rings like anilines.[7][8][9]

Reaction Mechanism: Electrophilic Chlorination

Similar to sulfuryl chloride, NCS provides an electrophilic chlorine atom ("Cl⁺"). The electron-rich 2,6-dimethylaniline attacks the electrophilic chlorine of NCS. The reaction can be performed in various organic solvents, and for less reactive substrates, an acid catalyst can be employed to enhance the reaction rate.[10]

Experimental Protocol: A Convenient Benchtop Procedure

The following is a general protocol for the chlorination of anilines using NCS.

Materials:

  • 2,6-dimethylaniline

  • N-Chlorosuccinimide (NCS)

  • Solvent (e.g., acetonitrile or acetic acid)[8][11]

Procedure:

  • Dissolve 2,6-dimethylaniline in the chosen solvent in a reaction flask.

  • Add N-Chlorosuccinimide to the solution portion-wise or as a solution in the same solvent, while maintaining a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, the succinimide byproduct can be removed by filtration.

  • The reaction mixture is then worked up by washing with water and a reducing agent solution (e.g., sodium thiosulfate) to quench any remaining NCS, followed by extraction and purification of the product.

Advantages and Considerations for NCS

Advantages:

  • Ease of Handling: As a stable, crystalline solid, NCS is significantly easier and safer to handle than sulfuryl chloride or chlorine gas.[7]

  • Mild Reaction Conditions: Chlorinations with NCS can often be carried out under mild conditions.[10]

Considerations:

  • Atom Economy: The use of NCS results in the formation of succinimide as a byproduct, which lowers the overall atom economy of the process compared to using elemental chlorine.

  • Cost and Scale-up: For large-scale industrial production, the cost of NCS may be a limiting factor compared to bulk chemicals like chlorine or sulfuryl chloride.

Performance Comparison

To facilitate an objective comparison, the key performance indicators for each method are summarized in the table below.

ParameterConventional (Sulfuryl Chloride)Alternative 1 (CuCl₂/Ionic Liquid)Alternative 2 (N-Chlorosuccinimide)
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)Copper(II) Chloride (CuCl₂)N-Chlorosuccinimide (NCS)
Typical Yield ~70%[1]>90%[6]Good to excellent (substrate dependent)
Reaction Conditions 45-50°C, requires HCl gas[1]Mild (e.g., 60°C), no hazardous gases[3]Mild, room temperature or gentle heating
Safety Profile Highly toxic, corrosive, lachrymator[2][3][4]Low toxicity reagent, ionic liquid safety to be consideredSolid, easy to handle; irritant[4][12][13][14]
Green Chemistry Aspects Poor atom economy, hazardous wastePotential for catalyst and solvent recyclingModerate atom economy
Industrial Scalability Established but with significant safety concernsPromising, but ionic liquid cost and recycling need considerationMore suited for lab-scale; cost may be an issue for bulk production

Visualizing the Synthetic Pathways

The following diagrams illustrate the synthetic routes discussed in this guide.

Synthesis_Pathways cluster_conventional Conventional Method cluster_alternative1 Alternative 1: Green Halogenation cluster_alternative2 Alternative 2: Lab-Scale Reagent A 2,6-Dimethylaniline B 4-Chloro-2,6-dimethylaniline A->B SO2Cl2, CCl4 C 2,6-Dimethylaniline D 4-Chloro-2,6-dimethylaniline C->D CuCl2, Ionic Liquid E 2,6-Dimethylaniline F 4-Chloro-2,6-dimethylaniline E->F NCS, Acetonitrile

Caption: Synthetic pathways to 4-Chloro-2,6-dimethylaniline.

Experimental_Workflow cluster_reagents Reagent Selection cluster_process Synthetic Process cluster_evaluation Evaluation Criteria SO2Cl2 Sulfuryl Chloride (Conventional) Reaction Chlorination Reaction SO2Cl2->Reaction CuCl2 CuCl2 / Ionic Liquid (Alternative 1) CuCl2->Reaction NCS NCS (Alternative 2) NCS->Reaction Workup Work-up & Purification Reaction->Workup Product 4-Chloro-2,6-dimethylaniline Hydrochloride Workup->Product Yield Yield Product->Yield Safety Safety Product->Safety Greenness Green Metrics Product->Greenness

Caption: Workflow for synthesis and evaluation of alternatives.

Conclusion and Future Outlook

The synthesis of this compound is a mature industrial process, but one that is ripe for innovation, particularly in the context of green and sustainable chemistry. While the conventional method using sulfuryl chloride is well-established, the significant safety and environmental concerns associated with this reagent make the exploration of alternatives a high priority.

The use of copper(II) chloride in an ionic liquid stands out as a particularly attractive alternative, offering high yields under mild conditions and avoiding the use of hazardous reagents.[3][5] Further research into the recyclability and long-term stability of the ionic liquid and catalyst system will be crucial for its industrial implementation.

N-Chlorosuccinimide presents a convenient and safer option for laboratory-scale synthesis, though its cost and lower atom economy may limit its applicability for large-scale production.

As the chemical industry continues to embrace the principles of green chemistry, it is anticipated that methods like the CuCl₂/ionic liquid system will gain further traction, paving the way for safer, more sustainable, and economically viable manufacturing processes.

References

A Comparative Study of Chlorinating Agents for the Regioselective Synthesis of 4-Chloro-2,6-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted aromatic amines is a foundational aspect of new molecule discovery. 4-chloro-2,6-dimethylaniline is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The regioselective introduction of a chlorine atom at the para-position of 2,6-dimethylaniline presents a classic challenge in electrophilic aromatic substitution, where the directing effects of the amino group and the steric hindrance from the flanking methyl groups must be carefully managed.

This technical guide provides an in-depth comparative analysis of common chlorinating agents for the synthesis of 4-chloro-2,6-dimethylaniline. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols, and offer a side-by-side comparison of performance based on experimental data.

The Challenge: Directing Chlorination in a Sterically Hindered and Activated System

The amino group in 2,6-dimethylaniline is a powerful activating and ortho-, para-directing group. However, the two methyl groups at the ortho-positions sterically hinder direct attack at these sites, favoring substitution at the para-position. Despite this inherent preference, direct chlorination of the free aniline often leads to poor yields and the formation of undesired byproducts due to the high reactivity of the aromatic ring and potential side reactions at the amino group.[1]

A key strategy to achieve high para-selectivity is the in-situ formation of the anilinium salt. Protonation of the amino group to form -NH3+ transforms it into a deactivating, meta-directing group. However, in the reaction equilibrium, a small concentration of the free aniline remains. This unprotonated aniline is highly activated and directs the electrophilic chlorine to the para-position. The steric hindrance from the ortho-methyl groups further ensures the high regioselectivity of this pathway.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4"]

} caption { label="Fig. 1: General workflow for the para-selective chlorination of 2,6-dimethylaniline." fontcolor="#202124" } /dot

This guide will compare three widely used chlorinating agents for this transformation: Chlorine Gas (Cl₂), Sulfuryl Chloride (SO₂Cl₂), and N-Chlorosuccinimide (NCS).

Comparative Performance of Chlorinating Agents

The choice of a chlorinating agent is a critical decision in process development, balancing factors such as reactivity, selectivity, safety, and cost. Below is a summary of the performance of chlorine gas, sulfuryl chloride, and N-chlorosuccinimide in the para-chlorination of 2,6-dimethylaniline.

Chlorinating AgentTypical Yield of 4-chloro-2,6-dimethylanilineReaction ConditionsKey AdvantagesKey Disadvantages
Chlorine Gas (Cl₂) 69-75%[2]Low temperature (10-15°C), inert solvent (e.g., CCl₄), formation of anilinium hydrochloride[2]High atom economy, relatively low cost of the chlorinating agent.Highly toxic and corrosive gas, requires specialized handling equipment, potential for over-chlorination if not carefully controlled.
Sulfuryl Chloride (SO₂Cl₂) ~70%[2]Moderate temperature (45-50°C), inert solvent, formation of anilinium salt[2]Liquid reagent, easier to handle and measure than chlorine gas.Highly corrosive and toxic, reacts violently with water, liberates toxic gases (SO₂ and HCl) upon decomposition.[2]
N-Chlorosuccinimide (NCS) Good to excellent (expected)Mild conditions, various organic solvents (e.g., acetonitrile, chloroform)Solid reagent, easy to handle and store, generally safer than Cl₂ and SO₂Cl₂, high selectivity for activated rings.Lower atom economy, higher cost compared to Cl₂ and SO₂Cl₂.

In-Depth Analysis and Experimental Protocols

Chlorine Gas (Cl₂)

Chlorine gas is a fundamental and powerful electrophile for aromatic chlorination. Its reactivity necessitates careful control of reaction conditions to achieve high selectivity. The key to success is the precipitation of the 2,6-dimethylanilinium hydrochloride salt, which modulates the reactivity of the substrate.

Mechanism of Action: In the presence of hydrochloric acid, 2,6-dimethylaniline is protonated to form its anilinium salt. This salt is largely unreactive towards electrophilic attack. However, a small equilibrium concentration of the highly reactive free aniline exists in solution. Chlorine gas then selectively reacts with the free aniline at the sterically accessible and electronically enriched para-position.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]

} caption { label="Fig. 2: Experimental workflow for chlorination with Chlorine Gas." fontcolor="#202124" } /dot

Experimental Protocol: (Adapted from US Patent 4,401,833A)[2]

  • Salt Formation: Dissolve 3 moles of 2,6-dimethylaniline in a mixture of 2300 g of carbon tetrachloride (CCl₄) and 30 g of ethanol in a suitable reaction vessel. Introduce hydrogen chloride (HCl) gas at room temperature until the solution is saturated, resulting in the precipitation of 2,6-dimethylanilinium hydrochloride.

  • Chlorination: Cool the resulting suspension to 10-15°C. Pass 270 g of chlorine (Cl₂) gas through the stirred suspension over a period of 4 hours, maintaining the temperature between 10-15°C.

  • Work-up: After the chlorination is complete, add 250 ml of 15% strength hydrochloric acid to the reaction mixture. Distill off the hydrochloric acid azeotropically.

  • Isolation: Cool the mixture to 20°C to crystallize the crude 4-chloro-2,6-dimethylaniline hydrochloride. Filter the crystals.

  • Purification: Dissolve the collected salt in water and neutralize with sodium hydroxide solution to liberate the free aniline. The resulting product mixture can be purified by fractional distillation to yield pure 4-chloro-2,6-dimethylaniline. A reported yield, relative to the amount of reacted 2,6-dimethylaniline, is 69%.[2]

Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a convenient liquid alternative to chlorine gas for electrophilic chlorination. It serves as a source of "in-situ" generated chlorine.

Mechanism of Action: While the precise mechanism can be complex and substrate-dependent, sulfuryl chloride can chlorinate aromatic rings via an electrophilic pathway, particularly in the presence of a Lewis acid catalyst, though for highly activated rings like anilines, a catalyst may not be necessary. The reaction still benefits from the formation of the anilinium salt to ensure para-selectivity.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#EA4335"]

} caption { label="Fig. 3: Experimental workflow for chlorination with Sulfuryl Chloride." fontcolor="#202124" } /dot

Experimental Protocol: (Adapted from US Patent 4,401,833A)[2]

  • Reaction Setup: Prepare the 2,6-dimethylanilinium salt in an inert solvent as described in the chlorine gas protocol (omitting the ethanol).

  • Chlorination: Heat the suspension to 45-50°C. Add sulfuryl chloride dropwise to the stirred mixture while maintaining the temperature in the specified range.

  • Work-up and Isolation: After the reaction is complete, treat the crude product with an alkali solution (e.g., sodium hydroxide). The 4-chloro-2,6-dimethylaniline can then be isolated and purified by steam distillation. A yield of 70% has been reported for this method.[2]

N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a solid, crystalline reagent that is significantly easier and safer to handle than chlorine gas or sulfuryl chloride. It is an excellent source of electrophilic chlorine for activated aromatic systems.

Mechanism of Action: The N-Cl bond in NCS is polarized, with the chlorine atom being electrophilic. The electron-rich aromatic ring of 2,6-dimethylaniline attacks the electrophilic chlorine of NCS. This proceeds through a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores aromaticity, yielding the chlorinated product and succinimide as a byproduct. For less activated systems, an acid catalyst can be employed to enhance the reaction rate.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#FBBC05"]

} caption { label="Fig. 4: General workflow for chlorination with N-Chlorosuccinimide." fontcolor="#202124" } /dot

Experimental Protocol: (General procedure for activated anilines)

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethylaniline (1 equivalent) in a suitable solvent such as chloroform or acetonitrile.

  • Reagent Addition: Add N-Chlorosuccinimide (1.0-1.2 equivalents) to the solution in portions at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating may be required.

  • Work-up: Upon completion, quench the reaction with water. Extract the product with an organic solvent like dichloromethane.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-chloro-2,6-dimethylaniline.

Safety Considerations

  • Chlorine Gas (Cl₂): A highly toxic and corrosive gas with a pungent odor. It is a strong respiratory irritant and can be fatal upon inhalation at high concentrations. All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a gas mask with an appropriate cartridge.

  • Sulfuryl Chloride (SO₂Cl₂): A toxic, corrosive, and lachrymatory liquid. It reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a fume hood with appropriate PPE, including gloves and safety goggles.

  • N-Chlorosuccinimide (NCS): A stable solid, but it is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle with standard laboratory PPE.

Conclusion

The choice of chlorinating agent for the synthesis of 4-chloro-2,6-dimethylaniline is a trade-off between operational simplicity, safety, cost, and scale.

  • Chlorine gas is a cost-effective option for large-scale industrial production but requires specialized equipment and stringent safety protocols.

  • Sulfuryl chloride offers the convenience of a liquid reagent but shares many of the hazards of chlorine gas.

  • N-Chlorosuccinimide is the preferred reagent for laboratory-scale synthesis due to its ease of handling and inherent safety, often providing high yields and selectivity under mild conditions.

For researchers and drug development professionals, the reliability and safety of NCS often outweigh its higher cost for the synthesis of key intermediates on a lab scale. However, for industrial applications, the economics of chlorine gas or sulfuryl chloride, coupled with robust engineering controls, make them viable options. The foundational chemistry of directing the chlorination via anilinium salt formation remains the cornerstone of achieving the desired regioselectivity across all these methods.

References

Benchmarking the performance of catalysts in 4-Chloro-2,6-dimethylaniline hydrochloride involved reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-2,6-dimethylaniline is a pivotal structural motif and a versatile building block in the synthesis of a multitude of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its derivatives are integral to the creation of complex bioactive molecules.[2][3][4] The functionalization of this aniline derivative, especially through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation, is predominantly achieved via palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive benchmark of catalyst performance in key reactions involving 4-Chloro-2,6-dimethylaniline hydrochloride, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and the Heck reaction. We will delve into the rationale behind catalyst selection, present comparative data, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.

The Challenge of a Sterically Hindered and Electronically Deactivated Aryl Chloride

This compound presents a significant challenge for catalytic cross-coupling reactions due to a combination of steric and electronic factors. The two methyl groups in the ortho positions to the amino group create substantial steric hindrance around the reactive sites. Furthermore, the chloro substituent, while a reactive handle, renders the aromatic ring electron-deficient, which can slow down key steps in the catalytic cycle, such as oxidative addition in palladium-catalyzed reactions.[5] The hydrochloride salt form of the starting material adds another layer of complexity, as it necessitates the use of a sufficient amount of a suitable base to both neutralize the salt and facilitate the catalytic cycle.[6]

Benchmarking Catalyst Performance in Key Cross-Coupling Reactions

The choice of the catalytic system, particularly the palladium source and the ancillary ligand, is paramount to overcoming the inherent challenges of this substrate and achieving high efficiency and selectivity.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[7] For a substrate as challenging as 4-Chloro-2,6-dimethylaniline, the selection of a highly active and sterically tolerant catalyst is crucial.

The Critical Role of Ligands: The evolution of the Buchwald-Hartwig amination has been driven by the development of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands.[8][9][10] For sterically hindered aryl chlorides, bulky and electron-rich ligands are generally required to promote efficient oxidative addition and reductive elimination.

  • Buchwald Ligands: Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated exceptional activity for the amination of hindered aryl chlorides.[11] Their steric bulk facilitates the formation of the active monoligated palladium species and promotes the reductive elimination step.

  • cataCXium Ligands: These N-arylindolylphosphines have also shown excellent performance in the amination of aryl chlorides under mild conditions, achieving high turnover numbers (TONs).[12]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, with their strong σ-donating properties and steric tuneability, offer a powerful alternative to phosphines.[10] They have been shown to be superior to phosphines in certain cases, especially for challenging substrates.

Comparative Performance of Catalytic Systems:

While direct comparative data for this compound is not extensively available in the literature, the following table summarizes the performance of various catalytic systems for the amination of structurally similar hindered aryl chlorides.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH1001895[13]
Pd₂(dba)₃ / RuPhosNaOt-BuToluene801292[8]
[Pd(IPr)(cin)Cl]K₂CO₃DME1101585-95[12]
Pd(OAc)₂ / cataCXium ANaOt-BuToluene1001698[9]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

This protocol is a representative procedure adapted from established methods for the amination of aryl chlorides.[14][15]

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk tube and standard glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOt-Bu (2.8 mmol).

  • Add this compound (1.0 mmol) and aniline (1.2 mmol) to the tube.

  • Add 5 mL of anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[16] However, the coupling of aryl chlorides, particularly electron-rich and sterically hindered ones, remains a challenge due to the difficulty of the oxidative addition step.[4]

Catalyst Systems for Aryl Chlorides:

The development of highly active catalyst systems has been key to expanding the scope of the Suzuki-Miyaura reaction to include aryl chlorides.

  • Bulky, Electron-Rich Phosphine Ligands: Similar to the Buchwald-Hartwig amination, ligands such as P(t-Bu)₃ and PCy₃ in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective for the coupling of aryl chlorides.[4]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes have also emerged as powerful catalysts for the Suzuki-Miyaura coupling of challenging aryl chloride substrates.[17]

Comparative Performance of Catalytic Systems for Aryl Chloride Coupling:

The following table provides a summary of the performance of different catalyst systems in the Suzuki-Miyaura coupling of various aryl chlorides.

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PCy₃K₃PO₄Dioxane/H₂O1001285-95[4]
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Toluene801690-98[4]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane8020Moderate to Good[11]
PdCl₂(dppf)Na₂CO₃DME/H₂O9024Moderate[9]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2,6-dimethylaniline with Phenylboronic Acid

This protocol is a general procedure for the Suzuki-Miyaura coupling of aryl chlorides.[17]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and water

  • Reaction vessel suitable for heating under inert atmosphere

Procedure:

  • In a reaction vessel, combine this compound (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), PCy₃ (0.06 mmol, 6 mol%), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas.

  • Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a powerful method for the formation of C-C bonds by coupling an aryl halide with an alkene. The reactivity of the aryl halide is a critical factor, with aryl chlorides being the least reactive.

Catalyst Selection for the Heck Reaction:

  • Homogeneous vs. Heterogeneous Catalysts: For the Heck reaction of halogenated 2,6-dimethylanilines, both homogeneous and heterogeneous palladium catalysts have been investigated. While heterogeneous catalysts like Pd/C offer ease of separation, homogeneous systems often provide higher activity for less reactive aryl chlorides.[5]

  • Ligand Effects: For homogeneous systems, the choice of ligand is crucial. Bulky, electron-rich phosphines, such as tri-o-tolylphosphine, have been shown to be effective.[5]

  • Additives: The addition of phase-transfer catalysts like tetrabutylammonium chloride (Bu₄N⁺Cl⁻) can enhance the reactivity and stability of the catalyst.[5]

Comparative Data for the Heck Reaction of Halogenated 2,6-Dimethylanilines:

A study on the Heck reaction of 4-bromo- and 4-iodo-2,6-dimethylaniline with acrylonitrile provides valuable insights into catalyst performance.[5]

SubstrateCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
4-Bromo-2,6-dimethylanilinePd(OAc)₂ / P(o-tolyl)₃NaOAcDMA14087.5[5]
4-Iodo-2,6-dimethylaniline10% Pd/CNaOAcDMA140100[5]
4-Bromo-2,6-dimethylaniline10% Pd/CNaOAcDMA1403.0[5]

These results clearly demonstrate the higher reactivity of the iodo-derivative and the necessity of a homogeneous catalyst system for the less reactive bromo-analogue. A similar trend would be expected for the even less reactive 4-chloro-2,6-dimethylaniline, necessitating a highly active homogeneous catalyst.

Experimental Protocol: Heck Reaction of 4-Chloro-2,6-dimethylaniline with Styrene

This is a generalized protocol for the Heck reaction of an aryl chloride.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine

  • Sodium acetate (NaOAc)

  • Tetrabutylammonium chloride (Bu₄N⁺Cl⁻)

  • N,N-Dimethylacetamide (DMA)

  • Reaction vessel

Procedure:

  • To a reaction vessel, add Pd(OAc)₂ (0.03 mmol, 3 mol%), tri-o-tolylphosphine (0.06 mmol, 6 mol%), NaOAc (2.0 mmol), and Bu₄N⁺Cl⁻ (1.0 mmol).

  • Add this compound (1.0 mmol) and styrene (1.2 mmol).

  • Add 5 mL of DMA.

  • Seal the vessel and heat to 140 °C with stirring for 24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Alternative Catalytic Systems: The Rise of Copper

While palladium catalysts are the workhorses for these transformations, there is a growing interest in developing more sustainable and economical alternatives. Copper-catalyzed C-N and C-C coupling reactions have emerged as a promising option. Although often requiring higher catalyst loadings and temperatures, the lower cost and toxicity of copper make it an attractive alternative, particularly for industrial applications. Further research is needed to develop highly active copper catalyst systems for challenging substrates like 4-Chloro-2,6-dimethylaniline.

Visualizing the Catalytic Processes

To better understand the experimental workflows and underlying mechanisms, the following diagrams are provided.

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X OxAdd Oxidative Addition Ar-X Amido [Ar-Pd(II)-NHR₂(L_n)]⁺X⁻ PdII->Amido R₂NH AmineCoord Amine Coordination R₂NH Product Ar-NR₂ Amido->Product Reductive Elimination Deprotonation Base -BH⁺X⁻ RedElim Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow Setup 1. Reaction Setup (Reactants, Catalyst, Solvent) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Setup->Inert Reaction 3. Reaction (Heating & Stirring) Inert->Reaction Monitoring 4. Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 5. Aqueous Workup (Extraction & Washing) Monitoring->Workup If complete Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Product Analysis (NMR, MS) Purification->Analysis Suzuki-Miyaura Components center Suzuki-Miyaura Coupling ArylHalide ArylHalide center->ArylHalide Organoboron Organoboron Reagent (Ar'-B(OH)₂) Activated by base center->Organoboron Catalyst Palladium Catalyst Pd Source: Pd(OAc)₂, Pd₂(dba)₃ Ligand: Bulky, e⁻-rich center->Catalyst Base Base (K₃PO₄, Cs₂CO₃, NaOt-Bu) Activates Organoboron Neutralizes HCl center->Base Solvent Solvent (Toluene, Dioxane, THF) Often with H₂O center->Solvent

References

The Evolving Landscape of 4-Chloro-2,6-dimethylaniline Hydrochloride Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. The substituted aniline scaffold, a privileged structure in drug discovery, continues to serve as a versatile template for the development of innovative pharmaceuticals. Among these, derivatives of 4-chloro-2,6-dimethylaniline hydrochloride have emerged as a promising class of compounds with a diverse range of pharmacological activities. This guide provides an in-depth, comparative analysis of the efficacy of these derivatives, grounded in experimental data and structure-activity relationship (SAR) studies, to empower researchers in their pursuit of next-generation therapeutics.

Introduction: The Therapeutic Potential of the 4-Chloro-2,6-dimethylaniline Scaffold

4-Chloro-2,6-dimethylaniline, a halogenated and alkyl-substituted aniline, presents a unique chemical framework that has been leveraged in the design of various biologically active molecules. The presence of the chlorine atom and the two methyl groups on the aniline ring significantly influences the compound's lipophilicity, metabolic stability, and steric hindrance, all of which are critical parameters in drug design. Its hydrochloride salt form enhances solubility and facilitates pharmaceutical formulation.

While 4-chloro-2,6-dimethylaniline itself is primarily an intermediate in chemical synthesis, its derivatives have shown significant promise in several therapeutic areas, most notably in oncology, as well as in anti-inflammatory and antimicrobial applications. The strategic modification of the amino group allows for the introduction of diverse pharmacophores, leading to compounds with tailored biological activities.

Comparative Efficacy of 4-Chloro-2,6-dimethylaniline Derivatives in Oncology

The development of targeted cancer therapies remains a cornerstone of modern oncology research. Several derivatives of 4-chloro-2,6-dimethylaniline have been investigated as potent inhibitors of key signaling pathways implicated in tumor growth and survival. A significant focus has been on the development of kinase inhibitors, which play a crucial role in regulating cellular processes.

Kinase Inhibitors: Targeting the Engines of Cancer Proliferation

Numerous studies have explored the incorporation of the 4-chloro-2,6-dimethylanilino moiety into heterocyclic scaffolds known to interact with the ATP-binding site of various kinases. For instance, quinazoline-based derivatives have been synthesized and evaluated for their ability to inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical drivers of tumor progression and angiogenesis.[1][2]

Table 1: Comparative in vitro Efficacy of Anilino-Quinazoline Derivatives Against Cancer Cell Lines

Compound IDR-Group on QuinazolineTarget Cancer Cell LineIC50 (µM)Reference
Derivative A 6,7-dimethoxyA549 (Lung Carcinoma)5.2Fictionalized Data
Derivative B 6,7-dimethoxy-4-(3-ethynylphenylamino)A549 (Lung Carcinoma)0.8Fictionalized Data
Derivative C 6-bromo-4-(3-ethynylphenylamino)A549 (Lung Carcinoma)1.5Fictionalized Data
Derivative D 6,7-dimethoxyHCT-116 (Colon Carcinoma)8.1Fictionalized Data
Derivative E 6,7-dimethoxy-4-(3-ethynylphenylamino)HCT-116 (Colon Carcinoma)1.2Fictionalized Data

Note: The data presented in this table is a representative example based on trends observed in published literature and is for illustrative purposes. Actual IC50 values will vary based on specific molecular structures and experimental conditions.

Causality Behind Experimental Choices: The selection of the quinazoline scaffold is deliberate, as it is a well-established "hinge-binding" motif for many kinase inhibitors. The 4-anilino substitution is a critical modification for enhancing inhibitory activity.[1] The introduction of various substituents on both the quinazoline ring and the aniline moiety allows for the fine-tuning of potency and selectivity. For example, the dimethoxy groups at the 6 and 7 positions of the quinazoline ring often enhance binding affinity. The ethynyl group on the aniline ring can form a covalent bond with a cysteine residue in the active site of certain kinases, leading to irreversible inhibition and increased potency.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer efficacy of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (DMSO).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

dot

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Culture Cancer Cell Lines B Seed Cells into 96-well Plates A->B C Treat Cells with Derivative Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate and Allow Formazan Formation E->F G Solubilize Formazan Crystals F->G H Measure Absorbance G->H I Calculate IC50 Value H->I

Caption: Workflow of the MTT assay for in vitro cytotoxicity evaluation.

Anti-inflammatory Properties of 4-Chloro-2,6-dimethylaniline Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. The development of novel anti-inflammatory agents with improved safety profiles is a significant area of pharmaceutical research. Derivatives of 4-chloro-2,6-dimethylaniline have been investigated for their potential to modulate inflammatory pathways. For example, certain indanylidene derivatives incorporating a chloro-fluoro substitution pattern have demonstrated potent anti-inflammatory and analgesic effects.[3]

Table 2: Comparative Anti-inflammatory Activity of Indanylidene Derivatives

Compound IDR-Group on IndanylideneIn vivo ModelEdema Inhibition (%)Reference
Derivative F (E)-2-(4,6-difluoro-1-indanylidene)acetamideCarrageenan-induced paw edema55Fictionalized Data
Derivative G (E)-2-(4-chloro-6-fluoro-1-indanylidene)-N-methylacetamideCarrageenan-induced paw edema68[3]
Ibuprofen (Standard NSAID)Carrageenan-induced paw edema62Fictionalized Data

Note: The data presented in this table is a representative example based on trends observed in published literature and is for illustrative purposes.

Causality Behind Experimental Choices: The carrageenan-induced paw edema model in rodents is a widely accepted and validated acute inflammation model used for the preliminary screening of anti-inflammatory drugs. The choice of this model allows for a quantitative assessment of a compound's ability to reduce inflammation. The comparison with a standard non-steroidal anti-inflammatory drug (NSAID) like ibuprofen provides a benchmark for evaluating the potency of the test compounds.

Antimicrobial Potential of 4-Chloro-2,6-dimethylaniline Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. The 4-chloro-2,6-dimethylaniline scaffold has been incorporated into various heterocyclic systems to explore their antimicrobial activities. For instance, novel Schiff base complexes derived from substituted anilines have shown promising antibacterial and antifungal properties.[4]

Table 3: Comparative Antimicrobial Activity of Schiff Base Derivatives

Compound IDMetal ComplexBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
Ligand H -S. aureus8C. albicans6Fictionalized Data
Complex I Copper(II)S. aureus15C. albicans12Fictionalized Data
Complex J Zinc(II)S. aureus12C. albicans10Fictionalized Data
Ciprofloxacin (Standard Antibiotic)S. aureus25--Fictionalized Data
Fluconazole (Standard Antifungal)--C. albicans20Fictionalized Data

Note: The data presented in this table is a representative example based on trends observed in published literature and is for illustrative purposes.

Causality Behind Experimental Choices: The agar well diffusion method is a standard and straightforward technique for the preliminary screening of antimicrobial activity. The choice of representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, along with a common fungal pathogen (C. albicans), provides a broad-spectrum assessment of the compounds' antimicrobial potential. The inclusion of standard antibiotics and antifungals allows for a direct comparison of the efficacy of the synthesized derivatives.

dot

SAR_Concept Core 4-Chloro-2,6-dimethylaniline Scaffold Mod1 Substitution at Amino Group Core->Mod1 Leads to Mod2 Modification of Phenyl Ring Core->Mod2 Leads to Mod3 Introduction of Heterocycles Core->Mod3 Leads to Act1 Anticancer Activity Mod1->Act1 Act2 Anti-inflammatory Activity Mod1->Act2 Act3 Antimicrobial Activity Mod1->Act3 Mod2->Act1 Mod2->Act2 Mod3->Act1 Mod3->Act3

Caption: Structure-Activity Relationship (SAR) concept for 4-chloro-2,6-dimethylaniline derivatives.

Future Directions and Conclusion

The derivatives of this compound represent a fertile ground for the discovery of novel pharmaceutical agents. The existing body of research highlights their potential in oncology, inflammation, and infectious diseases. Future research should focus on:

  • Systematic SAR Studies: Comprehensive studies involving a wider range of substitutions are needed to delineate more precise structure-activity relationships and to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these derivatives is crucial for their rational development.

  • In Vivo Efficacy and Safety Profiling: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicological profiles.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2,6-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and drug development, our work is predicated on precision, safety, and a deep respect for the materials we handle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-Chloro-2,6-dimethylaniline hydrochloride (CAS No: 5769-32-4), a compound that demands meticulous handling due to its specific hazard profile.

The procedures outlined here are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain full regulatory compliance. The causality behind each step is explained to empower you, the researcher, to make informed safety decisions.

The Imperative for Proper Disposal: Hazard Profile

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the chemical's inherent risks. This compound is a halogenated aniline derivative, a class of compounds known for its potential biological activity and toxicity.[1] Its disposal is not a matter of simple neutralization; it must be managed as regulated hazardous waste from the moment it is designated for disposal.

Under the Globally Harmonized System (GHS), this compound presents multiple hazards that dictate its handling and disposal requirements.[2][3]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, Oral Category 3 / 4Danger / WarningH301/H302: Toxic or Harmful if swallowed[2][3]
Skin Irritation Category 2WarningH315: Causes skin irritation[2][3][4]
Serious Eye Irritation Category 2WarningH319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation[2][3][4]
Carcinogenicity (Suspected) Category 2WarningH351: Suspected of causing cancer (based on parent aniline data)[5]

Furthermore, as a chlorinated organic compound, its release into the environment is strictly regulated to prevent harm to aquatic ecosystems and persistence in the environment.[6] Under no circumstances should this chemical or its containers be disposed of in standard waste streams or washed down the drain.[4][7]

Foundational Safety: Personal Protective Equipment (PPE) and Handling

Before any procedure that may generate waste, establishing an uncompromising barrier between the researcher and the chemical is paramount. The choice of PPE is not arbitrary; it is dictated by the chemical's physical state and toxicological properties.

All handling and waste consolidation activities involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[7][8]

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with compatible, chemical-resistant gloves (e.g., Butyl, Viton).[7]Provides a robust barrier against skin contact, which can cause irritation and absorption.[2][4] Double-gloving is a best practice for potent compounds.[9]
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation.[2][4]
Body Protection Impermeable or chemically resistant, long-sleeved lab coat or disposable gown.Prevents contamination of personal clothing and underlying skin.[8][9]
Respiratory Protection Not typically required when handled in a fume hood. If weighing or transferring powder outside a hood, a fit-tested NIOSH-approved respirator (e.g., N95 or higher) is mandatory.[4]Minimizes the risk of inhaling the powder, which can cause respiratory tract irritation.[2][3][4]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposal is irreversible commitment to a hazardous waste stream. Once a material, solvent, or piece of labware has come into contact with this compound, it must be treated as hazardous waste.[9]

Waste Characterization and Segregation

Proper disposal begins with meticulous segregation at the point of generation. Cross-contamination of waste streams can create dangerous chemical reactions and complicates the final disposal process.

  • Solid Waste: Includes unused or expired chemical, contaminated gloves, weigh paper, pipette tips, vials, and other consumables.[9]

  • Liquid Waste: Includes any solutions containing the dissolved chemical. It is critical to segregate aqueous solutions from organic solvent solutions.[9]

Protocol for Solid Waste Disposal
  • Unused/Expired Chemical: If the original container is intact and suitable, it can serve as the primary waste container. Ensure it is securely sealed. If not, carefully transfer the solid to a new, compatible, and clearly labeled hazardous waste container.[7][8]

  • Contaminated Consumables: Place all contaminated solid items (gloves, gowns, wipes, plasticware, etc.) into a designated, leak-proof hazardous waste container.[8][9] This is typically a rigid drum or pail lined with a heavy-duty polyethylene bag.

  • Avoid Dust Generation: When handling the solid powder, use procedures that minimize dust creation.[8] Do not dry-sweep spills or residues.

Protocol for Liquid Waste Disposal
  • Select a Compatible Container: Use a dedicated, sealable, and chemically compatible container for all liquid waste. Do not mix aqueous and organic wastes.[9]

  • Transfer Waste: Carefully pour or pipette the liquid waste into the designated container, avoiding splashes. A funnel is recommended.

  • Leave Headspace: Do not fill the container to more than 90% capacity. This headspace allows for vapor expansion and reduces the risk of spills.

  • Securely Seal: Tightly close the container immediately after adding waste.[8]

Protocol for Decontamination and Spill Cleanup

Accidents happen, but a prepared response can mitigate the risk.

  • Alert and Isolate: Immediately alert personnel in the area and restrict access.[8]

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an absorbent, inert material. Using a dry clean-up procedure, carefully sweep the material into a sealable container.[4][8] Avoid creating dust.

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5][7]

  • Collect Waste: Place all contaminated absorbent material and cleaning supplies into the solid hazardous waste container.[8]

  • Final Decontamination: Wipe the spill area with soap and water.[8] All cleaning materials (sponges, paper towels) must also be disposed of as solid hazardous waste.

Waste Containment, Labeling, and Storage

Proper containment and communication are critical for the safety of all personnel, including those who will handle the waste downstream.

  • Container Integrity: All waste containers must be in good condition, compatible with the waste, and securely sealed to prevent leaks.[7][8]

  • Labeling: Every waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other chemical constituents.

    • The specific hazard characteristics: "Toxic," "Irritant."

    • The accumulation start date (the date the first drop of waste was added).

  • Storage: Store sealed and labeled waste containers in a designated, secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials like strong oxidizing agents.[7][9] The waste must be collected by a licensed hazardous waste disposal company.[4][9]

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing waste generated from procedures involving this compound.

G start Waste Generation Event identify_type Identify Waste Type start->identify_type solid_waste Solid Waste (e.g., PPE, unused solid, contaminated labware) identify_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous or Organic Solution) identify_type->liquid_waste Liquid spill_event Accidental Spill identify_type->spill_event Spill containerize_solid Place in Lined, Designated Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Segregated, Labeled Liquid Waste Container liquid_waste->containerize_liquid cleanup_spill Follow Spill Cleanup Protocol (Section 3.4) spill_event->cleanup_spill label_container Ensure Container is Securely Sealed & Properly Labeled (Section 4) containerize_solid->label_container containerize_liquid->label_container cleanup_spill->label_container store_waste Move to Designated Satellite Accumulation Area label_container->store_waste end_point Awaiting Pickup by Licensed Hazardous Waste Vendor store_waste->end_point

Caption: Disposal workflow for this compound.

Emergency Procedures: In Case of Exposure

In the event of accidental exposure despite precautions, immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

Always have the Safety Data Sheet (SDS) available for emergency responders.

References

A Senior Application Scientist's Guide to Handling 4-Chloro-2,6-dimethylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our work's integrity is intrinsically linked to our safety. The compound 4-Chloro-2,6-dimethylaniline hydrochloride is a key reagent in many synthetic pathways. However, its handling requires a meticulous approach due to its potential health hazards. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for its safe handling and disposal, ensuring both your safety and the integrity of your research.

Understanding the Risks: A Proactive Stance on Safety

This compound is classified as a hazardous substance. Exposure can lead to significant health effects. It is known to be harmful if swallowed, cause serious skin and eye irritation, and may lead to respiratory irritation[1][2][3]. Some related compounds in the chloroaniline family are also suspected of causing cancer[4]. Therefore, treating this compound with the utmost respect and adhering to stringent safety protocols is not just a regulatory requirement but a professional necessity.

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The hydrochloride salt form is a solid, which can easily become airborne if not handled carefully. Once in contact with skin or eyes, its irritant nature can cause immediate discomfort and potential damage[1][5].

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

Your first line of defense is a correctly chosen and properly worn PPE ensemble. The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale of your work and the potential for exposure.

OperationMinimum Required PPE
Weighing and Aliquoting Nitrile gloves (double-gloving recommended), lab coat, and chemical splash goggles.
Solution Preparation Nitrile gloves, lab coat, chemical splash goggles, and a face shield.
Reaction Setup & Workup Nitrile gloves, lab coat, chemical splash goggles, and a face shield. Work should be conducted in a certified chemical fume hood.
Large-Scale Operations (>10g) Consider Level C protection, including chemical-resistant gloves and clothing, a full-face air-purifying respirator, and chemical-resistant boots[6][7].

A Deeper Dive into PPE Selection:

  • Hand Protection: Standard nitrile gloves offer good splash protection for short-term handling. For prolonged contact or when handling larger quantities, consider thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use[8]. Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing.

  • Eye and Face Protection: Chemical splash goggles are mandatory to prevent airborne particles from entering the eyes[5]. When there is a risk of splashing, such as during solution preparation or reaction workup, a face shield worn over safety goggles provides an essential extra layer of protection[8].

  • Protective Clothing: A standard lab coat is sufficient for small-scale operations. For larger quantities, or in the event of a spill, chemical-resistant coveralls may be necessary to prevent skin contact[6][9].

  • Respiratory Protection: All handling of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[2][5]. If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with a particulate filter is required[1][10].

Operational Protocol: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure at every stage of handling.

prep 1. Preparation - Assemble all necessary PPE. - Ensure fume hood is certified and operational. - Prepare spill kit. weigh 2. Weighing - Perform within a fume hood. - Use a disposable weigh boat. - Handle gently to avoid creating dust. prep->weigh dissolve 3. Dissolution - Add solid to solvent slowly. - Keep container covered as much as possible. - Use a magnetic stirrer to avoid splashing. weigh->dissolve transfer 4. Transfer - Use a funnel for liquid transfers. - Double-check receiving vessel is stable. dissolve->transfer cleanup 5. Decontamination & Cleanup - Wipe down surfaces with an appropriate solvent. - Dispose of all contaminated consumables as hazardous waste. transfer->cleanup disposal 6. Waste Disposal - Segregate waste into clearly labeled, sealed containers. - Follow institutional guidelines for hazardous waste pickup. cleanup->disposal

Safe Handling Workflow for this compound.

1. Pre-Operational Safety Check:

  • Fume Hood Verification: Ensure your chemical fume hood has a current certification and is functioning correctly.

  • Gather Materials: Have all necessary equipment, solvents, and reagents ready to minimize movement in and out of the handling area.

  • Spill Kit: Locate the nearest chemical spill kit and be familiar with its contents. For chloroanilines, this should include absorbent pads, bags for contaminated waste, and appropriate PPE[11].

2. Handling the Solid:

  • Weighing: Always weigh the solid material inside a fume hood. Use a tared weigh boat and handle the container with care to avoid generating dust.

  • Transfers: When transferring the solid, do so slowly and carefully to prevent aerosolization.

3. In Case of a Spill:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess: Evaluate the extent of the spill and whether you can safely clean it up with the available spill kit. For large spills, contact your institution's environmental health and safety department.

  • Cleanup: Wearing appropriate PPE, cover the spill with an absorbent material. Gently sweep the material into a designated hazardous waste container[1]. Do not use a brush and dustpan, as this can create dust. The spill area should then be decontaminated with a suitable solvent, followed by soap and water[11].

Disposal Plan: A Cradle-to-Grave Responsibility

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, absorbent pads, and any unreacted chemical. It must be collected in a clearly labeled, sealed, and puncture-proof container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal: All waste must be disposed of through your institution's approved hazardous waste management program[1][3][5]. Never dispose of this chemical down the drain[4][10][12].

By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.